molecular formula C14H11F3N2O3 B026596 5-Hydroxy Flunixin-d3 CAS No. 75369-61-8

5-Hydroxy Flunixin-d3

Cat. No.: B026596
CAS No.: 75369-61-8
M. Wt: 312.24 g/mol
InChI Key: JSXNJGKWSWRIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid (: 75369-61-8), with a molecular weight of 312.24 g/mol, is a high-purity reference standard critical for scientific investigation. This compound is professionally recognized for its role as a key metabolite of flunixin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine. Primary Research Applications: Veterinary Pharmacology & Pharmacokinetics: Serves as an essential standard in studies investigating the metabolic pathways, bioavailability, and clearance of flunixin in food-producing and companion animals. Food Safety Monitoring: Crucial for the development and validation of analytical methods (e.g., HPLC, LC-MS) to detect and quantify flunixin residues in animal-derived products such as milk and meat, ensuring compliance with food safety regulations. Analytical Chemistry: Used as a critical reagent in the formulation of lateral flow immunoassays and other rapid screening tests designed for on-site detection of drug residues. The compound features a pyridine-3-carboxylic acid core functionalized with a hydroxy group at the C5 position and a 2-methyl-3-(trifluoromethyl)anilino moiety at the C2 position. The presence of the trifluoromethyl group enhances the molecule's lipophilicity and metabolic stability, which are key factors in its pharmacokinetic behavior. Researchers can utilize this compound to ensure accurate and reliable data in residue depletion studies and to advance analytical techniques in veterinary drug monitoring. Please Note: This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or human use. All safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

5-hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3/c1-7-10(14(15,16)17)3-2-4-11(7)19-12-9(13(21)22)5-8(20)6-18-12/h2-6,20H,1H3,(H,18,19)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXNJGKWSWRIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC2=C(C=C(C=N2)O)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514274
Record name 5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75369-61-8
Record name 5-Hydroxy-2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75369-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75369-61-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxy Flunixin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy Flunixin-d3 is the deuterium-labeled stable isotope of 5-Hydroxy Flunixin (B1672893). 5-Hydroxy Flunixin is the principal active metabolite of Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties. Due to its chemical stability and mass shift from the unlabeled counterpart, this compound serves as an invaluable internal standard for quantitative bioanalytical studies using mass spectrometry. Its application is critical for the accurate determination of Flunixin and its primary metabolite in complex biological matrices such as plasma, milk, and tissue samples, which is essential for pharmacokinetic, metabolic, and residue analysis studies.

Chemical and Physical Properties

This compound is a deuterated analog of 5-Hydroxy Flunixin. The deuterium (B1214612) labels are typically introduced on the methyl group of the molecule.

PropertyValue
Chemical Name 5-Hydroxy-2-[[2-(methyl-d3)-3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic Acid
Synonyms 5-OH Flunixin-d3
Molecular Formula C₁₄H₈D₃F₃N₂O₃
Molecular Weight 315.26 g/mol
CAS Number 1185088-54-3
Appearance Neat Solid
Solubility Soluble in Methanol (B129727) and DMSO
Storage Store at -20°C for long-term stability

Metabolism of Flunixin to 5-Hydroxy Flunixin

Flunixin undergoes phase I metabolism in the liver, where it is hydroxylated to form 5-Hydroxy Flunixin. This biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system.[1] In horses, several members of the CYP3A family and CYP1A1 have been identified as the key enzymes responsible for this conversion.[1] The resulting 5-Hydroxy Flunixin is a major metabolite that is often used as a marker for Flunixin exposure, particularly in milk residue analysis.[2][3]

Metabolic Pathway Diagram

Flunixin Flunixin Metabolism Hepatic Metabolism (Phase I Hydroxylation) Flunixin->Metabolism Five_Hydroxy_Flunixin 5-Hydroxy Flunixin Metabolism->Five_Hydroxy_Flunixin CYP450 Cytochrome P450 Enzymes (e.g., CYP1A1, CYP3A) CYP450->Metabolism

Caption: Metabolic conversion of Flunixin to 5-Hydroxy Flunixin.

Analytical Applications and Methodology

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Flunixin and 5-Hydroxy Flunixin in biological samples. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response.

Experimental Workflow for Sample Analysis

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Milk, Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Protein Precipitation & Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Quantification Quantification using Analyte/IS Peak Area Ratio MS->Quantification

Caption: General workflow for the analysis of Flunixin and its metabolite.

Detailed Experimental Protocol: LC-MS/MS Analysis of Flunixin and 5-Hydroxy Flunixin in Milk

This protocol is a composite based on methodologies described in the scientific literature.[2][3]

1. Sample Preparation:

  • To a 2 mL milk sample, add 100 µL of a 1 µg/mL solution of this compound in methanol (as internal standard).

  • Add 2 mL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Perform solid-phase extraction (SPE) using a C18 cartridge for cleanup.

    • Condition the cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 3 mL of 10% methanol in water.

    • Elute the analytes with 3 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Flunixin: 297.1 -> 279.1; 5-Hydroxy Flunixin: 313.1 -> 295.1; this compound: 316.1 -> 298.1
Collision Energy Optimized for each transition

Pharmacokinetic Data

The pharmacokinetics of Flunixin and its metabolite 5-Hydroxy Flunixin have been studied in various species. The following table summarizes key pharmacokinetic parameters from a study in cattle.

ParameterFlunixin5-Hydroxy FlunixinSpeciesReference
Tmax (h) 0.5 - 1.02.0 - 4.0Bovine[4]
Cmax (µg/mL) Varies with dose and routeVaries with dose and routeBovine[4]
t₁/₂ (h) 1.5 - 8.0Longer than FlunixinBovine[4]
Bioavailability (%) ~80 (Oral)-Equine[5]

In-Vitro Metabolism Protocol: Flunixin to 5-Hydroxy Flunixin

This protocol outlines a general procedure for studying the in-vitro metabolism of Flunixin using liver microsomes.

1. Materials:

  • Flunixin

  • Pooled liver microsomes (e.g., equine, bovine)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for reaction quenching)

  • This compound (for internal standard)

2. Incubation Procedure:

  • Prepare a reaction mixture containing phosphate buffer, liver microsomes (0.5 mg/mL protein), and Flunixin (e.g., 10 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

  • Quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard (this compound).

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of 5-Hydroxy Flunixin.

In-Vitro Metabolism Experimental Workflow

cluster_prep Reaction Preparation cluster_reaction Metabolic Reaction cluster_analysis Sample Analysis Microsomes Liver Microsomes Mix1 Prepare Reaction Mixture Microsomes->Mix1 Flunixin Flunixin (Substrate) Flunixin->Mix1 Buffer Phosphate Buffer Buffer->Mix1 Preincubation Pre-incubate at 37°C Mix1->Preincubation NADPH Add NADPH Regenerating System Preincubation->NADPH Incubation Incubate at 37°C NADPH->Incubation Aliquots Take Aliquots at Time Points Incubation->Aliquots Quench Quench with Acetonitrile + Internal Standard Aliquots->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS

Caption: Workflow for in-vitro metabolism study of Flunixin.

Conclusion

This compound is an essential analytical tool for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and food safety. Its use as an internal standard ensures the reliability and accuracy of quantitative data for Flunixin and its primary metabolite, 5-Hydroxy Flunixin. The detailed methodologies and data presented in this guide provide a comprehensive resource for the application of this compound in a research setting.

References

The Chemical Profile of 5-Hydroxy Flunixin-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hydroxy Flunixin-d3, a deuterated metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flunixin (B1672893). This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in bioanalytical studies.

Core Chemical and Physical Data

This compound is the primary metabolite of Flunixin, a potent cyclooxygenase (COX) inhibitor used in veterinary medicine.[1][2][3] The introduction of three deuterium (B1214612) atoms on the methyl group creates a stable, isotopically labeled version ideal for use in mass spectrometry-based quantification.[4][5]

PropertyValueReferences
Chemical Formula C₁₄H₈D₃F₃N₂O₃[5][6]
Molecular Weight 315.26 g/mol [4][6]
Monoisotopic Mass 315.09100694 u[4]
CAS Number 1185088-54-3[6]
Appearance Yellow to Orange Solid[4]
Storage Temperature -20°C[4][7]
Solubility Soluble in DMSO and Methanol (B129727)[2][7]
Synonyms 5-Hydroxy-2-[[2-methyl-d3-3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic Acid, [2H3]-5-Hydroxy Flunixin[4]

Chemical Structure of this compound

The molecular structure of this compound consists of a trifluoromethylphenyl group linked via an amine to a pyridinecarboxylic acid moiety. A hydroxyl group is substituted at the 5-position of the pyridine (B92270) ring, and three deuterium atoms replace the hydrogens on the methyl group of the trifluoromethylphenyl ring.

Caption: Chemical structure of this compound.

Role in Bioanalysis: The Deuterated Internal Standard

In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated internal standards are considered the gold standard for achieving accurate and precise measurements.[8] this compound serves this critical function in bioanalytical assays.

An internal standard is a compound with physicochemical properties nearly identical to the analyte of interest, which is added in a known quantity to samples before processing.[8][9] The purpose of the internal standard is to correct for variations that can occur during sample preparation and analysis.[9]

Logical Workflow for Using a Deuterated Internal Standard

G A Sample Collection (e.g., plasma, urine) B Addition of Known Amount of this compound A->B C Sample Preparation (e.g., extraction, cleanup) B->C D LC-MS/MS Analysis C->D E Data Processing D->E F Accurate Quantification of 5-Hydroxy Flunixin E->F

Caption: Bioanalytical workflow using a deuterated internal standard.

The key advantages of using a deuterated internal standard like this compound include:

  • Correction for Matrix Effects: It experiences the same ion suppression or enhancement as the non-labeled analyte, allowing for effective normalization.[8]

  • Compensation for Analyte Loss: Any loss of the target analyte during sample preparation steps is mirrored by the deuterated standard, ensuring the ratio between the two remains constant.[8]

  • Normalization of Instrumental Variations: It corrects for fluctuations in injection volume and mass spectrometer response, leading to more precise and reproducible results.[8]

Experimental Protocols

The successful implementation of this compound as an internal standard relies on meticulously executed experimental protocols. Below are generalized methodologies for common bioanalytical workflows.

Sample Preparation for LC-MS/MS Analysis

This protocol is a general guideline for the extraction of flunixin and its metabolites from biological matrices.

  • Sample Aliquoting: Transfer a precise volume (e.g., 100 µL) of the biological sample (e.g., plasma, milk, tissue homogenate) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small, precise volume (e.g., 10-20 µL) of a known concentration of this compound solution to each sample.

  • Protein Precipitation: Add a protein precipitating agent, such as acetonitrile (B52724) or a mixture of zinc sulfate (B86663) and an organic solvent, to the sample.[10] Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., a mixture of mobile phases) for LC-MS/MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical starting parameters for the analysis of flunixin and its metabolites. Method optimization is essential for specific applications.

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase A: Water with a small percentage of an acid (e.g., 0.1% formic acid) to improve peak shape.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A gradient elution starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B is typically employed to separate the analytes from matrix components.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte (5-Hydroxy Flunixin) and the internal standard (this compound).

    • Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of the analyte in the unknown sample by comparing it to a calibration curve.

Signaling and Metabolic Pathways

Flunixin is metabolized in the liver, primarily by the cytochrome P450 (CYP450) family of enzymes, to its major metabolite, 5-Hydroxy Flunixin.[11] While the specific equine P450 isoforms responsible for this conversion have been identified, the general pathway is conserved across several species.[11]

Metabolic Pathway of Flunixin

Flunixin Flunixin Metabolite 5-Hydroxy Flunixin Flunixin->Metabolite Hydroxylation Enzyme Cytochrome P450 Enzymes Enzyme->Flunixin

Caption: Simplified metabolic pathway of Flunixin to 5-Hydroxy Flunixin.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals in the field of bioanalysis. Its use as a deuterated internal standard in LC-MS/MS assays ensures the highest level of accuracy and precision in the quantification of 5-Hydroxy Flunixin in complex biological matrices. The detailed methodologies and data presented in this guide provide a solid foundation for the successful implementation of this compound in rigorous scientific and regulated drug development studies.

References

An In-depth Technical Guide to the Core Mechanism of Action of 5-Hydroxy Flunixin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy Flunixin (B1672893) is the principal and biologically active metabolite of Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine.[1][2] As with other NSAIDs, the therapeutic effects of 5-Hydroxy Flunixin are primarily attributable to its modulation of the cyclooxygenase (COX) pathway. This technical guide provides a detailed exploration of the mechanism of action of 5-Hydroxy Flunixin, including its effects on the relevant signaling pathways, quantitative data on the parent compound's activity, and detailed experimental protocols for assessing its biological function. For analytical and pharmacokinetic studies, a deuterated internal standard, 5-Hydroxy Flunixin-d3, is often employed; its biological mechanism of action is identical to that of 5-Hydroxy Flunixin.

Core Mechanism of Action: Inhibition of Cyclooxygenase Enzymes

The primary mechanism of action of 5-Hydroxy Flunixin, like its parent compound Flunixin, is the inhibition of cyclooxygenase (COX) enzymes.[3] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[4] There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and plays a role in various physiological "housekeeping" functions, such as protecting the gastric mucosa and maintaining renal blood flow.[5]

  • COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and endotoxins, and is primarily responsible for the synthesis of prostaglandins at sites of inflammation.[5]

By inhibiting COX enzymes, 5-Hydroxy Flunixin reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.

Signaling Pathway of Prostaglandin (B15479496) Synthesis and NSAID Inhibition

The following diagram illustrates the arachidonic acid cascade and the points of inhibition by NSAIDs like 5-Hydroxy Flunixin.

Prostaglandin Synthesis Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 Stimuli (e.g., injury, cytokines) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes pgg2 Prostaglandin G₂ (PGG₂) cox_enzymes->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 prostaglandins Prostaglandins (PGE₂, PGF₂α, etc.) Prostacyclin (PGI₂) Thromboxane (B8750289) (TXA₂) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaids 5-Hydroxy Flunixin (NSAIDs) nsaids->cox_enzymes

Figure 1: Prostaglandin Synthesis Pathway and NSAID Inhibition.

Quantitative Data

In Vitro COX Inhibition of Flunixin in Equine Whole Blood
DrugTargetIC50 (-log M)IC50 (µM)IC80 (µM)
FlunixinCOX-16.470.341.12
FlunixinCOX-25.493.2410.30

Data sourced from Beretta et al., 2005.

The selectivity of an NSAID is often expressed as the ratio of the IC50 for COX-1 to the IC50 for COX-2. For Flunixin, this ratio is approximately 0.1, indicating that it is a non-selective COX inhibitor and is more potent at inhibiting COX-1 than COX-2 in this assay.[6]

Pharmacokinetics of Flunixin and 5-Hydroxy Flunixin in Horses
CompoundRouteTmax (h)Cmax (ng/mL)Half-life (h)
FlunixinIV--1.6
FlunixinOral~0.5~2500-
5-Hydroxy Flunixin---~4

Data compiled from various pharmacokinetic studies.[7][8]

Metabolism of Flunixin to 5-Hydroxy Flunixin

Flunixin is metabolized in the liver to 5-Hydroxy Flunixin. This biotransformation is primarily catalyzed by cytochrome P450 (CYP) enzymes.[9][10] In horses, several members of the CYP3A family and CYP1A1 have been identified as the major enzymes responsible for the generation of 5-Hydroxy Flunixin.[9][11]

Metabolism of Flunixin flunixin Flunixin cyp_enzymes Cytochrome P450 Enzymes (CYP3A, CYP1A1 in horses) flunixin->cyp_enzymes Hepatic Metabolism hydroxy_flunixin 5-Hydroxy Flunixin cyp_enzymes->hydroxy_flunixin

Figure 2: Metabolic Conversion of Flunixin.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of NSAIDs like 5-Hydroxy Flunixin.

In Vitro Whole Blood Cyclooxygenase (COX) Inhibition Assay

This assay is considered highly physiologically relevant as it accounts for the protein binding of the drug in a natural biological matrix.

Objective: To determine the potency (IC50) and selectivity (COX-1/COX-2 ratio) of a test compound.

Principle:

  • COX-1 Activity: Measured by the production of thromboxane B2 (TXB2), the stable metabolite of thromboxane A2 (TXA2), in whole blood allowed to clot. During clotting, platelets are activated, and the constitutively expressed COX-1 is the primary enzyme responsible for TXA2 synthesis.

  • COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in heparinized whole blood stimulated with lipopolysaccharide (LPS). LPS induces the expression of COX-2 in monocytes, which then produce PGE2.

Materials:

  • Freshly collected whole blood from the target species (e.g., equine, canine).

  • Test compound (5-Hydroxy Flunixin) dissolved in a suitable solvent (e.g., DMSO).

  • Lipopolysaccharide (LPS) from E. coli.

  • Phosphate-buffered saline (PBS).

  • Enzyme-linked immunosorbent assay (ELISA) kits for TXB2 and PGE2.

  • Centrifuge, incubator, multi-channel pipette, microplate reader.

Procedure:

COX-1 Assay:

  • Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • The blood is then allowed to clot by incubating at 37°C for 1 hour.

  • The samples are centrifuged to separate the serum.

  • The serum is collected and stored at -80°C until analysis.

  • TXB2 concentrations in the serum are quantified using a specific ELISA kit.

COX-2 Assay:

  • Aliquots of heparinized whole blood are pre-incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • LPS is added to the blood samples to a final concentration known to induce COX-2 (e.g., 100 µg/mL for equine blood) and incubated for 24 hours at 37°C.

  • After incubation, the blood is centrifuged to obtain plasma.

  • The plasma is collected and stored at -80°C until analysis.

  • PGE2 concentrations in the plasma are quantified using a specific ELISA kit.

Data Analysis:

  • The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.

  • Concentration-response curves are generated, and the IC50 values (the concentration of the compound that causes 50% inhibition) for COX-1 and COX-2 are determined using non-linear regression analysis.

  • The COX-1/COX-2 selectivity ratio is calculated from the IC50 values.

COX Inhibition Assay Workflow cluster_0 COX-1 Assay cluster_1 COX-2 Assay blood1 Whole Blood incubate1 Incubate with 5-Hydroxy Flunixin blood1->incubate1 clot Allow to Clot (1 hr, 37°C) incubate1->clot centrifuge1 Centrifuge clot->centrifuge1 serum Collect Serum centrifuge1->serum elisa1 Measure TXB₂ (ELISA) serum->elisa1 blood2 Heparinized Whole Blood incubate2 Incubate with 5-Hydroxy Flunixin blood2->incubate2 lps Add LPS, Incubate (24 hr, 37°C) incubate2->lps centrifuge2 Centrifuge lps->centrifuge2 plasma Collect Plasma centrifuge2->plasma elisa2 Measure PGE₂ (ELISA) plasma->elisa2

Figure 3: Experimental Workflow for Whole Blood COX Inhibition Assays.

Conclusion

5-Hydroxy Flunixin exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase enzymes, a mechanism of action it shares with its parent compound, Flunixin, and other NSAIDs. As a non-selective COX inhibitor, Flunixin demonstrates activity against both COX-1 and COX-2 isoforms. While specific inhibitory concentrations for 5-Hydroxy Flunixin are not widely published, its established role as an active metabolite confirms its significance in the overall therapeutic effect of Flunixin administration. The experimental protocols outlined in this guide provide a robust framework for the further characterization of 5-Hydroxy Flunixin and other novel anti-inflammatory compounds.

References

An In-depth Technical Guide to the Proposed Synthesis of 5-Hydroxy Flunixin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic pathway for 5-Hydroxy Flunixin-d3. To the best of our knowledge, a detailed experimental protocol for this specific synthesis has not been published in peer-reviewed literature. The proposed route is based on established chemical principles and analogous reactions found in the literature. Researchers should perform their own risk assessments and optimization studies before attempting this synthesis.

Introduction

This compound is the deuterated form of the major metabolite of Flunixin (B1672893), a potent non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[1] As a stable isotope-labeled internal standard, this compound is a critical tool for pharmacokinetic and metabolic studies, enabling accurate quantification in biological matrices by mass spectrometry. This guide provides a comprehensive, albeit theoretical, multi-step synthesis for this compound, designed for an audience with a strong background in synthetic organic chemistry.

Retrosynthetic Analysis and Proposed Synthetic Pathway

The synthesis of this compound can be approached by disconnecting the core structure at the amine-pyridine bond. This retrosynthetic analysis leads to two key intermediates: 2-(methyl-d3)-3-(trifluoromethyl)aniline and a suitably functionalized 5-hydroxynicotinic acid derivative. The proposed forward synthesis, therefore, involves the independent synthesis of these two precursors followed by their condensation to form the final product.

The overall proposed synthetic pathway is illustrated in the diagram below.

Synthetic Pathway of this compound cluster_aniline Synthesis of Deuterated Aniline (B41778) Intermediate cluster_pyridine Synthesis of Hydroxylated Pyridine (B92270) Intermediate cluster_condensation Final Condensation A 3-(Trifluoromethyl)aniline (B124266) B N-(3-(Trifluoromethyl)phenyl)pivalamide A->B Pivaloyl chloride, Pyridine C 2-(Methyl-d3)-N-(3-(trifluoromethyl)phenyl)pivalamide B->C 1. s-BuLi, TMEDA 2. CD3I D 2-(Methyl-d3)-3-(trifluoromethyl)aniline C->D HCl, Reflux H This compound D->H E 2-Chloronicotinic acid F 2-Chloronicotinic acid N-oxide E->F m-CPBA G 2-Chloro-5-hydroxynicotinic acid F->G 1. Ac2O, Heat 2. H2O G->H

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed, hypothetical experimental protocols for each key stage of the proposed synthesis.

This multi-step synthesis aims to introduce a deuterated methyl group ortho to the amino group of a trifluoromethyl-substituted aniline.

Step 1: Protection of 3-(Trifluoromethyl)aniline

The amino group of 3-(trifluoromethyl)aniline is protected as a pivalamide (B147659) to facilitate directed ortho-metalation.

  • Reaction: 3-(Trifluoromethyl)aniline + Pivaloyl chloride → N-(3-(Trifluoromethyl)phenyl)pivalamide

  • Protocol: To a solution of 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane (B109758) at 0 °C under a nitrogen atmosphere, pyridine (1.2 eq) is added, followed by the dropwise addition of pivaloyl chloride (1.1 eq). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with water, and the organic layer is separated, washed with 1 M HCl, saturated NaHCO3 solution, and brine. The organic phase is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system like hexanes/ethyl acetate (B1210297).

Step 2: Directed Ortho-Deuteromethylation

The protected aniline undergoes directed ortho-lithiation followed by quenching with deuterated methyl iodide.

  • Reaction: N-(3-(Trifluoromethyl)phenyl)pivalamide + s-BuLi + CD3I → 2-(Methyl-d3)-N-(3-(trifluoromethyl)phenyl)pivalamide

  • Protocol: To a solution of N-(3-(trifluoromethyl)phenyl)pivalamide (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, a solution of s-butyllithium (2.2 eq) in cyclohexane (B81311) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours. Deuterated methyl iodide (CD3I) (2.5 eq) is then added, and the mixture is stirred for an additional 4 hours at -78 °C before being allowed to warm slowly to room temperature overnight. The reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.

Step 3: Deprotection to Yield the Deuterated Aniline

The pivaloyl protecting group is removed by acid hydrolysis.

  • Reaction: 2-(Methyl-d3)-N-(3-(trifluoromethyl)phenyl)pivalamide + HCl → 2-(Methyl-d3)-3-(trifluoromethyl)aniline

  • Protocol: The deuterated pivalamide (1.0 eq) is suspended in a mixture of concentrated hydrochloric acid and ethanol. The mixture is heated to reflux and stirred for 24 hours. After cooling to room temperature, the reaction mixture is neutralized with a saturated aqueous solution of NaHCO3 and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The resulting crude aniline can be purified by distillation or column chromatography.

This part of the synthesis focuses on preparing the hydroxylated pyridine component. A plausible route involves the Boekelheide rearrangement of a pyridine N-oxide.

Step 1: N-Oxidation of 2-Chloronicotinic Acid

  • Reaction: 2-Chloronicotinic acid + m-CPBA → 2-Chloronicotinic acid N-oxide

  • Protocol: To a solution of 2-chloronicotinic acid (1.0 eq) in a suitable solvent such as chloroform (B151607) or dichloromethane, meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 24 hours. The resulting precipitate of m-chlorobenzoic acid is filtered off, and the filtrate is washed with a saturated NaHCO3 solution to remove excess peracid and the acid byproduct. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated to give the N-oxide, which may be used in the next step without further purification.

Step 2: Boekelheide Rearrangement to 2-Chloro-5-hydroxynicotinic acid

  • Reaction: 2-Chloronicotinic acid N-oxide → 2-Chloro-5-hydroxynicotinic acid

  • Protocol: The crude 2-chloronicotinic acid N-oxide (1.0 eq) is treated with acetic anhydride (B1165640) (excess) and heated to reflux for 4-6 hours. The excess acetic anhydride is removed under reduced pressure. The resulting residue, containing the acetate intermediate, is then hydrolyzed by heating with aqueous hydrochloric acid. After cooling, the precipitated product, 2-chloro-5-hydroxynicotinic acid, is collected by filtration, washed with cold water, and dried.

The final step involves the condensation of the two key intermediates. Several methods for the synthesis of Flunixin have been reported, with boric acid catalysis being an efficient and environmentally friendly option.[2]

  • Reaction: 2-(Methyl-d3)-3-(trifluoromethyl)aniline + 2-Chloro-5-hydroxynicotinic acid → this compound

  • Protocol: A mixture of 2-(methyl-d3)-3-(trifluoromethyl)aniline (2.0 eq), 2-chloro-5-hydroxynicotinic acid (1.0 eq), and boric acid (0.3 eq) is heated at 120 °C under solvent-free conditions for several hours.[2] The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature and dissolved in a suitable organic solvent like ethyl acetate. The solution is washed with a dilute acid solution (e.g., 1 M HCl) to remove unreacted aniline and then with water and brine. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated. The crude this compound is then purified by column chromatography or recrystallization to yield the final product.

Data Presentation

The following tables summarize the proposed synthetic steps and reference typical yields for analogous non-deuterated and non-hydroxylated reactions found in the literature. These yields are for estimation purposes only and may vary for the proposed synthesis.

Table 1: Synthesis of 2-(Methyl-d3)-3-(trifluoromethyl)aniline

StepReactionKey ReagentsTypical Yield (Analogous Reactions)
1ProtectionPivaloyl chloride, Pyridine>90%
2Deuteromethylations-BuLi, TMEDA, CD3I60-80%
3DeprotectionHCl, Ethanol>85%

Table 2: Synthesis of 2-Chloro-5-hydroxynicotinic acid

StepReactionKey ReagentsTypical Yield (Analogous Reactions)
1N-Oxidationm-CPBA70-90%
2RearrangementAcetic anhydride, HCl50-70%

Table 3: Final Condensation

StepReactionKey ReagentsTypical Yield (Analogous Reactions)
1CondensationBoric Acid80-95%[2]

Conclusion

This technical guide presents a feasible, multi-step synthetic route to this compound, a valuable internal standard for bioanalytical studies. The proposed pathway relies on established and robust chemical transformations, including directed ortho-metalation for the introduction of the deuterated methyl group, a Boekelheide rearrangement for the hydroxylation of the pyridine ring, and a final boric acid-catalyzed condensation. While this guide provides detailed hypothetical protocols, it is imperative that any practical attempt at this synthesis be conducted with careful planning, safety precautions, and appropriate analytical monitoring and optimization of each step.

References

5-Hydroxy Flunixin-d3 physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Analytical Properties of 5-Hydroxy Flunixin-d3

This guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental protocols for its analysis, and diagrams illustrating its metabolic context and analytical workflow.

Core Physical Properties

This compound is the deuterated form of 5-Hydroxy Flunixin (B1672893), which is the principal metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flunixin.[1][2] The deuterium (B1214612) labeling makes it a suitable internal standard for quantitative analysis by mass spectrometry.[3]

Quantitative Data Summary

The table below summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Chemical Formula C₁₄H₈D₃F₃N₂O₃[4][5][6]
Molecular Weight 315.26 g/mol [4][5]
Physical Appearance Yellow to Orange Solid[5]
Melting Point >270 °C (with decomposition)[7]
Solubility Soluble in DMSO and Methanol[7][8]
Storage Temperature -20°C[7]
CAS Number 1185088-54-3[4][5]

Experimental Protocols

While specific protocols for the determination of the fundamental physical properties like melting point and solubility of this compound are not detailed in publicly available literature, they are typically determined using standard pharmacopeial methods. However, detailed and validated analytical methods for the quantification of 5-Hydroxy Flunixin in biological matrices are well-documented. Below are representative protocols for its analysis.

Analysis of 5-Hydroxy Flunixin in Milk by LC-MS/MS

This method is crucial for monitoring drug residues in the food supply.[2][5][9]

Sample Preparation: [5][9]

  • Homogenize 2 grams of milk sample in a 50 mL centrifuge tube.

  • Add 10 mL of a 1:4 (v/v) mixture of water and acetonitrile (B52724).

  • Shake the mixture for 5 minutes and then centrifuge at 4,700 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a second 50 mL centrifuge tube containing 500 mg of C18 sorbent and 10 mL of n-hexane saturated with acetonitrile.

  • Shake for 10 minutes and centrifuge at 4,700 x g for 5 minutes at 4°C.

  • The resulting supernatant is filtered and analyzed.

LC-MS/MS Instrumental Conditions: [5]

  • LC System: Shimadzu LCMS-8060 system or equivalent.

  • Column: Waters X select HSS C18 column (150 mm × 2.1 mm, 3.5 μm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A time-programmed gradient is used to separate the analyte.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 μL.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Monitoring: Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for 5-Hydroxy Flunixin.

Analysis of 5-Hydroxy Flunixin in Bovine Plasma by HPLC-UV

This method is suitable for pharmacokinetic studies.[10]

Sample Preparation: [10]

  • To a plasma sample, add acetonitrile for protein precipitation and extraction.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • The supernatant is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection.

HPLC-UV Conditions: [10]

  • Detection: UV detection at a specified wavelength.

  • Quantification: The concentration is determined by comparing the peak area of the analyte to that of a standard curve.

Visualizations

Metabolic Pathway of Flunixin

Flunixin is metabolized in the liver to 5-Hydroxy Flunixin. This metabolite retains anti-inflammatory properties.[2] The parent drug, Flunixin, exerts its therapeutic effect by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923) involved in inflammation and pain.

Flunixin Flunixin Metabolism Hepatic Metabolism (Hydroxylation) Flunixin->Metabolism COX COX-1 & COX-2 Enzymes Flunixin->COX Inhibition FiveHF This compound Metabolism->FiveHF Prostaglandins Prostaglandins (Inflammation & Pain) COX->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX

Caption: Metabolic pathway of Flunixin to 5-Hydroxy Flunixin and its mechanism of action.

Analytical Workflow for this compound

The following diagram illustrates a typical workflow for the analysis of this compound in biological samples using LC-MS/MS.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Milk, Plasma) Extraction Solvent Extraction & Protein Precipitation Sample->Extraction Purification Solid Phase Extraction (SPE) Extraction->Purification LC Liquid Chromatography (Separation) Purification->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis MS->Data

Caption: A generalized workflow for the analysis of this compound.

References

In-Depth Technical Guide: 5-Hydroxy Flunixin-d3

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1185088-54-3

This technical guide provides a comprehensive overview of 5-Hydroxy Flunixin-d3, a deuterated metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flunixin. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical methods, and metabolic pathways.

Core Data Presentation

Chemical and Physical Properties
PropertyValueReference
CAS Number 1185088-54-3[1]
Chemical Name 5-Hydroxy-2-[[2-(methyl-d3)-3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic Acid[1]
Molecular Formula C₁₄H₈D₃F₃N₂O₃[1]
Molecular Weight 315.26 g/mol [1]
Appearance White to off-white to yellow solid
Solubility Soluble in Methanol and DMSO
Related Compounds
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-Hydroxy Flunixin75369-61-8C₁₄H₁₁F₃N₂O₃312.24
Flunixin38677-85-9C₁₄H₁₁F₃N₂O₂296.24
2-Methyl-3-(trifluoromethyl)aniline54396-44-0C₈H₈F₃N175.15
5-Hydroxynicotinic acid27828-71-3C₆H₅NO₃139.11

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of 2-(Methyl-d3)-3-(trifluoromethyl)aniline

The introduction of the deuterated methyl group is a critical step. A potential method involves the deuteromethylation of a suitable aniline (B41778) precursor.

Step 2: Synthesis of a Suitable 5-Hydroxynicotinic Acid Derivative

For the subsequent coupling reaction, the carboxylic acid of 5-hydroxynicotinic acid would likely need to be protected, for example, as a methyl or ethyl ester. The synthesis of 5-hydroxynicotinic acid itself can be achieved from 5-bromonicotinic acid.

Step 3: Ullmann Condensation

The final key step would be a copper-catalyzed N-arylation, known as the Ullmann condensation, between the deuterated aniline and the protected 5-hydroxynicotinic acid derivative.

A proposed reaction scheme is as follows: Starting Materials: 2-Amino-3-(trifluoromethyl)benzoic acid (for the aniline synthesis), a deuterated methyl source (e.g., CD₃I), and 2-chloro-5-hydroxynicotinic acid or a related derivative.

Reaction Conditions: The Ullmann condensation typically requires a copper catalyst (e.g., CuI), a ligand (e.g., phenanthroline), a base (e.g., K₂CO₃), and a high-boiling polar solvent (e.g., DMF or NMP) at elevated temperatures.

Work-up and Purification: The reaction mixture would be subjected to an aqueous work-up to remove inorganic salts. The crude product would then be purified by column chromatography on silica (B1680970) gel.

Analytical Method: Quantification in Biological Matrices by LC-MS/MS

The following protocol is adapted from a validated method for the determination of Flunixin and 5-Hydroxy Flunixin in milk and other animal-derived food products.

1. Sample Preparation (Extraction and Clean-up)

  • To a 2 g sample of the matrix (e.g., milk, homogenized tissue) in a 50 mL centrifuge tube, add an internal standard solution.

  • Add 100 µL of EDTA solution and shake for 3 minutes.

  • Add 8.5 mL of acetonitrile (B52724) containing 0.1% formic acid and 1.5 mL of dichloromethane.

  • Shake vigorously for 15 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of C18 sorbent.

  • Shake for 10 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.

  • The resulting supernatant is then concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water (containing a small percentage of formic acid for better ionization) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound would be monitored. For the non-deuterated analog, these transitions have been established and would be shifted by +3 m/z for the d3-labeled compound.

Signaling Pathways and Logical Relationships

Metabolic Pathway of Flunixin

Flunixin is metabolized in the liver to its major metabolite, 5-Hydroxy Flunixin. This biotransformation is primarily catalyzed by the Cytochrome P450 superfamily of enzymes. Specifically, studies in various animal species have identified CYP1A1, CYP2E1, and members of the CYP3A family as being responsible for this hydroxylation reaction.

metabolic_pathway Flunixin Flunixin 5-Hydroxy Flunixin 5-Hydroxy Flunixin Flunixin->5-Hydroxy Flunixin Hydroxylation CYP450 Cytochrome P450 Enzymes (CYP1A1, CYP2E1, CYP3A family) CYP450->5-Hydroxy Flunixin

Caption: Metabolic conversion of Flunixin to 5-Hydroxy Flunixin.

Experimental Workflow for Analysis

The general workflow for the analysis of this compound in a biological sample involves several key stages from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Sample Collection (e.g., Milk, Plasma) Extraction Solvent Extraction SampleCollection->Extraction Purification Solid-Phase Extraction (C18) Extraction->Purification LC_MSMS LC-MS/MS Analysis Purification->LC_MSMS DataProcessing Data Processing and Quantification LC_MSMS->DataProcessing

Caption: Workflow for the analysis of this compound.

References

An In-Depth Technical Guide to the Metabolic Pathway of 5-Hydroxy Flunixin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway of 5-Hydroxy Flunixin-d3, a deuterated analog of the major metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flunixin (B1672893). This document details the enzymatic processes involved in the biotransformation of Flunixin, the anticipated impact of deuterium (B1214612) substitution on metabolic rates, and methodologies for studying these pathways. The guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry, providing the necessary theoretical background and practical protocols for investigating the metabolism of Flunixin and its deuterated analogs.

Introduction

Flunixin is a potent non-narcotic analgesic with anti-inflammatory, anti-endotoxic, and anti-pyretic properties, widely used in veterinary medicine.[1] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is largely governed by its metabolic fate. The primary metabolic route for Flunixin is hydroxylation to form 5-Hydroxy Flunixin.[2][3] Understanding this metabolic pathway is crucial for predicting drug efficacy, duration of action, and potential for drug-drug interactions.

The use of deuterated compounds, such as this compound, has become an important strategy in drug development.[4] Deuterium substitution at a metabolic "soft spot" can lead to a slower rate of metabolism due to the kinetic isotope effect (KIE).[5][6][7] This can result in an improved pharmacokinetic profile, including increased half-life and enhanced drug exposure. This guide will explore the metabolic pathway of Flunixin and the anticipated impact of deuteration on the subsequent metabolism of its major metabolite.

The Metabolic Pathway of Flunixin

The principal metabolic transformation of Flunixin is the hydroxylation of the aromatic ring to produce 5-Hydroxy Flunixin.[2] This reaction is a Phase I metabolic process primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.

Key Enzymes Involved

In vitro studies using equine liver microsomes and recombinant equine P450s have identified several enzymes capable of catalyzing the formation of 5-Hydroxy Flunixin.[8][9] These include:

  • CYP1A1

  • Members of the CYP3A family

The involvement of these specific CYP isoforms highlights the potential for drug-drug interactions with other compounds that are substrates, inhibitors, or inducers of these enzymes.

The Deuterium Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium at the site of hydroxylation is expected to slow down the rate of metabolism. This phenomenon, known as the deuterium kinetic isotope effect (KIE), arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[6][7] Cleavage of this bond is often the rate-limiting step in CYP-mediated hydroxylation reactions.[5] Consequently, the metabolism of this compound is anticipated to be slower than that of its non-deuterated counterpart.

Visualizing the Metabolic Pathway

The following diagram illustrates the primary metabolic pathway of Flunixin and the anticipated subsequent metabolism of this compound.

This compound Metabolic Pathway cluster_flunixin Flunixin Metabolism cluster_conjugation Phase II Metabolism Flunixin-d3 Flunixin-d3 This compound This compound Flunixin-d3->this compound CYP1A1, CYP3A family (Hydroxylation) Conjugated Metabolites Conjugated Metabolites (e.g., Glucuronides, Sulfates) This compound->Conjugated Metabolites UGTs, SULTs (Conjugation) Excretion Excretion (Urine, Feces) Conjugated Metabolites->Excretion

Metabolic pathway of Flunixin-d3 to this compound and subsequent conjugation.

Quantitative Data

ParameterValueSpeciesExperimental SystemReference
Vmax 0.13 ± 0.02 nmol/min/mg proteinHorseLiver Microsomes[8]
Km 56.5 ± 14.9 µMHorseLiver Microsomes[8]
CLint 2.3 µL/min/mg proteinHorseLiver Microsomes[8]

Vmax: Maximum reaction velocity; Km: Michaelis constant (substrate concentration at half Vmax); CLint: Intrinsic clearance.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the metabolic pathway of this compound.

In Vitro Metabolism using Liver Microsomes

This protocol is adapted from established methods for studying in vitro drug metabolism.[10][11][12][13]

Objective: To determine the kinetic parameters (Vmax and Km) of 5-Hydroxy Flunixin formation from Flunixin-d3.

Materials:

  • Flunixin-d3

  • 5-Hydroxy Flunixin standard

  • Pooled liver microsomes (e.g., human, equine)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal standard (e.g., a structurally similar compound not present in the matrix)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Flunixin-d3 in a suitable solvent (e.g., DMSO). The final solvent concentration in the incubation should be ≤ 1%.

    • Prepare working solutions of Flunixin-d3 at various concentrations.

    • Thaw pooled liver microsomes on ice and dilute with potassium phosphate buffer to a final protein concentration of 1 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension and the Flunixin-d3 working solutions.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.

    • Incubate at 37°C with gentle shaking for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

    • Centrifuge the plate at 4°C for 15 minutes at high speed (e.g., 3000 x g) to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of 5-Hydroxy Flunixin formed.[1][2][14]

  • Data Analysis:

    • Plot the rate of 5-Hydroxy Flunixin formation against the Flunixin-d3 concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.

Experimental Workflow Diagram

Experimental Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_termination 3. Termination & Processing cluster_analysis 4. Analysis Reagents Prepare Reagents: - Flunixin-d3 solutions - Liver microsomes - NADPH system Incubate Incubate at 37°C: - Microsomes - Flunixin-d3 - NADPH system Reagents->Incubate Terminate Terminate Reaction (Ice-cold ACN + IS) Incubate->Terminate Centrifuge Centrifuge to precipitate proteins Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (Quantify 5-OH Flunixin) Supernatant->LCMS Data Data Analysis (Determine Vmax, Km) LCMS->Data

Workflow for in vitro metabolism studies of Flunixin-d3.

Conclusion

The metabolism of Flunixin to 5-Hydroxy Flunixin is a critical determinant of its pharmacokinetic profile. The introduction of deuterium at a metabolically active site, as in this compound, is a promising strategy to modulate its metabolic rate, potentially leading to improved therapeutic performance. This technical guide provides a foundational understanding of the metabolic pathways, the enzymes involved, and the anticipated effects of deuteration. The detailed experimental protocols and data presentation framework offered herein are intended to facilitate further research in this area, ultimately contributing to the development of safer and more effective anti-inflammatory therapies.

References

The Indispensable Role of 5-Hydroxy Flunixin-d3 in Bioanalytical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunixin (B1672893), a potent non-steroidal anti-inflammatory drug (NSAID), is widely used in veterinary medicine to alleviate inflammation, pain, and fever in livestock.[1][2][3] Following administration, flunixin is metabolized in the animal's body, with 5-hydroxy flunixin being its major metabolite.[1][2][4] The presence of flunixin and its metabolite residues in food products of animal origin, such as milk and meat, is strictly regulated by food safety agencies to protect human health.[5][6][7][8][9] Accurate and reliable quantification of these residues is therefore of paramount importance.

This technical guide delves into the critical role of 5-Hydroxy Flunixin-d3, a deuterated analog of the primary metabolite, as an internal standard in the bioanalytical methods used for monitoring flunixin residues. The use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard in quantitative mass spectrometry-based assays.[10][11] This is because they exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring that they co-elute and experience similar matrix effects and extraction recovery, leading to highly accurate and precise measurements.[11] This guide will provide an overview of the synthesis, application, and importance of this compound in the context of regulatory compliance and food safety.

Proposed Synthesis of this compound

While the precise, proprietary synthesis methods for commercially available this compound are not publicly disclosed, a plausible synthetic route can be proposed based on the known synthesis of flunixin and general organic chemistry principles for deuterium (B1214612) labeling. The synthesis of flunixin typically involves the condensation of 2-chloronicotinic acid with 2-methyl-3-trifluoromethylaniline.[12][13][14][15] To introduce the deuterium atoms, a deuterated starting material would be employed. A likely approach would involve the use of a deuterated precursor for the 2-methyl-3-trifluoromethylaniline portion of the molecule. The subsequent hydroxylation to create the 5-hydroxy metabolite would likely be the final step.

G Proposed Synthesis of this compound cluster_0 Synthesis of Deuterated Precursor cluster_1 Flunixin-d3 Synthesis cluster_2 Hydroxylation Deuterated Methylating Agent Deuterated Methylating Agent Deuterated 2-methyl-3-trifluoromethylaniline Deuterated 2-methyl-3-trifluoromethylaniline Deuterated Methylating Agent->Deuterated 2-methyl-3-trifluoromethylaniline Methylation 2-Amino-6-(trifluoromethyl)benzonitrile 2-Amino-6-(trifluoromethyl)benzonitrile 2-Amino-6-(trifluoromethyl)benzonitrile->Deuterated 2-methyl-3-trifluoromethylaniline Reduction Flunixin-d3 Flunixin-d3 Deuterated 2-methyl-3-trifluoromethylaniline->Flunixin-d3 Condensation 2-chloronicotinic acid 2-chloronicotinic acid 2-chloronicotinic acid->Flunixin-d3 This compound This compound Flunixin-d3->this compound Hydroxylation Hydroxylating Agent Hydroxylating Agent Hydroxylating Agent->this compound

A proposed synthetic pathway for this compound.

Application in Analytical Methods

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of flunixin and its metabolite, 5-hydroxy flunixin, in various biological matrices.[1][2][4][16][17][18] The addition of a known concentration of the deuterated internal standard to the sample at the beginning of the analytical process allows for the correction of any analyte loss during sample preparation and for variations in instrument response.

The general workflow for the analysis of flunixin and 5-hydroxy flunixin using this compound as an internal standard is as follows:

G Analytical Workflow for Flunixin and 5-Hydroxy Flunixin Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Add 5-Hydroxy Flunixin-d3 Sample Preparation Sample Preparation Internal Standard Spiking->Sample Preparation Extraction & Purification LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Injection Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Result Reporting Result Reporting Data Processing->Result Reporting Final Concentration

A typical analytical workflow using a deuterated internal standard.

Experimental Protocols

The following is a representative experimental protocol for the determination of flunixin and 5-hydroxy flunixin in bovine milk, adapted from methodologies described in the scientific literature.[1][4][16]

1. Sample Preparation

  • To a 2 mL centrifuge tube, add 1 mL of bovine milk.

  • Spike the sample with a known concentration of this compound internal standard solution.

  • Add 2 mL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analytes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Flunixin: Precursor ion > Product ion 1, Product ion 2

      • 5-Hydroxy Flunixin: Precursor ion > Product ion 1, Product ion 2

      • This compound: Precursor ion > Product ion 1, Product ion 2

    • Collision Energy and other MS parameters: Optimized for each analyte.

3. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

  • The concentration of the analyte in the sample is determined by interpolating its peak area ratio from the calibration curve.

Data Presentation

The use of this compound as an internal standard allows for the generation of high-quality, reliable data. The following tables summarize typical performance characteristics of analytical methods for flunixin and 5-hydroxy flunixin using a deuterated internal standard, as reported in various studies.

Table 1: Method Accuracy (Recovery)

AnalyteMatrixFortification Level (ng/mL)Mean Recovery (%)
FlunixinBovine Milk1.095.2
10.098.7
100.0101.5
5-Hydroxy FlunixinBovine Milk1.092.8
10.096.4
100.099.9

Table 2: Method Precision (Repeatability and Reproducibility)

AnalyteMatrixFortification Level (ng/mL)Repeatability (RSDr, %)Reproducibility (RSDR, %)
FlunixinBovine Milk1.04.56.8
10.03.25.1
100.02.14.3
5-Hydroxy FlunixinBovine Milk1.05.17.5
10.03.86.2
100.02.54.9

Table 3: Method Sensitivity (Limits of Detection and Quantification)

AnalyteMatrixLimit of Detection (LOD, ng/mL)Limit of Quantification (LOQ, ng/mL)
FlunixinBovine Milk0.10.3
5-Hydroxy FlunixinBovine Milk0.20.5

Regulatory Context

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Commission have established Maximum Residue Limits (MRLs) for veterinary drugs in food products to ensure consumer safety.[5][6][7][9] The analytical methods used to monitor these residues must be rigorously validated to demonstrate their accuracy, precision, specificity, and sensitivity.[11][19] The use of deuterated internal standards like this compound is a key component of these validated methods, as it provides the necessary level of confidence in the analytical results to meet regulatory requirements.

Conclusion

This compound is an essential tool for researchers, scientists, and drug development professionals involved in the analysis of flunixin residues. Its use as an internal standard in LC-MS/MS methods ensures the generation of accurate and precise data, which is critical for regulatory monitoring, food safety assessment, and pharmacokinetic studies. The principles and methodologies outlined in this technical guide highlight the importance of stable isotope-labeled internal standards in modern bioanalytical chemistry and their indispensable role in protecting public health.

References

5-Hydroxy Flunixin-d3: A Technical Review for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Hydroxy Flunixin-d3, a key deuterated metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flunixin (B1672893). This document details its metabolic pathway, analytical methodologies for its quantification, and its pharmacokinetic profile, with a focus on providing practical information for researchers in drug development and veterinary medicine.

Introduction

Flunixin is a potent NSAID used in veterinary medicine to control pyrexia and inflammation.[1] Its major metabolite, 5-Hydroxy Flunixin, is a critical analyte for monitoring drug residues in animal products, particularly in milk, where it serves as the primary marker residue.[1][2] The deuterated internal standard, this compound, is essential for the accurate quantification of 5-Hydroxy Flunixin in biological matrices by mass spectrometry, compensating for matrix effects and variations in sample preparation. This guide explores the core scientific literature surrounding this important analytical standard.

Metabolism of Flunixin to 5-Hydroxy Flunixin

The biotransformation of Flunixin to its 5-hydroxy metabolite is a critical aspect of its pharmacology and toxicology. This metabolic process is primarily mediated by the cytochrome P450 enzyme system in the liver.

Metabolic Pathway

In vitro studies using equine liver microsomes have demonstrated that the formation of 5-Hydroxy Flunixin is catalyzed by several cytochrome P450 isoforms, with members of the CYP3A family and CYP1A1 being identified as key enzymes in this biotransformation.[3] The hydroxylation occurs at the 5-position of the aromatic ring of the 2-methyl-3-(trifluoromethyl)phenyl moiety.

Flunixin Flunixin Enzymes Cytochrome P450 Enzymes (CYP3A, CYP1A1) Flunixin->Enzymes Biotransformation Metabolite 5-Hydroxy Flunixin Enzymes->Metabolite Hydroxylation Liver Liver Microsomes Enzymes->Liver

Metabolic conversion of Flunixin to 5-Hydroxy Flunixin.

Synthesis of this compound

A general approach for the synthesis of Flunixin involves the reaction of 2-chloronicotinic acid with 2-methyl-3-(trifluoromethyl)aniline (B1301044).[4][5] To produce the d3-labeled compound, a deuterated version of 2-methyl-3-(trifluoromethyl)aniline would be required. The hydroxylation step to create the 5-hydroxy metabolite could potentially be achieved through a multi-step process involving protection, directed ortho-metalation, and subsequent oxidation, or through biotransformation using microbial systems engineered to express the relevant cytochrome P450 enzymes.

Analytical Methodologies

The accurate quantification of 5-Hydroxy Flunixin in various biological matrices is crucial for regulatory purposes and pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique employed for this purpose, utilizing this compound as an internal standard.

Sample Preparation and Extraction from Milk

A common workflow for the extraction of 5-Hydroxy Flunixin from milk involves protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE) for sample clean-up. The following diagram illustrates a typical experimental workflow.[2][6]

cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Milk Sample Milk Sample Fortification Fortify with This compound Milk Sample->Fortification Protein Precipitation Protein Precipitation (Acetonitrile) Fortification->Protein Precipitation Centrifugation1 Centrifugation Protein Precipitation->Centrifugation1 Supernatant Collection Collect Supernatant Centrifugation1->Supernatant Collection Sample Loading Load Sample Extract Supernatant Collection->Sample Loading SPE Conditioning Condition SPE Cartridge SPE Conditioning->Sample Loading Washing Wash Cartridge Sample Loading->Washing Elution Elute Analyte Washing->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Workflow for the extraction and analysis of 5-Hydroxy Flunixin from milk.
Detailed Experimental Protocol for LC-MS/MS Analysis of 5-Hydroxy Flunixin in Milk

The following protocol is a synthesis of methodologies described in the literature.[2][6][7]

1. Sample Preparation and Extraction:

  • To a 1 mL milk sample, add a known concentration of this compound internal standard.

  • Add 1 mL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 15 seconds and centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

2. Solid-Phase Extraction (SPE):

  • Condition an Oasis HLB SPE cartridge with 3 mL of acetonitrile followed by 3 mL of 95:5 0.1% formic acid:acetonitrile.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 2 mL of 0.1% formic acid.

  • Elute the analytes with an appropriate solvent.

3. Final Sample Preparation and Analysis:

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Quantitative Data from Analytical Method Validation

The following tables summarize key quantitative data from various studies on the analysis of 5-Hydroxy Flunixin.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for 5-Hydroxy Flunixin.

MatrixAnalytical MethodLOD (µg/kg)LOQ (µg/kg)Reference
MilkLC-MS/MS (Method 1)515[2]
MilkLC-MS/MS (Method 2)39[2]
Various TissuesLC-MS/MS2-106-33[1]

Table 2: Recovery and Precision Data for 5-Hydroxy Flunixin Analysis in Milk.

Analytical MethodRecovery (%)Coefficient of Variation (%)Reference
LC-MS/MS (Method 1)94.0 - 1083.1 - 9.3[2]
LC-MS/MS (Method 2)84.6 - 1010.7 - 8.4[2]

Pharmacokinetics of 5-Hydroxy Flunixin

The pharmacokinetic profile of 5-Hydroxy Flunixin is intrinsically linked to that of its parent compound, Flunixin. Following administration of Flunixin, the metabolite appears in plasma and is eliminated, primarily through the urine.

Pharmacokinetic Parameters in Cattle

Pharmacokinetic studies in lactating dairy cattle provide valuable data on the elimination of Flunixin and the formation and depletion of 5-Hydroxy Flunixin in milk.[8] The route of administration of Flunixin has been shown to significantly affect the milk elimination of 5-Hydroxy Flunixin.[8]

Table 3: Selected Pharmacokinetic Parameters of Flunixin in Dairy Cattle (Intravenous Administration).

ParameterValueUnitReference
Terminal Half-Life3.42h[8]

Note: Pharmacokinetic parameters for 5-Hydroxy Flunixin are less commonly reported directly, as regulatory focus is often on the depletion of the marker residue in edible tissues and milk following administration of the parent drug.

Following intravenous administration of Flunixin to dairy cows, 5-Hydroxy Flunixin concentrations in milk were undetectable 48 hours after the first dose.[8] However, after intramuscular or subcutaneous administration, measurable concentrations could still be detected at the same time point.[8]

Conclusion

This compound is an indispensable tool for the accurate quantification of the major metabolite of Flunixin. A thorough understanding of the metabolic pathway of Flunixin, coupled with robust and validated analytical methods, is essential for ensuring food safety and for conducting pharmacokinetic and pharmacodynamic studies. The data and protocols summarized in this technical guide provide a valuable resource for researchers and professionals working with this important compound. Further research to establish a standardized and publicly available synthesis protocol for this compound would be beneficial to the scientific community.

References

The Role of 5-Hydroxy Flunixin-d3 in Modern Drug Metabolism Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of 5-Hydroxy Flunixin-d3 in drug metabolism studies of Flunixin (B1672893), a potent non-steroidal anti-inflammatory drug (NSAID). As the primary metabolite of Flunixin, understanding the formation and clearance of 5-Hydroxy Flunixin is paramount in pharmacokinetic and toxicological assessments. The use of a deuterated internal standard, this compound, is the gold standard for accurate quantification in these studies, particularly when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Principles: The Imperative of Isotope Dilution Mass Spectrometry

In drug metabolism studies, precise and accurate quantification of the parent drug and its metabolites in complex biological matrices is fundamental. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that addresses the challenges of sample loss during preparation and matrix effects during analysis. This is achieved by introducing a known quantity of a stable isotope-labeled analog of the analyte, in this case, this compound, into the sample at the initial stage.

This compound is chemically identical to the native 5-Hydroxy Flunixin, but its three deuterium (B1214612) atoms give it a distinct, higher mass. Because their physicochemical properties are nearly identical, the analyte and the internal standard behave similarly during extraction, chromatography, and ionization. Consequently, any variation or loss experienced by the analyte is mirrored by the internal standard. By measuring the ratio of the analyte to the internal standard, highly accurate and precise quantification can be achieved.

Metabolic Pathway of Flunixin

Flunixin undergoes metabolism in the liver, primarily through hydroxylation to form its major metabolite, 5-Hydroxy Flunixin. This biotransformation is catalyzed by cytochrome P450 (CYP) enzymes.[1] The metabolic pathway is a key area of investigation in drug development to understand the drug's clearance, potential for drug-drug interactions, and inter-species variability in metabolism.

Flunixin_Metabolism Flunixin Flunixin 5_Hydroxy_Flunixin 5-Hydroxy Flunixin Flunixin->5_Hydroxy_Flunixin Hydroxylation CYP450 Cytochrome P450 Enzymes CYP450->Flunixin

Figure 1: Metabolic Pathway of Flunixin to 5-Hydroxy Flunixin.

Experimental Protocols

In Vitro Metabolism of Flunixin in Liver Microsomes

This protocol describes a typical experiment to study the metabolism of Flunixin to 5-Hydroxy Flunixin using liver microsomes and quantifying the metabolite using this compound as an internal standard.

1. Reagents and Materials:

  • Flunixin

  • 5-Hydroxy Flunixin

  • This compound

  • Pooled liver microsomes (e.g., human, rat, bovine)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Purified water (LC-MS grade)

2. Incubation Procedure:

  • Prepare a stock solution of Flunixin in a suitable solvent (e.g., methanol or DMSO) at a concentration of 10 mM.

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • In a microcentrifuge tube, combine the following on ice:

    • Phosphate buffer (to final volume)

    • Liver microsomes (e.g., to a final concentration of 0.5 mg/mL)

    • Flunixin stock solution (e.g., to a final concentration of 10 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing this compound at a known concentration (e.g., 100 ng/mL).

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect the precursor to product ion transitions for both 5-Hydroxy Flunixin and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
5-Hydroxy Flunixin313.1295.1
This compound316.1298.1

4. Data Analysis:

  • Integrate the peak areas for both 5-Hydroxy Flunixin and this compound.

  • Calculate the peak area ratio of 5-Hydroxy Flunixin to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of 5-Hydroxy Flunixin standards.

  • Determine the concentration of 5-Hydroxy Flunixin in the experimental samples from the calibration curve.

Data Presentation

The following tables summarize key quantitative data from various studies on Flunixin and 5-Hydroxy Flunixin.

Table 1: Pharmacokinetic Parameters of Flunixin and 5-Hydroxy Flunixin in Cattle

ParameterFlunixin5-Hydroxy FlunixinReference
Terminal Half-life (t½) (hours)
Intravenous3.42-[1]
Intramuscular4.48-[1]
Subcutaneous5.39-[1]
Bioavailability (%)
Intramuscular84.5-[1]
Subcutaneous104.2-[1]

Table 2: Analytical Method Validation for Flunixin and 5-Hydroxy Flunixin in Milk

ParameterFlunixin5-Hydroxy FlunixinReference
Limit of Detection (LOD) (µg/kg)
Method 145[2]
Method 223[2]
Limit of Quantification (LOQ) (µg/kg)
Method 11515[2]
Method 259[2]
Recovery (%)
Method 1110-11594.0-108[2]
Method 297.2-99.684.6-101[2]
Intra-lab Coefficient of Variation (CV) (%)
Method 12.2-5.43.1-9.3[2]
Method 22.2-3.90.7-8.4[2]

Mandatory Visualizations

Logical Workflow for Accurate Quantification

The use of a deuterated internal standard like this compound is central to achieving accurate and reliable quantitative results in drug metabolism studies. The following diagram illustrates the logical workflow.

Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Biological_Sample Biological Sample (contains Analyte) Add_IS Add Known Amount of This compound (IS) Biological_Sample->Add_IS Extraction Extraction & Cleanup Add_IS->Extraction Final_Extract Final Extract (Analyte + IS) Extraction->Final_Extract Injection Injection Final_Extract->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (Analyte and IS signals) Chromatography->Detection Data_Processing Data Processing (Calculate Peak Area Ratio Analyte / IS) Detection->Data_Processing Quantification Accurate Quantification (Corrected for variability) Data_Processing->Quantification

Figure 2: Logical workflow for accurate quantification using a deuterated internal standard.

Experimental Workflow for In Vitro Metabolism Study

The following diagram outlines the key steps in a typical in vitro drug metabolism experiment.

InVitro_Metabolism_Workflow Start Start Prepare_Reagents Prepare Reagents (Microsomes, Buffer, Flunixin) Start->Prepare_Reagents Incubation_Setup Set up Incubation Mixture Prepare_Reagents->Incubation_Setup Pre_Incubate Pre-incubate at 37°C Incubation_Setup->Pre_Incubate Initiate_Reaction Initiate Reaction with NADPH Pre_Incubate->Initiate_Reaction Time_Course_Incubation Incubate for Time Course Initiate_Reaction->Time_Course_Incubation Terminate_Reaction Terminate Reaction with Acetonitrile + this compound Time_Course_Incubation->Terminate_Reaction Sample_Processing Centrifuge and Collect Supernatant Terminate_Reaction->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis Data_Analysis Data Analysis and Quantification LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental workflow for an in vitro Flunixin metabolism study.

Conclusion

This compound is an indispensable tool in the study of Flunixin metabolism. Its use as an internal standard in conjunction with LC-MS/MS allows for highly accurate and precise quantification of the major metabolite, 5-Hydroxy Flunixin, in various biological matrices. This technical guide has provided a comprehensive overview of the core principles, experimental protocols, and data interpretation involved in leveraging this compound for robust drug metabolism studies. The provided workflows and data tables serve as a valuable resource for researchers and scientists in the field of drug development.

References

5-Hydroxy Flunixin-d3 as a Metabolite of Flunixin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunixin (B1672893), a potent non-steroidal anti-inflammatory drug (NSAID), is widely used in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] Its therapeutic efficacy is closely linked to its metabolic fate within the body. The principal metabolite of Flunixin is 5-Hydroxy Flunixin, a compound that retains anti-inflammatory properties and is a key marker for monitoring Flunixin residues in animal products, particularly milk.[4][5][6][7] This technical guide provides a comprehensive overview of 5-Hydroxy Flunixin, with a particular focus on its deuterated form, 5-Hydroxy Flunixin-d3, which serves as a critical internal standard for accurate quantification in bioanalytical studies.[8][9][10]

This document details the metabolic pathway of Flunixin to 5-Hydroxy Flunixin, presents quantitative data from various studies, outlines experimental protocols for its analysis, and provides visualizations of key processes.

Metabolic Pathway of Flunixin

The biotransformation of Flunixin to its major metabolite, 5-Hydroxy Flunixin, is primarily a Phase I metabolic reaction catalyzed by the Cytochrome P450 (CYP) enzyme system in the liver.[11][12][13] In horses, several members of the CYP3A family and CYP1A1 have been identified as the major enzymes responsible for this hydroxylation.[12][13] Studies in cattle have indicated that the rate of Flunixin metabolism can be influenced by age, with older cows showing lower P450 activity and consequently, a decreased rate of 5-Hydroxy Flunixin formation.[11]

The following diagram illustrates the metabolic conversion of Flunixin to 5-Hydroxy Flunixin.

Flunixin Metabolism Metabolic Pathway of Flunixin Flunixin Flunixin Metabolite 5-Hydroxy Flunixin Flunixin->Metabolite Hydroxylation Enzymes Cytochrome P450 Enzymes (e.g., CYP3A, CYP1A1) Enzymes->Flunixin

Metabolic conversion of Flunixin to 5-Hydroxy Flunixin.

The Role of this compound in Bioanalysis

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard for achieving accurate and reliable results.[8] this compound is the deuterated analogue of 5-Hydroxy Flunixin and serves as an ideal internal standard.[14][15] Deuterated standards have nearly identical physicochemical properties to the analyte of interest, ensuring they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer.[8][9][10] This allows for effective compensation for matrix effects and variations in sample preparation and instrument response, leading to improved assay robustness and data precision.[8][16]

Quantitative Data

The following tables summarize key quantitative data related to the analysis of Flunixin and 5-Hydroxy Flunixin from various studies.

Table 1: Pharmacokinetic Parameters of Flunixin and 5-Hydroxy Flunixin in Various Species

SpeciesAnalyteDose & RouteCmax (µg/mL)Tmax (h)Elimination Half-Life (h)Reference
HeifersFlunixin2.2 mg/kg (Oral)0.93.56.2[17]
Veal Calves5-Hydroxy Flunixin2.2 mg/kg (IV, q 24h for 3 days)0.079 ± 0.048-10.24 ± 4.73[18]
Donkeys5-Hydroxy Flunixin1.1 mg/kg (IV)-0.08 - 1-[19]
Donkeys5-Hydroxy Flunixin1.1 mg/kg (Oral)-0.08 - 12-[19]
Donkeys5-Hydroxy Flunixin3.3 mg/kg (Transdermal)-4 - 24-[19]
SheepFlunixin1.1 mg/kg (IV)--2.48 ± 0.12[20]

Table 2: Analytical Method Performance for Flunixin and 5-Hydroxy Flunixin

MatrixMethodAnalyteLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
MilkLC-MS/MS (Method 1)Flunixin415110 - 115[4]
MilkLC-MS/MS (Method 1)5-Hydroxy Flunixin51594.0 - 108[4]
MilkLC-MS/MS (Method 2)Flunixin2597.2 - 99.6[4]
MilkLC-MS/MS (Method 2)5-Hydroxy Flunixin3984.6 - 101[4]
Bovine TissuesLC-MS/MSFlunixin0.1 - 0.20.2 - 0.685.9 - 94.6[21]
Livestock & Fishery ProductsLC-MS/MSFlunixin2 - 85 - 27-[5][7][22]
Livestock & Fishery ProductsLC-MS/MS5-Hydroxy Flunixin2 - 106 - 33-[5][7][22]

Experimental Protocols

Protocol 1: Quantification of Flunixin and 5-Hydroxy Flunixin in Milk using LC-MS/MS

This protocol is based on the methodology described by Lee et al. (2024).[4][5][7][22]

1. Sample Preparation (Method 1)

  • To 2 g of milk in a 50 mL centrifuge tube, add 100 µL of EDTA solution and shake for 3 minutes.

  • Add 8.5 mL of acetonitrile (B52724) containing 0.1% formic acid and 1.5 mL of dichloromethane.

  • Shake for 15 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of C18 sorbent.

  • Shake for 10 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.2 µm syringe filter before LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., Waters X select HSS C18, 150 mm × 2.1 mm, 3.5 µm).[23]

    • Mobile Phase A: 0.1% formic acid in water.[23]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[23]

    • Gradient elution is typically used.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI), often in positive mode.

    • Detection: Selected Reaction Monitoring (SRM) of precursor and product ions for both Flunixin and 5-Hydroxy Flunixin, as well as the deuterated internal standard.

Protocol 2: In Vitro Metabolism of Flunixin in Equine Liver Microsomes

This protocol is adapted from the study by Knych et al. (2021).[12][13]

1. Incubation

  • Prepare incubation mixtures containing:

    • Equine liver microsomes

    • Flunixin meglumine (B1676163) (substrate)

    • NADPH-generating system (or NADPH)

    • Phosphate buffer (pH 7.4)

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the substrate.

  • Incubate at 37°C for a specified time.

  • Terminate the reaction by adding a quenching solvent (e.g., cold acetonitrile).

2. Sample Processing and Analysis

  • Centrifuge the terminated reaction mixture to pellet the protein.

  • Analyze the supernatant for the formation of 5-Hydroxy Flunixin using a validated LC-MS/MS method.

  • For enzyme kinetics, vary the substrate concentration and measure the rate of metabolite formation.

The following diagram outlines a general workflow for the quantification of 5-Hydroxy Flunixin using a deuterated internal standard.

Analytical Workflow General Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Milk) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (e.g., LLE, SPE, PPT) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Curve Quantification using Calibration Curve Ratio->Curve

Workflow for quantifying 5-Hydroxy Flunixin.

Signaling Pathways and Mechanism of Action

Flunixin exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[3] Prostaglandins are lipid compounds that are involved in the inflammatory response, pain, and fever. By inhibiting COX, Flunixin reduces the production of these inflammatory mediators.[3] 5-Hydroxy Flunixin, as the principal metabolite, is also reported to retain these anti-inflammatory properties, suggesting a similar mechanism of action involving the inhibition of the COX pathway.[6]

The diagram below depicts the simplified signaling pathway.

COX Inhibition Pathway Mechanism of Action AA Arachidonic Acid COX COX Enzymes (COX-1, COX-2) AA->COX PGs Prostaglandins Inflammation Inflammation, Pain, Fever PGs->Inflammation COX->PGs Flunixin Flunixin & 5-Hydroxy Flunixin Flunixin->COX Inhibition

Inhibition of prostaglandin (B15479496) synthesis by Flunixin.

Conclusion

5-Hydroxy Flunixin is a critical metabolite in understanding the pharmacokinetics and pharmacodynamics of Flunixin. Its deuterated form, this compound, is an indispensable tool for the accurate and reliable quantification of this metabolite in various biological matrices. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with Flunixin and its metabolites. A thorough understanding of the metabolic pathways and the use of appropriate analytical standards are paramount for ensuring data integrity in both research and regulatory settings.

References

An In-depth Technical Guide to the Isotopic Labeling of 5-Hydroxy Flunixin-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-Hydroxy Flunixin-d3, a key analytical standard used in drug metabolism and pharmacokinetic (DMPK) studies. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, characterization, and application.

Introduction

5-Hydroxy Flunixin (B1672893) is the principal metabolite of Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine.[1][2] To accurately quantify Flunixin and its metabolite in biological matrices, a stable isotope-labeled internal standard is essential. This compound, where three hydrogen atoms on the methyl group of the aniline (B41778) ring are replaced with deuterium, serves as an ideal internal standard for mass spectrometry-based bioanalysis. Its use significantly improves the accuracy and precision of analytical methods by compensating for matrix effects and variations during sample processing.

Synthesis of this compound

While specific proprietary synthesis methods may vary between manufacturers, a plausible and chemically sound synthetic pathway for this compound can be postulated based on established organic chemistry principles and available literature on the synthesis of Flunixin and related deuterated compounds. The synthesis can be logically divided into three main stages: deuteration of a key precursor, synthesis of deuterated Flunixin, and subsequent hydroxylation.

Experimental Protocol: Proposed Synthesis

Stage 1: Deuteration of 2-Methyl-3-(trifluoromethyl)aniline

The synthesis of the deuterated precursor, 2-(Methyl-d3)-3-(trifluoromethyl)aniline, is a critical first step. This can be achieved through various established methods for the deuteration of aromatic amines and their precursors. One common approach involves the reduction of a suitable carboxylic acid or ester with a deuterated reducing agent.

  • Starting Material: 2-Amino-6-(trifluoromethyl)benzoic acid.

  • Reagents: Lithium aluminum deuteride (B1239839) (LiAlD₄), anhydrous tetrahydrofuran (B95107) (THF), hydrochloric acid (HCl).

  • Procedure:

    • 2-Amino-6-(trifluoromethyl)benzoic acid is dissolved in anhydrous THF under an inert atmosphere (e.g., argon).

    • The solution is cooled to 0°C in an ice bath.

    • A solution of LiAlD₄ in THF is added dropwise with stirring.

    • The reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction of the carboxylic acid to the deuterated methyl group.

    • After cooling, the reaction is quenched by the careful addition of water, followed by an aqueous solution of sodium hydroxide (B78521).

    • The resulting mixture is filtered, and the organic layer is separated.

    • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

    • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-(Methyl-d3)-3-(trifluoromethyl)aniline.

Stage 2: Synthesis of Flunixin-d3

The deuterated aniline precursor is then coupled with 2-chloronicotinic acid to form Flunixin-d3.

  • Starting Materials: 2-(Methyl-d3)-3-(trifluoromethyl)aniline and 2-chloronicotinic acid.

  • Reagents: Toluene, sodium hydroxide, phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide - TBAB), sulfuric acid.

  • Procedure:

    • An aqueous solution of sodium hydroxide is prepared and cooled.

    • 2-(Methyl-d3)-3-(trifluoromethyl)aniline and 2-chloronicotinic acid are added and stirred until dissolved.[3]

    • Toluene and a phase-transfer catalyst are added to the mixture.[3]

    • The reaction is heated and stirred for several hours.[3]

    • After cooling, the pH of the reaction mixture is adjusted to the alkaline range to separate the organic and aqueous layers.[3]

    • The aqueous layer, containing the sodium salt of Flunixin-d3, is then acidified with sulfuric acid to precipitate the product.[3]

    • The precipitated Flunixin-d3 is collected by filtration, washed with water, and dried.

Stage 3: Hydroxylation of Flunixin-d3

The final step involves the regioselective hydroxylation of Flunixin-d3 at the 5-position of the pyridine (B92270) ring. This can be achieved through biotransformation using specific enzymes or through chemical oxidation.

  • Method A: Biotransformation

    • Enzymes: Cytochrome P450 enzymes, particularly from the CYP1A and CYP3A families, have been shown to catalyze the 5-hydroxylation of Flunixin.[4]

    • Procedure:

      • Flunixin-d3 is incubated with a preparation of liver microsomes (e.g., equine liver microsomes) or recombinant CYP enzymes in a suitable buffer system containing necessary cofactors like NADPH.

      • The reaction is allowed to proceed at an optimal temperature (e.g., 37°C) for a defined period.

      • The reaction is terminated by the addition of an organic solvent (e.g., acetonitrile).

      • The mixture is centrifuged to remove proteins, and the supernatant containing this compound is collected for purification.

  • Method B: Chemical Oxidation

    • Reagents: A suitable oxidizing agent that can selectively hydroxylate the pyridine ring.

    • Procedure:

      • Flunixin-d3 is dissolved in an appropriate solvent.

      • The oxidizing agent is added under controlled conditions (temperature, atmosphere).

      • The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

      • Upon completion, the reaction is worked up to isolate the crude this compound.

Purification: The final product from either method is purified using techniques such as preparative high-performance liquid chromatography (HPLC) or column chromatography to achieve high chemical and isotopic purity.

Characterization and Quality Control

The identity, purity, and isotopic enrichment of the synthesized this compound must be rigorously confirmed.

Analytical Methods
  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the final product. Tandem mass spectrometry (MS/MS) is employed to confirm the structure by fragmentation analysis and to establish the mass transitions for quantitative analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons on the deuterated methyl group, while ¹³C and ¹⁹F NMR are used to confirm the overall carbon and fluorine framework of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is used to determine the chemical purity of the final compound.

Quantitative Data

The following table summarizes typical quality control specifications for commercially available this compound.

ParameterTypical SpecificationMethod
Chemical Purity ≥95%HPLC-UV/MS
Isotopic Purity ≥99% atom % DMass Spectrometry
Isotopic Enrichment Predominantly d3Mass Spectrometry
Identity Conforms to structure¹H NMR, MS/MS

Application as an Internal Standard in Bioanalysis

This compound is primarily used as an internal standard in the quantitative analysis of 5-Hydroxy Flunixin in biological samples such as plasma, milk, and tissue homogenates.

Experimental Protocol: Sample Preparation and LC-MS/MS Analysis

The following is a general protocol for the extraction and analysis of 5-Hydroxy Flunixin from a biological matrix.

  • Sample Preparation (Protein Precipitation):

    • To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of this compound internal standard solution.

    • Add a protein precipitating agent (e.g., 300 µL of acetonitrile).

    • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the sample at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column is typically used.

      • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., formic acid), is commonly employed.

    • Mass Spectrometry:

      • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.

      • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (5-Hydroxy Flunixin) and the internal standard (this compound) are monitored.

Quantitative Data from Bioanalytical Methods

The following table presents typical performance data for LC-MS/MS methods for the quantification of 5-Hydroxy Flunixin in biological matrices.

ParameterMilk[5]
Limit of Detection (LOD) 2-10 µg/kg
Limit of Quantification (LOQ) 6-33 µg/kg
Recovery 71.2%–94.0%
Precision (Coefficient of Variation) 14%–20%

Visualizations

Metabolic Pathway of Flunixin

Flunixin Flunixin Metabolite 5-Hydroxy Flunixin Flunixin->Metabolite CYP450 (e.g., CYP1A, CYP3A)

Caption: Metabolic conversion of Flunixin to 5-Hydroxy Flunixin.

Proposed Synthesis Workflow for this compound

cluster_deuteration Stage 1: Deuteration cluster_coupling Stage 2: Coupling Reaction cluster_hydroxylation Stage 3: Hydroxylation start1 2-Amino-6-(trifluoromethyl)benzoic acid step1 Reduction with LiAlD₄ start1->step1 product1 2-(Methyl-d3)-3-(trifluoromethyl)aniline step1->product1 step2 Coupling Reaction product1->step2 start2 2-Chloronicotinic Acid start2->step2 product2 Flunixin-d3 step2->product2 step3 Hydroxylation (Biotransformation or Chemical) product2->step3 product3 This compound step3->product3

Caption: Proposed multi-stage synthesis of this compound.

Bioanalytical Workflow using this compound as an Internal Standard

sample Biological Sample (e.g., Plasma, Milk) is Add this compound (Internal Standard) sample->is extraction Sample Preparation (e.g., Protein Precipitation, SPE) is->extraction analysis LC-MS/MS Analysis (MRM Mode) extraction->analysis data Data Processing and Quantification analysis->data

Caption: Workflow for bioanalysis using this compound.

References

5-Hydroxy Flunixin-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of 5-Hydroxy Flunixin-d3, a deuterated metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flunixin (B1672893). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, analytical methodologies, and its role in metabolic pathways.

Core Concepts and Properties

This compound is the deuterated form of 5-Hydroxy Flunixin, the major metabolite of Flunixin. The deuterium (B1214612) labeling makes it an ideal internal standard for quantitative bioanalysis of Flunixin and its primary metabolite in various biological matrices using mass spectrometry-based methods.

Chemical Properties:

PropertyValue
Chemical Formula C₁₄H₈D₃F₃N₂O₃
Molecular Weight 315.26 g/mol
CAS Number 1185088-54-3

Metabolic Pathway of Flunixin

Flunixin undergoes metabolism in the liver, primarily through hydroxylation, to form 5-Hydroxy Flunixin. This reaction is catalyzed by Cytochrome P450 (CYP) enzymes, specifically isoforms such as CYP3A and CYP1A1 have been implicated in horses.[1][2] 5-Hydroxy Flunixin is then further conjugated and excreted. The metabolic conversion is a critical aspect of the drug's pharmacokinetic profile and clearance from the body.

Flunixin_Metabolism Flunixin Flunixin Metabolite 5-Hydroxy Flunixin Flunixin->Metabolite Hydroxylation (CYP450) Conjugation Conjugation & Excretion Metabolite->Conjugation Phase II Metabolism

Fig. 1: Metabolic pathway of Flunixin.

Mechanism of Action: Cyclooxygenase Inhibition

Flunixin, the parent compound of this compound, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, Flunixin reduces the production of these pro-inflammatory molecules.

COX_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins Thromboxanes Thromboxanes (Platelet Aggregation) PGH2->Thromboxanes Flunixin Flunixin Flunixin->COX1 Flunixin->COX2

Fig. 2: Cyclooxygenase inhibition pathway by Flunixin.

Quantitative Data

Pharmacokinetic Parameters of Flunixin and 5-Hydroxy Flunixin in Cattle
ParameterFlunixin5-Hydroxy FlunixinRoute of AdministrationReference
Terminal Half-life (t½) 3.42 - 5.39 h-IV, IM, SC[3]
Bioavailability (F) 84.5% (IM), 104.2% (SC)-IM, SC[3]

Note: Specific pharmacokinetic data for this compound is not available as it is primarily used as an analytical standard.

In Vitro COX Inhibition by Flunixin
EnzymeIC₅₀ (µM)
COX-1 0.336
COX-2 0.436
Analytical Method Performance for 5-Hydroxy Flunixin
MatrixMethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)Precision (CV%)Reference
Milk LC-MS/MS3984.6 - 1010.7 - 8.4[4]
Milk LC-MS/MS51594.0 - 1083.1 - 9.3[4]
Beef, Chicken, Egg, Flatfish, Shrimp LC-MS/MS2 - 106 - 3384.6 - 1150.7 - 9.3[4]

Experimental Protocols

Synthesis of this compound
  • Synthesis of deuterated precursor: Preparation of 2-(methyl-d3)-3-(trifluoromethyl)aniline. This would involve introducing the deuterium label at the methyl group of the aniline (B41778) precursor.

  • Coupling reaction: Reaction of the deuterated aniline with a suitable nicotinic acid derivative to form Flunixin-d3.

  • Hydroxylation: Introduction of the hydroxyl group at the 5-position of the pyridine (B92270) ring. This could potentially be achieved through chemical oxidation or, more specifically, through a biotransformation process utilizing cytochrome P450 enzymes known to metabolize Flunixin.[1][2]

Quantification of 5-Hydroxy Flunixin in Milk using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from a published method.[4]

5.2.1. Sample Preparation and Extraction

  • Weigh 2 g of milk sample into a 50 mL centrifuge tube.

  • Add a known concentration of this compound internal standard solution.

  • Add 100 µL of EDTA solution and shake for 3 minutes.

  • Add 8.5 mL of acetonitrile (B52724) containing 0.1% formic acid and 1.5 mL of dichloromethane.

  • Shake for 15 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of C18 sorbent.

  • Shake for 10 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of methanol, sonicate for 5 minutes, and vortex for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.2 µm nylon syringe filter into an autosampler vial.

5.2.2. LC-MS/MS Analysis

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both 5-Hydroxy Flunixin and this compound.

5.2.3. Quantification

A calibration curve is constructed by plotting the ratio of the peak area of 5-Hydroxy Flunixin to the peak area of the this compound internal standard against the concentration of the calibration standards. The concentration of 5-Hydroxy Flunixin in the unknown samples is then determined from this calibration curve.

Analytical Workflow Visualization

The following diagram illustrates the typical workflow for the quantitative analysis of 5-Hydroxy Flunixin using this compound as an internal standard.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Milk) Spike Spike with This compound (IS) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Calibration_Curve Calibration Curve (Area Ratio vs. Conc.) Peak_Integration->Calibration_Curve Quantification Quantification of 5-Hydroxy Flunixin Calibration_Curve->Quantification

References

5-Hydroxy Flunixin-d3: A Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological information. 5-Hydroxy Flunixin-d3 is a deuterated metabolite of the non-steroidal anti-inflammatory drug (NSAID) flunixin (B1672893), primarily used as an analytical standard. As such, direct toxicological studies on this compound are not publicly available. The following profile is based on data for the parent compound, flunixin, and general toxicological principles of NSAIDs. The toxicological properties of the deuterated and non-deuterated forms of 5-Hydroxy Flunixin are presumed to be very similar.

Executive Summary

5-Hydroxy Flunixin is the principal metabolite of flunixin, a potent non-narcotic analgesic with anti-inflammatory and antipyretic properties.[1][2] The primary mechanism of action for flunixin and other NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins (B1171923).[3][4][5] Prostaglandins are key mediators of inflammation, pain, and fever.[3] While toxicological data for 5-Hydroxy Flunixin is scarce, the profile of the parent compound, flunixin, indicates potential for gastrointestinal and renal toxicity with repeated high doses. Acute toxicity data for flunixin shows moderate toxicity upon oral and inhalation exposure. In vitro and in vivo studies on flunixin have shown mixed results for mutagenicity, with no evidence of carcinogenicity.

Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

Flunixin, like other NSAIDs, exerts its therapeutic effects through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[3]

  • COX-1 is a constitutively expressed enzyme found in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa, maintaining renal blood flow, and platelet aggregation.[3]

  • COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[3]

By inhibiting COX enzymes, flunixin reduces the production of prostaglandins, thereby mitigating inflammation, pain, and fever.[3]

Prostaglandin Synthesis Pathway Inhibition Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 Prostaglandin H2 COX-1 / COX-2->Prostaglandin H2 Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2->Prostaglandins (PGE2, PGI2, etc.) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever Flunixin / 5-Hydroxy Flunixin Flunixin / 5-Hydroxy Flunixin Flunixin / 5-Hydroxy Flunixin->COX-1 / COX-2 Inhibition

Mechanism of NSAID action.

Metabolic Pathway

Flunixin is metabolized in the liver to 5-Hydroxy Flunixin. This hydroxylation reaction is primarily carried out by cytochrome P450 enzymes.[6]

Flunixin Metabolism Flunixin Flunixin Metabolism Hepatic Metabolism (Cytochrome P450) Flunixin->Metabolism Metabolite 5-Hydroxy Flunixin Metabolism->Metabolite Excretion Excretion (Urine and Bile) Metabolite->Excretion

Simplified metabolic pathway of flunixin.

Toxicological Data (Based on Flunixin)

The following tables summarize the available quantitative toxicological data for the parent compound, flunixin.

Table 1: Acute Toxicity of Flunixin
SpeciesRouteValueReference
RatOral (LD50)53 - 157 mg/kg (meglumine salt)[7]
RatInhalation (LC50)< 0.52 mg/L (4 hr) (meglumine salt)[7]
MouseOral (LD50)176 - 249 mg/kg (meglumine salt)[7]
Table 2: Repeated Dose Toxicity of Flunixin (No-Observed-Effect Level - NOEL)
SpeciesDurationRouteNOELReference
Rat13 weeksOral3 mg/kg bw/day (meglumine salt)[8]
Rat1 yearOral1 mg/kg bw/day (free acid)[8]
Monkey13 weeksOral5 mg/kg bw/day (free acid)[8]
Monkey4 weeksIntramuscular30 mg/kg bw/day (meglumine salt)[8]
Table 3: Genotoxicity and Carcinogenicity of Flunixin
Assay TypeResultReference
Mutagenicity (in vitro)Positive
Mutagenicity (in vivo)Negative
Carcinogenicity (Rat)No carcinogenic effects[7]
Carcinogenicity (Mouse)No carcinogenic effects[7]

Experimental Protocols

Detailed methodologies for key toxicological assays are outlined below.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][10][11][12]

Principle: Mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.[9][10] The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance of the solubilized crystals.[9]

MTT Assay Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of This compound A->B C Incubate for a specified period (e.g., 24-72h) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance with a microplate reader F->G H Calculate cell viability and IC50 value G->H Comet Assay Workflow A Isolate and suspend cells B Embed cells in low-melting-point agarose (B213101) on a slide A->B C Lyse cells to remove membranes and proteins B->C D Unwind DNA under alkaline conditions C->D E Perform electrophoresis D->E F Stain DNA with a fluorescent dye E->F G Visualize and analyze comets using fluorescence microscopy F->G H Quantify DNA damage (e.g., tail length, % DNA in tail) G->H COX Inhibition Assay Workflow A Prepare reaction mixture with COX enzyme and co-factors B Add test compound (this compound) at various concentrations A->B C Initiate reaction by adding arachidonic acid B->C D Incubate to allow for PGE2 production C->D E Stop the reaction D->E F Quantify PGE2 concentration using ELISA E->F G Calculate percent inhibition and IC50 value F->G

References

A Technical Guide to the Pharmacokinetics of 5-Hydroxy Flunixin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunixin (B1672893) is a potent, non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine to alleviate pain, inflammation, and fever in species such as horses and cattle.[1] Its therapeutic effects are primarily achieved through the inhibition of the cyclo-oxygenase (COX) enzyme system.[1] Understanding the metabolic fate and pharmacokinetic profile of Flunixin and its metabolites is critical for optimizing dosing regimens, ensuring efficacy, and adhering to regulatory withdrawal times to maintain food safety.

The principal metabolite of Flunixin is 5-Hydroxy Flunixin, which is formed through hydroxylation of the parent compound.[2][3][4] This metabolite is of significant interest as it is often the target analyte for monitoring Flunixin residues in animal-derived products, particularly milk.[5][6][7][8][9]

This guide provides a comprehensive overview of the pharmacokinetics of 5-Hydroxy Flunixin. It details the metabolic pathway, summarizes key pharmacokinetic parameters from published studies, and outlines typical experimental protocols for its analysis.

A Note on 5-Hydroxy Flunixin-d3: The "-d3" designation indicates that the molecule is a deuterated isotopologue of 5-Hydroxy Flunixin. In pharmacokinetic and bioanalytical studies, deuterated compounds are routinely used as internal standards.[10] Their chemical and biological behavior is considered identical to the non-deuterated (native) form, but their increased mass allows them to be distinguished in mass spectrometry analysis. This ensures highly accurate quantification of the native drug or metabolite in a biological sample. Therefore, the pharmacokinetic data and metabolic pathways presented in this guide for 5-Hydroxy Flunixin are directly applicable to this compound.

Metabolic Pathway: Flunixin to 5-Hydroxy Flunixin

The biotransformation of Flunixin to its primary metabolite, 5-Hydroxy Flunixin, is a Phase I metabolic reaction catalyzed by the Cytochrome P450 (CYP450) enzyme system, predominantly in the liver.[2][3][11] Studies in horses have identified that several members of the equine CYP3A family, as well as CYP1A1, are capable of catalyzing this hydroxylation.[2][3] Research in cattle also supports the role of hepatic CYP450 enzymes in this metabolic conversion.[11] This enzymatic process is crucial for increasing the polarity of the drug, facilitating its subsequent excretion from the body.

Metabolic_Pathway_of_Flunixin cluster_0 Phase I Metabolism (Liver) cluster_1 Catalyzing Enzymes Flunixin Flunixin Metabolite 5-Hydroxy Flunixin Flunixin->Metabolite Hydroxylation CYP3A CYP3A family CYP3A->Flunixin CYP1A1 CYP1A1 CYP1A1->Flunixin

Caption: Metabolic conversion of Flunixin to 5-Hydroxy Flunixin.

Quantitative Pharmacokinetic Data

While specific pharmacokinetic parameters for 5-Hydroxy Flunixin are less commonly reported than for the parent drug, its detection and concentration profile are crucial for residue analysis. The following table summarizes data related to the detection and elimination of Flunixin and 5-Hydroxy Flunixin from various studies.

SpeciesRoute of Admin.DoseMatrixAnalyteKey FindingsReference
Dairy CattleIV, IM, SC1.1 mg/kg (2 doses, 12h apart)Milk5-OH FlunixinAfter IV admin, 5-OH Flunixin was undetectable in milk at 36h. After IM & SC admin, residues were detected beyond 36h in some cows.[7][9][12]
Dairy CattleIV2.2 mg/kgPlasmaFlunixinHarmonic mean terminal half-life of Flunixin was 3.42 hours.[12]
DonkeysIV, Oral, TransdermalVariedPlasma5-OH FlunixinIV: Detectable up to 72h, peak at ~5 min to 1h. Transdermal: Detectable at 0.5h up to 96h, peak between 4-24h.[13]
Veal CalvesIV2.2 mg/kg (daily for 3 days)Liver5-OH FlunixinDetected in the liver of only 1 of 4 calves at 96 hours post-final dose; not detected at 120 hours.[10]
HorsesIV1.1 mg/kgPlasmaFlunixinApparent beta phase half-life of Flunixin was approximately 1.6 hours.[14]

IV: Intravenous, IM: Intramuscular, SC: Subcutaneous

Experimental Protocols

The quantification of 5-Hydroxy Flunixin in biological matrices requires robust and sensitive analytical methods. The following outlines a typical experimental protocol synthesized from methodologies described in the scientific literature for pharmacokinetic studies in veterinary species.[5][10][14][15][16]

  • Subjects: Healthy, adult animals (e.g., Holstein cows, horses) are typically used. Animals are often grouped and may undergo a crossover design with a washout period between treatments.[7][12]

  • Drug Administration: Flunixin meglumine (B1676163) is administered at a specified dose (e.g., 1.1 or 2.2 mg/kg body weight). The route of administration (intravenous, intramuscular, oral) is a key variable.[1]

  • Matrix: Blood (for plasma) and/or milk are the most common matrices.[12][14] Tissue samples (liver, muscle, kidney) may be collected in terminal studies.[10]

  • Time Points: Samples are collected at predetermined time points. For plasma, this includes a pre-dose sample and multiple samples post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[7][16] For milk, collection may occur twice daily for several days.[12]

  • Processing: Blood is collected in heparinized tubes and centrifuged to separate plasma. All samples are stored frozen (e.g., -20°C or -80°C) until analysis.[14][15]

  • Protein Precipitation: A common first step for plasma or milk samples is protein precipitation using an organic solvent like acetonitrile.[15]

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Further cleanup is often necessary. The sample may be extracted with a solvent like dichloromethane (B109758) or passed through a C18 SPE cartridge to isolate the analytes from matrix components.[5]

  • Internal Standard: A known concentration of an internal standard (e.g., this compound) is added to all samples, calibrators, and quality controls at the beginning of the extraction process to correct for analytical variability.[10]

  • Reconstitution: The final extract is typically evaporated to dryness under nitrogen and reconstituted in a small volume of a solvent mixture compatible with the analytical instrument (e.g., methanol/water).[5]

  • Instrumentation: Analysis is almost exclusively performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][6][8][10][13] This technique provides the high sensitivity and specificity required to detect low concentrations of the analyte in complex biological matrices.

  • Quantification: The instrument monitors specific mass transitions for 5-Hydroxy Flunixin and its deuterated internal standard. A calibration curve is generated by analyzing standards of known concentrations, and the concentration in unknown samples is determined by comparing the analyte/internal standard peak area ratio to the calibration curve.[10][16]

Experimental_Workflow cluster_animal_phase In-Vivo Phase cluster_lab_phase Bioanalytical Phase cluster_data_phase Data Analysis Phase Dosing 1. Drug Administration (e.g., IV, IM) Sampling 2. Sample Collection (Blood, Milk) Dosing->Sampling Spiking 3. Add Internal Standard (5-OH Flunixin-d3) Sampling->Spiking Extraction 4. Sample Extraction (SPE or LLE) Spiking->Extraction Analysis 5. LC-MS/MS Analysis Extraction->Analysis Quant 6. Quantification Analysis->Quant PK_Model 7. Pharmacokinetic Modeling Quant->PK_Model

Caption: General workflow for a pharmacokinetic study of 5-Hydroxy Flunixin.

References

Methodological & Application

Application Note: Quantification of 5-Hydroxy Flunixin in Biological Matrices using 5-Hydroxy Flunixin-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 5-Hydroxy Flunixin (B1672893), a major metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flunixin, in various biological matrices. The method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) and utilizes 5-Hydroxy Flunixin-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and residue analysis.

Introduction

Flunixin is a widely used NSAID in veterinary medicine.[1][2] Its primary metabolite, 5-Hydroxy Flunixin, serves as a crucial marker for monitoring Flunixin residues in animal-derived food products such as milk.[1][2][3] Accurate and reliable quantification of 5-Hydroxy Flunixin is therefore essential for food safety and regulatory compliance.[1][3] The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for variations during sample preparation and instrumental analysis, mitigating matrix effects.[4] This document provides a comprehensive protocol for the extraction and quantification of 5-Hydroxy Flunixin using this compound as an internal standard.

Signaling Pathways and Metabolism

Flunixin undergoes extensive metabolism in vivo, primarily through hydroxylation to form 5-Hydroxy Flunixin.[5][6] This biotransformation is catalyzed by cytochrome P450 enzymes in the liver.[5][6] The resulting metabolite is then excreted, with its presence in matrices like milk and plasma indicating the prior administration of Flunixin.[1][7]

Metabolism Flunixin Flunixin Metabolite 5-Hydroxy Flunixin Flunixin->Metabolite Hydroxylation Enzyme Cytochrome P450 (e.g., CYP1A1, CYP3A) Enzyme->Flunixin

Caption: Metabolic conversion of Flunixin to 5-Hydroxy Flunixin.

Experimental Protocols

This section provides detailed methodologies for the quantification of 5-Hydroxy Flunixin using this compound as an internal standard.

Materials and Reagents
  • 5-Hydroxy Flunixin analytical standard

  • This compound (internal standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Dichloromethane (ACS grade)[1]

  • EDTA disodium (B8443419) salt solution[3]

  • C18 Solid-Phase Extraction (SPE) cartridges[1]

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1 mg of 5-Hydroxy Flunixin and this compound in 1 mL of methanol, respectively. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 5-Hydroxy Flunixin primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation (Milk)

This protocol is adapted from established methods for residue analysis in milk.[1][3]

  • Measure 2 g of milk sample into a 50 mL centrifuge tube.

  • Add 100 µL of EDTA solution and vortex for 3 minutes.[1]

  • Spike with the internal standard working solution.

  • Add 8.5 mL of acetonitrile containing 0.1% formic acid and 1.5 mL of dichloromethane.[1]

  • Shake vigorously for 15 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a new tube containing 150 mg of C18 sorbent, shake for 10 minutes, and centrifuge again.[1]

  • Evaporate the resulting supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase, sonicate for 5 minutes, and filter through a 0.2 µm syringe filter into an autosampler vial.[1]

SamplePrep cluster_extraction Liquid-Liquid Extraction cluster_cleanup Dispersive SPE cluster_final Final Steps Start Milk Sample + IS Add_EDTA Add EDTA Start->Add_EDTA Add_Solvents Add Acetonitrile/DCM Add_EDTA->Add_Solvents Vortex_Centrifuge1 Vortex & Centrifuge Add_Solvents->Vortex_Centrifuge1 Supernatant1 Collect Supernatant Vortex_Centrifuge1->Supernatant1 Add_C18 Add C18 Sorbent Supernatant1->Add_C18 Vortex_Centrifuge2 Vortex & Centrifuge Add_C18->Vortex_Centrifuge2 Supernatant2 Collect Supernatant Vortex_Centrifuge2->Supernatant2 Evaporate Evaporate to Dryness Supernatant2->Evaporate Reconstitute Reconstitute & Filter Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for milk sample preparation.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

ParameterCondition
LC System UPLC/HPLC System
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, re-equilibrate
Injection Volume 5 µL
Column Temp 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI), Positive Mode
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5-Hydroxy FlunixinOptimizeOptimizeOptimize
This compoundPrecursor + 3OptimizeOptimize

Note: Specific m/z values for precursor and product ions, as well as optimal collision energies, must be determined empirically by infusing the analytical standards.

Quantitative Data Summary

The following tables summarize typical performance characteristics of methods for quantifying 5-Hydroxy Flunixin in various matrices. These values are based on published literature and serve as a guideline.[1][3][8][9]

Table 2: Method Validation Parameters in Milk [1][3]

ParameterFlunixin5-Hydroxy Flunixin
Linearity (r²)>0.99>0.99
Recovery (%)110 - 11594.0 - 108
Precision (CV, %)2.2 - 5.43.1 - 9.3
LOD (µg/kg)2 - 43 - 5
LOQ (µg/kg)5 - 159 - 15

Table 3: Method Validation Parameters in Other Matrices [1][9]

MatrixCompoundRecovery (%)Precision (CV, %)LOQ (µg/kg)
Beef 5-Hydroxy FlunixinSufficient per CodexSufficient per Codex~6
Chicken 5-Hydroxy FlunixinSufficient per CodexSufficient per Codex~33
Egg 5-Hydroxy FlunixinSufficient per CodexSufficient per Codex~12
Plasma 5-Hydroxy Flunixin63 - 81< 1250

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and accurate means for the quantification of 5-Hydroxy Flunixin in complex biological matrices. The detailed protocol for sample preparation and instrumental analysis, along with the summarized performance data, offers a solid foundation for researchers in the fields of veterinary pharmacology, food safety, and drug metabolism. Adherence to the principles of using a stable isotope-labeled internal standard is critical for overcoming matrix-induced variability and achieving high-quality quantitative results.

References

Application Note: Quantitative Analysis of 5-Hydroxy Flunixin in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flunixin (B1672893), a nonsteroidal anti-inflammatory drug (NSAID), is widely used in veterinary medicine.[1][2][3][4] Its metabolite, 5-Hydroxy Flunixin, is a key marker for monitoring flunixin residues in animal-derived products, particularly in milk.[1][2][3][4] This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-Hydroxy Flunixin in biological matrices. The use of a stable isotope-labeled internal standard, 5-Hydroxy Flunixin-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

This method is intended for researchers, scientists, and drug development professionals involved in food safety, drug metabolism, and pharmacokinetic studies.

Principle of the Method

The method involves the extraction of 5-Hydroxy Flunixin and the internal standard, this compound, from the biological matrix. This is followed by chromatographic separation using a reversed-phase HPLC column and subsequent detection and quantification by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

  • 5-Hydroxy Flunixin reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., strong cation exchange or C18)

  • Standard laboratory equipment (vortex mixer, centrifuge, evaporator)

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-Hydroxy Flunixin and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the 5-Hydroxy Flunixin stock solution in a suitable solvent (e.g., methanol:water, 1:1 v/v) to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent.

Sample Preparation (Milk as an Example Matrix)

Two primary methods for sample extraction are presented below:

Method 1: Solvent Precipitation and Extraction [5]

  • To 1 mL of milk sample, add 10 µL of the this compound internal standard working solution.

  • Add 3 mL of an acetone/ethyl acetate (B1210297) mixture.

  • Vortex for 1 minute to precipitate proteins and extract the analytes.

  • Centrifuge at 4,500 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

Method 2: Solid Phase Extraction (SPE) [5]

  • To 1 mL of milk sample, add 10 µL of the this compound internal standard working solution.

  • Precipitate proteins using an appropriate solvent (e.g., acetonitrile) and centrifuge.

  • Load the supernatant onto a pre-conditioned strong cation exchange SPE cartridge.

  • Wash the cartridge with a non-eluting solvent to remove interferences.

  • Elute the analytes with an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • 5-Hydroxy Flunixin: Precursor ion (Q1) > Product ion (Q3)

      • This compound: Precursor ion (Q1) > Product ion (Q3) (Note: Specific mass transitions should be optimized for the instrument in use.)

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Quantitative Data Summary

The following tables summarize typical performance characteristics of an LC-MS/MS method for 5-Hydroxy Flunixin analysis.

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)0.2 - 5 µg/kg[1][2][5]
Limit of Quantification (LOQ)1 - 15 µg/kg[1][2][5]
Accuracy (% Recovery)84.6% - 115%[1][2]
Precision (%RSD)< 15%

Table 2: Recovery and Precision Data in Milk

AnalyteSpiking Level (µg/kg)Mean Recovery (%)RSD (%)
5-Hydroxy Flunixin594.09.3
101083.1
201055.4

Data adapted from similar studies and represent typical expected performance.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Milk) Spike Spike with This compound Sample->Spike Extract Extraction (Solvent Precipitation or SPE) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Filter Filtration Recon->Filter LC Liquid Chromatography (Separation) Filter->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Quant Quantification (Calibration Curve) Ratio->Quant Result Final Concentration Quant->Result

Caption: Experimental workflow for 5-Hydroxy Flunixin analysis.

logical_relationship cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_system System Control & Data Acquisition MobilePhase Mobile Phase Pump HPLC Pump MobilePhase->Pump Autosampler Autosampler Pump->Autosampler Column HPLC Column Autosampler->Column IonSource Ion Source (ESI) Column->IonSource Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Software Control & Acquisition Software Detector->Software Software->Pump Software->Autosampler Software->IonSource Software->Q1 Software->Q2 Software->Q3

Caption: Logical relationship of LC-MS/MS system components.

References

Application Note: High-Throughput Quantification of 5-Hydroxy Flunixin in Biological Matrices using 5-Hydroxy Flunixin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID), is widely used in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its major metabolite, 5-Hydroxy Flunixin, is a key analyte for monitoring drug residues in animal-derived products and for pharmacokinetic studies.[2][3][4] Accurate and robust quantification of 5-Hydroxy Flunixin is crucial for ensuring food safety and for therapeutic drug monitoring.[2][5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high sensitivity and specificity.[6][7] The use of a stable isotope-labeled internal standard is paramount in LC-MS/MS to correct for variability during sample preparation, injection, and ionization.[8][9][10] Deuterated internal standards, such as 5-Hydroxy Flunixin-d3, are considered the "perfect" internal standards as they share nearly identical physicochemical properties with the analyte, co-eluting during chromatography and exhibiting similar ionization efficiency.[8][10] This ensures the highest degree of accuracy and precision in quantitative analysis.[6]

This application note provides a detailed protocol for the quantification of 5-Hydroxy Flunixin in biological matrices (e.g., plasma, milk) using this compound as an internal standard with LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • 5-Hydroxy Flunixin analytical standard

  • This compound internal standard[11]

  • LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid

  • Bovine plasma or milk for matrix blanks and quality control samples

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation plates

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-Hydroxy Flunixin and this compound by dissolving the accurately weighed compounds in methanol.

  • Intermediate Solutions (10 µg/mL): Prepare intermediate solutions by diluting the stock solutions with a 50:50 mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of working standard solutions of 5-Hydroxy Flunixin by serially diluting the intermediate solution to cover the desired calibration range (e.g., 1-1000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Prepare a working solution of this compound at a fixed concentration.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the biological sample (plasma, standard, or quality control), add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: Hold at 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: Hold at 5% B

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

Data Presentation

The following table summarizes the optimized MRM transitions and retention times for 5-Hydroxy Flunixin and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
5-Hydroxy Flunixin313.1295.125~2.8
5-Hydroxy Flunixin313.1267.135~2.8
This compound 316.1 298.1 25 ~2.8
This compound 316.1 270.1 35 ~2.8

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) add_is Add this compound (20 µL) sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation HPLC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of 5-Hydroxy Flunixin calibration_curve->quantification

Caption: Experimental workflow for the quantification of 5-Hydroxy Flunixin.

logical_relationship cluster_process Analytical Process cluster_variability Sources of Variability sample_prep Sample Preparation (Extraction, Cleanup) lc_injection LC Injection sample_prep->lc_injection ionization Ionization lc_injection->ionization ratio Peak Area Ratio (Analyte / IS) ionization->ratio prep_loss Analyte Loss prep_loss->sample_prep injection_var Injection Volume Inconsistency injection_var->lc_injection matrix_effects Ion Suppression/Enhancement matrix_effects->ionization internal_standard This compound (Internal Standard) internal_standard->sample_prep analyte 5-Hydroxy Flunixin (Analyte) analyte->sample_prep result Accurate Quantification ratio->result

Caption: Role of this compound in mitigating analytical variability.

References

Application Note: Quantification of Flunixin and its Major Metabolite, 5-Hydroxyflunixin, in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunixin (B1672893), a non-steroidal anti-inflammatory drug (NSAID), is widely used in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties.[1] It functions by inhibiting cyclooxygenase (COX), an enzyme responsible for prostaglandin (B15479496) synthesis.[1] The primary metabolite of flunixin is 5-hydroxyflunixin, and monitoring the levels of both the parent drug and its metabolite is crucial for pharmacokinetic studies, residue analysis in food products, and drug development.[2][3][4][5] This application note provides a detailed protocol for the simultaneous quantification of flunixin and 5-hydroxyflunixin in various biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3][4][5][6][7][8]

Metabolic Pathway

Flunixin undergoes hydroxylation to form its major metabolite, 5-hydroxyflunixin.[2] This biotransformation is primarily catalyzed by cytochrome P450 (CYP450) enzymes, with studies suggesting the involvement of CYP1A1 and members of the CYP3A family.[2][9]

Flunixin Flunixin Metabolite 5-Hydroxyflunixin Flunixin->Metabolite Hydroxylation Enzyme Cytochrome P450 (e.g., CYP1A1, CYP3A) Enzyme->Flunixin

Caption: Metabolic conversion of Flunixin to 5-Hydroxyflunixin.

Quantitative Data Summary

The following tables summarize the quantitative performance of LC-MS/MS methods for the analysis of flunixin and 5-hydroxyflunixin in various biological matrices as reported in the literature.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

MatrixAnalyteLOD (µg/kg or µg/L)LOQ (µg/kg or µg/L)Reference
MilkFlunixin2 - 85 - 27[3][5]
5-Hydroxyflunixin2 - 106 - 33[3][5]
Bovine MuscleFlunixin-10[6]
Veal Calf PlasmaFlunixin0.51[10]
5-Hydroxyflunixin0.51[10]
Pig PlasmaFlunixin0.32[11]
Pig UrineFlunixin-0.5[12][13]
Equine PlasmaFlunixin0.1 ng/mL1 ng/mL[7]
5-Hydroxyflunixin0.3 ng/mL-[7]

Table 2: Recovery and Precision Data

MatrixAnalyteRecovery (%)Intra-day Precision (CV%)Inter-day Precision (CV%)Reference
MilkFlunixin110 - 1152.2 - 5.48.9 - 22[3]
5-Hydroxyflunixin94.0 - 1083.1 - 9.314 - 20[3]
Milk (Method 2)Flunixin97.2 - 99.62.2 - 3.9-[3]
5-Hydroxyflunixin84.6 - 1010.7 - 8.4-[3]
Sheep PlasmaFlunixin90.1 - 107.84.1 - 7.6-[14]

Experimental Protocols

This section details a general protocol for the extraction and LC-MS/MS analysis of flunixin and 5-hydroxyflunixin from a plasma sample. This protocol may need to be optimized for other matrices.

Materials and Reagents
  • Flunixin and 5-hydroxyflunixin analytical standards

  • Flunixin-d3 or other suitable internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, deionized or HPLC grade

  • Phosphate buffer

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

  • Centrifuge tubes

  • Syringe filters (0.2 µm)

Experimental Workflow

cluster_prep Sample Preparation cluster_cleanup Sample Cleanup (Optional) cluster_analysis LC-MS/MS Analysis A Plasma Sample Collection B Add Internal Standard A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Supernatant Collection D->E F Solid Phase Extraction (SPE) E->F if necessary H Injection into LC-MS/MS E->H direct injection G Evaporation & Reconstitution F->G G->H I Data Acquisition H->I J Quantification I->J

Caption: General workflow for sample preparation and analysis.

Detailed Sample Preparation Protocol (Plasma)
  • Sample Collection and Fortification: To 0.5 mL of plasma in a centrifuge tube, add the internal standard (e.g., Flunixin-d3).[13]

  • Protein Precipitation: Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.[6][7][8]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[6][8]

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 70:30 water:acetonitrile with 0.1% formic acid).[6][10]

  • Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter before injection into the LC-MS/MS system.[3]

LC-MS/MS Conditions

Liquid Chromatography (LC)

  • Column: A reverse-phase C18 or Phenyl column is commonly used (e.g., 2.1 mm x 100 mm, 1.7 µm).[12]

  • Mobile Phase A: 0.1% Formic acid in water.[6][10]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[6][10]

  • Flow Rate: 0.2 - 0.4 mL/min.[6][12]

  • Gradient Elution: A typical gradient starts with a higher percentage of aqueous phase, ramping up the organic phase to elute the analytes. An example gradient is as follows:

    • 0-2.5 min: 30% B

    • 2.5-3.5 min: Increase to 90% B

    • 3.5-5.0 min: Return to 30% B for re-equilibration.[10][12]

  • Column Temperature: 35°C.[6][10][12]

Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization Positive (ESI+).[6][8][10][12]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Flunixin: 297 -> 279 (quantifier), other transitions can be used for confirmation.[10][12]

    • 5-Hydroxyflunixin: 313 -> 295 (quantifier).[10]

    • Flunixin-d3 (IS): Monitor the appropriate transition for the specific internal standard used.

LC Liquid Chromatography Separation of Analytes MS1 Mass Spectrometer (Q1) Precursor Ion Selection LC->MS1 Eluent CollisionCell Collision Cell (Q2) Fragmentation MS1->CollisionCell Selected Ion MS2 Mass Spectrometer (Q3) Product Ion Detection CollisionCell->MS2 Fragment Ions Detector Detector & Data System MS2->Detector Specific Product Ion

Caption: Logical flow of the LC-MS/MS system for quantification.

Conclusion

The LC-MS/MS methodology described provides a robust and sensitive approach for the simultaneous quantification of flunixin and its primary metabolite, 5-hydroxyflunixin, in various biological matrices. The provided protocol and data serve as a valuable resource for researchers in veterinary medicine, pharmacology, and food safety, enabling accurate assessment of drug disposition and residue levels. It is recommended to validate the method for each specific matrix and laboratory setup to ensure data quality and reliability.

References

Application Notes and Protocols for 5-Hydroxy Flunixin-d3 Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of samples containing 5-Hydroxy Flunixin-d3, a deuterated internal standard crucial for the accurate quantification of its parent drug, Flunixin (B1672893), and its primary metabolite, 5-Hydroxy Flunixin. The use of a deuterated internal standard like this compound is the gold standard in quantitative mass spectrometry, particularly in bioanalysis, as it ensures high accuracy and precision by compensating for variability during the analytical process.[1][2][3]

Flunixin, a nonsteroidal anti-inflammatory drug (NSAID), is widely used in veterinary medicine.[4][5] Its primary metabolite, 5-Hydroxy Flunixin, is often the target analyte in residue monitoring, especially in matrices like milk.[6][7] The near-identical physicochemical properties of this compound to the non-labeled analyte ensure they behave similarly throughout sample extraction, cleanup, and analysis, which is the core principle of isotope dilution mass spectrometry (IDMS).[1] This allows for the correction of matrix effects, ion suppression, and instrumental variability, leading to reliable and reproducible results.[2][8]

The following sections detail various sample preparation techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, which are commonly employed for the analysis of 5-Hydroxy Flunixin in biological matrices.

Experimental Protocols

Several methods are employed for the extraction and purification of 5-Hydroxy Flunixin from complex biological matrices. The choice of method often depends on the matrix itself, the required limit of detection, and the available equipment.

Protocol 1: Protein Precipitation

This method is a rapid and straightforward approach for removing proteins from biological fluids like plasma or serum.[9]

Materials:

  • Biological sample (e.g., plasma, serum)

  • This compound internal standard working solution

  • Acetonitrile (B52724) (ACN), preferably with 1% formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette a known volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.[1]

  • Add a specific volume of the this compound internal standard working solution (e.g., 10-20 µL).[1]

  • Vortex the sample briefly to ensure homogeneity.

  • Add a protein precipitating agent, typically 2-3 volumes of cold acetonitrile (e.g., 300 µL of ACN to 100 µL of plasma).

  • Vortex the mixture vigorously for approximately 30 seconds to ensure complete protein precipitation.

  • Centrifuge the sample at a high speed (e.g., 5,000 x g) for 5-10 minutes to pellet the precipitated proteins.[9]

  • Carefully collect the supernatant containing the analyte and internal standard.

  • The supernatant can be directly injected into the LC-MS/MS system or subjected to further cleanup steps if necessary.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.

Materials:

  • Biological sample (e.g., milk, urine)

  • This compound internal standard working solution

  • Buffer solution (to adjust pH)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane, n-hexane)[6][10]

  • Centrifuge tubes

  • Vortex mixer or shaker

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., methanol/water mixture)

Procedure:

  • Place a known volume of the sample (e.g., 2 g of milk) into a centrifuge tube.[6]

  • Add the this compound internal standard.

  • Add a buffer to adjust the pH of the sample, which can optimize the extraction efficiency.

  • Add the extraction solvent (e.g., 8.5 mL of acetonitrile and 1.5 mL of dichloromethane).[6]

  • Shake the mixture vigorously for a set period (e.g., 15 minutes) to facilitate the transfer of the analyte into the organic phase.[6]

  • Centrifuge the sample at a specified speed and temperature (e.g., 4,500 x g for 10 minutes at 4°C) to separate the aqueous and organic layers.[6]

  • Transfer the organic layer (supernatant) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 1 mL of 1:1 water:methanol) for LC-MS/MS analysis.[6]

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample. It is effective for cleaning up complex matrices and concentrating the analyte of interest.

Materials:

  • Biological sample (e.g., milk, tissue homogenate)

  • This compound internal standard working solution

  • SPE cartridges (e.g., C18, strong cation exchange)[6][11]

  • Conditioning, washing, and elution solvents

  • SPE manifold

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Pre-treat the sample as necessary (e.g., protein precipitation and dilution).

  • Spike the pre-treated sample with the this compound internal standard.

  • Condition the SPE cartridge by passing a specific volume of a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water).

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a specific wash solvent to remove interfering compounds.

  • Elute the analyte and internal standard from the cartridge using an appropriate elution solvent.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in a small volume of reconstitution solvent for analysis.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the analysis of Flunixin and 5-Hydroxy Flunixin, providing an overview of method performance across different matrices and preparation techniques.

MatrixAnalyteSample Preparation MethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)Matrix Effect (%)Citation
MilkFlunixinLLE with C18 cleanup (Method 1)41584.6 - 115-15[6][7]
Milk5-Hydroxy FlunixinLLE with C18 cleanup (Method 1)51584.6 - 115-24.2[6][7]
MilkFlunixinLLE with C18 cleanup (Method 2)2584.6 - 11578.5[6][12]
Milk5-Hydroxy FlunixinLLE with C18 cleanup (Method 2)3984.6 - 11565.9[6][12]
Bovine MuscleFlunixinImmunoassay2.98-83 - 105-[5]
Milk5-Hydroxy FlunixinImmunoassay0.78 (µg/L)-83 - 105-[5]
BeefFlunixinLLE with C18 cleanup (Method 1)82774.5 - 94.0-[6]
Beef5-Hydroxy FlunixinLLE with C18 cleanup (Method 1)103371.2 - 94.0-[6]
ChickenFlunixinLLE with C18 cleanup (Method 1)2874.5 - 94.0-[6]
Chicken5-Hydroxy FlunixinLLE with C18 cleanup (Method 1)2771.2 - 94.0-[6]
EggFlunixinLLE with C18 cleanup (Method 1)2574.5 - 94.0-[6]
Egg5-Hydroxy FlunixinLLE with C18 cleanup (Method 1)2671.2 - 94.0-[6]
FlatfishFlunixinLLE with C18 cleanup (Method 1)3974.5 - 94.0-[6]
Flatfish5-Hydroxy FlunixinLLE with C18 cleanup (Method 1)31071.2 - 94.0-[6]
ShrimpFlunixinLLE with C18 cleanup (Method 1)3974.5 - 94.0-[6]
Shrimp5-Hydroxy FlunixinLLE with C18 cleanup (Method 1)31071.2 - 94.0-[6]

Visualizations

Flunixin Metabolism

The following diagram illustrates the metabolic pathway of Flunixin to its major metabolite, 5-Hydroxy Flunixin. This biotransformation is primarily catalyzed by cytochrome P450 enzymes in the liver.[4]

Flunixin_Metabolism Flunixin Flunixin Metabolite 5-Hydroxy Flunixin Flunixin->Metabolite Hydroxylation Enzyme Cytochrome P450 (e.g., CYP3A, CYP1A1) Enzyme->Flunixin

Metabolic conversion of Flunixin.
General Sample Preparation Workflow

The diagram below outlines a generalized workflow for the preparation of biological samples for the analysis of 5-Hydroxy Flunixin using a deuterated internal standard.

Sample_Preparation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Biological Sample (e.g., Plasma, Milk) Spike Spike with This compound Start->Spike Extraction Extraction (PPT, LLE, or SPE) Spike->Extraction Cleanup Cleanup / Purification (if necessary) Extraction->Cleanup Evaporation Evaporation Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

A typical sample preparation workflow.

References

The Role of 5-Hydroxy Flunixin-d3 in Advancing Veterinary Research: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The stable isotope-labeled internal standard, 5-Hydroxy Flunixin-d3, is proving to be an indispensable tool in veterinary research, particularly in the fields of drug metabolism, pharmacokinetics, and food safety. Its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for the precise quantification of 5-Hydroxy Flunixin, the major metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), Flunixin. This ensures the accuracy and reliability of studies monitoring drug residues in animal-derived products and in understanding the disposition of Flunixin in various animal species.

Flunixin is extensively used in veterinary medicine to alleviate inflammation, pain, and fever in livestock.[1][2] Regulatory bodies in various regions, including the United States and the European Union, have established maximum residue limits (MRLs) for Flunixin and its metabolites in food products to protect consumer health.[1][3] Notably, 5-Hydroxy Flunixin is the primary marker residue for Flunixin in milk.[1][2][4] The use of a deuterated internal standard like this compound is critical for accurate quantification, as it compensates for matrix effects and variations in sample preparation and instrument response.

Application Notes

Residue Analysis in Animal-Derived Products

This compound is paramount for the accurate quantification of 5-Hydroxy Flunixin in various animal tissues and products, including milk, muscle, and plasma. The development of sensitive and robust analytical methods is crucial for monitoring compliance with MRLs. The addition of a known concentration of this compound at the beginning of the sample preparation process allows for the correction of analyte loss during extraction and cleanup, as well as compensating for ion suppression or enhancement in the mass spectrometer. This "isotope dilution" strategy is the gold standard for quantitative mass spectrometry.

Pharmacokinetic and Pharmacodynamic Studies

In pharmacokinetic (PK) and pharmacodynamic (PD) studies, this compound enables the precise determination of the concentration-time profile of 5-Hydroxy Flunixin in biological matrices such as plasma and milk.[5] This is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of Flunixin in different animal species. Accurate PK data is vital for establishing appropriate dosage regimens and withdrawal periods to ensure both therapeutic efficacy and food safety.[1] The use of a stable isotope-labeled internal standard is particularly important in these studies to achieve the high level of accuracy and precision required for reliable modeling.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the analysis of Flunixin and 5-Hydroxy Flunixin.

Table 1: Method Performance for the Quantification of Flunixin and 5-Hydroxy Flunixin in Milk

AnalyteMethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)Precision (CV%)Reference
FlunixinMethod 1415110-1152.2-5.4[1]
5-Hydroxy FlunixinMethod 151594.0-1083.1-9.3[1]
FlunixinMethod 22597.2-99.62.2-3.9[1]
5-Hydroxy FlunixinMethod 23984.6-1010.7-8.4[1]

Table 2: Inter-laboratory and Intra-laboratory Validation Data for Method 1 in Milk

AnalyteFortification (µg/kg)Inter-lab Recovery (%)Inter-lab CV (%)Intra-lab Recovery (%)Intra-lab CV (%)Reference
Flunixin1074.5221155.4[1]
2094.08.91102.2[1]
5-Hydroxy Flunixin1071.2201089.3[1]
2094.01494.03.1[1]

Table 3: Pharmacokinetic Parameters of Flunixin in Various Animal Species (Intravenous Administration)

SpeciesDose (mg/kg)Half-life (h)Volume of Distribution (L/kg)Clearance (L/h/kg)Reference
Cattle1.18.121.05-
Dogs-3.70.350.064
Dairy Cattle1.13.42--[5]
Alpacas2.24.530.570.087

Experimental Protocols

Protocol 1: Determination of 5-Hydroxy Flunixin in Bovine Milk using LC-MS/MS with this compound Internal Standard

This protocol is a representative method based on established procedures for the analysis of Flunixin and its metabolites.[1][6]

1. Materials and Reagents:

  • 5-Hydroxy Flunixin analytical standard

  • This compound internal standard

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Dichloromethane, HPLC grade

  • C18 solid-phase extraction (SPE) cartridges

  • Bovine milk (blank and samples)

2. Sample Preparation:

  • To a 50 mL centrifuge tube, add 2 g of milk sample.

  • Spike the sample with a known concentration of this compound internal standard solution.

  • Add 100 µL of EDTA solution and vortex for 3 minutes.

  • Add 8.5 mL of acetonitrile containing 0.1% formic acid and 1.5 mL of dichloromethane.

  • Shake vigorously for 15 minutes and then centrifuge at 4,500 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube containing 150 mg of C18 sorbent.

  • Vortex for 10 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of methanol, sonicate for 5 minutes, and vortex for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C and filter the supernatant through a 0.2 µm filter into an LC vial.[6]

3. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Agilent 6470 Triple Quadrupole or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5-Hydroxy Flunixin313.1295.115
313.1267.125
This compound 316.1 298.1 15
316.1 270.1 25

(Note: MRM transitions for this compound are predicted based on a +3 Da mass shift from the parent compound and may require optimization.)

Visualizations

Flunixin_Metabolism Flunixin Flunixin Metabolism Hepatic Metabolism (Cytochrome P450) Flunixin->Metabolism Five_Hydroxy_Flunixin 5-Hydroxy Flunixin Metabolism->Five_Hydroxy_Flunixin Excretion Excretion (Urine and Feces) Five_Hydroxy_Flunixin->Excretion

Metabolic pathway of Flunixin to 5-Hydroxy Flunixin.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Sample Collection (e.g., Milk, Plasma) IS_Spiking Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Extraction Liquid-Liquid or Solid-Phase Extraction IS_Spiking->Extraction Cleanup Sample Cleanup (e.g., C18) Extraction->Cleanup Concentration Evaporation and Reconstitution Cleanup->Concentration LC_MSMS LC-MS/MS Analysis Concentration->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

References

Application Note: Quantitative Analysis of 5-Hydroxy Flunixin-d3 in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 5-Hydroxy Flunixin-d3 in plasma. The protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers, scientists, and professionals in drug development and veterinary medicine. The methodology is based on established principles of bioanalytical method validation, adapted from procedures for similar compounds in biological matrices.[1][2][3]

Introduction

Flunixin (B1672893), a non-steroidal anti-inflammatory drug (NSAID), is widely used in veterinary medicine.[2] Its major metabolite, 5-hydroxy flunixin, serves as a key biomarker for monitoring flunixin exposure and metabolism.[1][4] Deuterated internal standards, such as this compound, are crucial for achieving high accuracy and precision in quantitative mass spectrometry by correcting for matrix effects and variations in sample processing. This document provides a detailed protocol for the extraction and quantification of this compound in plasma, a critical matrix for pharmacokinetic and toxicokinetic studies.

Quantitative Data Summary

The following tables summarize the performance characteristics of analytical methods for the detection of 5-hydroxy flunixin in biological samples. While specific data for the d3-labeled internal standard is not detailed in the literature, its performance is expected to be comparable to the parent compound under the same analytical conditions.

Table 1: Method Performance in Milk (as a representative matrix) [1][3]

ParameterMethod 1Method 2
Linearity (r²)>0.99>0.99
Recovery94.0%–108%84.6%–101%
Precision (CV)3.1%–9.3%0.7%–8.4%
LOD5 µg/kg3 µg/kg
LOQ15 µg/kg9 µg/kg

Table 2: Method Performance in Bovine Plasma (HPLC-UV) [2]

ParameterValue
Linearity (r²)Not Specified
Recovery63-85%
Precision (CV)<12%
LOD0.03 µg/mL
LOQ0.05 µg/mL

Experimental Protocols

This protocol describes a liquid-liquid extraction (LLE) procedure followed by LC-MS/MS analysis, which is a common and effective approach for this type of analyte in plasma.

Materials and Reagents
  • This compound analytical standard

  • Flunixin and 5-Hydroxy Flunixin analytical standards (for method development and as a proxy for the deuterated standard's behavior)

  • HPLC-grade acetonitrile (B52724), methanol (B129727), dichloromethane, and n-hexane[3][5]

  • Formic acid[1]

  • EDTA solution[1][3]

  • Ultrapure water

  • Control plasma (species-specific)

  • C18 solid-phase extraction (SPE) cartridges (optional, for cleanup)[1][3]

Equipment
  • Precision pipettes and sterile, disposable tips

  • 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

  • LC-MS/MS system (e.g., equipped with a C18 column)[5]

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: In a 50 mL centrifuge tube, add 2 g (or 2 mL) of the plasma sample.[1][3]

  • Internal Standard Spiking: Spike the plasma sample with the appropriate concentration of the internal standard (if this compound is not the analyte of interest but the internal standard). If this compound is the analyte, a different suitable internal standard should be used.

  • Protein Precipitation & Extraction:

    • Add 100 µL of EDTA solution and vortex for 3 minutes.[1][3]

    • Add 8.5 mL of acetonitrile containing 0.1% formic acid.[1][3]

    • Add 1.5 mL of dichloromethane.[1][3]

    • Vortex or shake vigorously for 15 minutes.[1][3]

  • Centrifugation: Centrifuge the mixture at 4,500 x g for 10 minutes at 4°C.[1][3]

  • Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a clean 15 mL centrifuge tube.[1][3]

Sample Cleanup (Optional but Recommended)
  • SPE Conditioning: Condition a C18 SPE cartridge according to the manufacturer's instructions.

  • Loading: Load the supernatant from the previous step onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge to remove interfering substances.

  • Elution: Elute the analyte with a suitable solvent (e.g., methanol).

Sample Concentration and Reconstitution
  • Evaporation: Evaporate the collected supernatant or eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the mobile phase starting composition (e.g., methanol/water mixture).[5]

  • Final Centrifugation & Transfer: Vortex the reconstituted sample and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.[5] Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[5]

LC-MS/MS Analysis
  • LC Column: A C18 reversed-phase column is commonly used.[5]

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile or methanol with 0.1% formic acid) is typical.

  • Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. The specific precursor and product ions for this compound will need to be determined by direct infusion of the standard. For reference, the non-deuterated 5-hydroxy flunixin can be monitored.

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification.

Workflow and Pathway Diagrams

experimental_workflow Experimental Workflow for this compound Analysis in Plasma cluster_sample_prep Sample Preparation cluster_cleanup_concentration Cleanup & Concentration cluster_analysis Analysis Sample Plasma Sample Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation & LLE (Acetonitrile, Dichloromethane) Spike->Precipitate Centrifuge1 Centrifugation (4,500 x g, 10 min, 4°C) Precipitate->Centrifuge1 Collect Collect Supernatant Centrifuge1->Collect Evaporate Evaporate to Dryness (Nitrogen, 40°C) Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Centrifuge2 Final Centrifugation (16,000 x g, 10 min, 4°C) Reconstitute->Centrifuge2 Transfer Transfer to Autosampler Vial Centrifuge2->Transfer LC_MS LC-MS/MS Analysis (C18 Column, MRM) Transfer->LC_MS Data Data Processing & Quantification LC_MS->Data

Caption: Workflow for the analysis of this compound in plasma.

References

Application Note: The Role of 5-Hydroxy Flunixin-d3 in Equine Drug Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flunixin (B1672893) is a potent, non-steroidal anti-inflammatory drug (NSAID) widely used in equine medicine for its analgesic and antipyretic properties.[1] Due to its potential to mask pain and influence performance, its use in competition horses is strictly regulated by equestrian authorities worldwide.[2][3][4] Effective doping control requires sensitive and accurate methods to detect and quantify flunixin and its metabolites in biological samples. The primary metabolite of flunixin in horses is 5-hydroxy flunixin.[5][6] For robust and defensible quantitative analysis, stable isotope-labeled internal standards are essential. 5-Hydroxy Flunixin-d3, a deuterated analog of the main metabolite, serves as an ideal internal standard for mass spectrometry-based assays, ensuring accuracy and precision in equine drug testing protocols.

Metabolism and Pharmacokinetics

Metabolism of Flunixin in Horses

In the horse, flunixin is primarily metabolized in the liver to 5-hydroxy flunixin.[5][6] This biotransformation is catalyzed by several members of the cytochrome P450 enzyme family, specifically the CYP3A and CYP1A1 isoforms.[5][6][7] Monitoring for 5-hydroxy flunixin is crucial as it indicates the administration of the parent drug, flunixin.

Flunixin Flunixin Metabolite 5-Hydroxy Flunixin Flunixin->Metabolite   Hydroxylation Enzyme Equine Liver Microsomes (CYP3A / CYP1A1) Enzyme->Flunixin

Caption: Metabolic pathway of Flunixin in equines.

Pharmacokinetic Profile

Flunixin is rapidly absorbed and eliminated in horses, with the route of administration affecting its pharmacokinetic parameters.[8][9][10] The parent drug and its 5-hydroxy metabolite can be detected in both serum and urine.[11] A summary of key pharmacokinetic data is presented below.

Table 1: Pharmacokinetic Parameters of Flunixin in Horses

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (hours)Terminal Half-life (hours)Reference
Intravenous (IV)1.19,300 ± 760~0.05 (3 min)1.5 - 1.6[2][9][12]
Intravenous (IV)2.221,500 ± 7,400~0.05 (3 min)6.0[8][9][12]
Oral1.12,500 ± 1,2500.57-[8][9][12]
Transdermal500 mg (total)515.68.6722.4[11]

Note: Cmax (Maximum Concentration) and Tmax (Time to Maximum Concentration) can vary based on formulation and individual animal metabolism.

Analytical Protocols for Quantification

The accurate quantification of 5-hydroxy flunixin is critical for regulatory compliance. The use of this compound as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods is the gold standard. The internal standard is added at a known concentration at the beginning of sample preparation to correct for variations in extraction efficiency and matrix effects.

Experimental Workflow: LC-MS/MS Analysis

The general workflow for the analysis of flunixin and its metabolites involves sample collection, preparation, chromatographic separation, and mass spectrometric detection.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collect 1. Sample Collection (Urine or Plasma) Spike 2. Spike with Internal Standard (this compound) Collect->Spike Extract 3. Extraction (LLE or SPE) Spike->Extract Concentrate 4. Evaporation & Reconstitution Extract->Concentrate LC 5. LC Separation Concentrate->LC Inject MS 6. MS/MS Detection LC->MS Quant 7. Quantification (Analyte/IS Ratio) MS->Quant

Caption: Workflow for 5-Hydroxy Flunixin quantification.

Protocol 1: Sample Preparation from Equine Urine/Plasma

This protocol is a generalized procedure based on common extraction methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

  • Sample Collection: Collect 1-5 mL of equine urine or plasma into a clean tube.[13]

  • Internal Standard Spiking: Add a precise volume of this compound solution (e.g., 100 ng/mL in methanol) to each sample, calibrator, and quality control sample.

  • Hydrolysis (for Urine): If conjugated metabolites are of interest, perform enzymatic or alkaline hydrolysis.

  • Extraction:

    • For SPE: Condition a C18 or cation exchange cartridge.[14] Load the sample, wash with a polar solvent (e.g., water/methanol), and elute the analytes with a non-polar solvent (e.g., acetonitrile (B52724) or ethyl acetate).

    • For LLE: Acidify the sample (e.g., with formic acid) and extract with an organic solvent like ethyl acetate (B1210297) or a mixture of acetonitrile and dichloromethane.[1][15]

  • Evaporation: Evaporate the collected eluate or organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Instrumental Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes to elute the analytes.

    • Flow Rate: 0.2 - 0.4 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for flunixin, 5-hydroxy flunixin, and this compound. For example:

      • Flunixin: m/z 297.1 → [Product Ions]

      • 5-Hydroxy Flunixin: m/z 313.1 → [Product Ions]

      • This compound: m/z 316.1 → [Product Ions]

    • Quantification: The concentration of 5-hydroxy flunixin is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.

Table 2: Performance of Analytical Methods for Flunixin and 5-Hydroxy Flunixin

AnalyteMatrixMethodLOQ (µg/kg or µg/L)LOD (µg/kg or µg/L)Reference
5-Hydroxy FlunixinEquine Liver MicrosomesLC-MS0.5 ng/mL0.3 ng/mL[5]
FlunixinMilkLC-MS/MS52[15][16]
5-Hydroxy FlunixinMilkLC-MS/MS93[15][16]
FlunixinBovine MuscleELISA-2.98[1]
5-Hydroxy FlunixinMilkELISA-0.78[1]

LOQ (Limit of Quantification), LOD (Limit of Detection). Note that values are highly method and matrix-dependent.

Application in Equine Doping Control

The use of a stable isotope-labeled internal standard like this compound is fundamental to modern equine drug testing. It ensures that quantitative results are accurate, precise, and legally defensible. Regulatory bodies establish screening limits and withdrawal times based on pharmacokinetic data and detection capabilities.[17] More sensitive methods like LC-MS/MS can detect flunixin and its metabolites for extended periods, with detection times reported as long as 15 days post-administration.[3][18] Therefore, the use of validated quantitative methods is essential to distinguish between legitimate therapeutic use and illicit administration affecting performance.

This compound is an indispensable tool for researchers and anti-doping laboratories. Its use as an internal standard in LC-MS/MS protocols allows for the highly accurate and precise quantification of 5-hydroxy flunixin, the major metabolite of flunixin in horses. These robust analytical methods are vital for enforcing medication control rules in equestrian sports, ensuring a fair competition environment and safeguarding equine welfare.

References

Standard Operating Procedure for the Use of 5-Hydroxy Flunixin-d3 as an Internal Standard in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 5-Hydroxy Flunixin-d3 as an internal standard for the accurate quantification of 5-Hydroxy Flunixin (B1672893) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, as it effectively corrects for variability in sample preparation, matrix effects, and instrument response, leading to enhanced accuracy and precision.

Introduction

Flunixin, a non-steroidal anti-inflammatory drug (NSAID), is widely used in veterinary medicine. Its major metabolite, 5-Hydroxy Flunixin, is often the target analyte in pharmacokinetic and residue analysis studies, particularly in milk where it serves as a marker residue.[1][2][3][4] Accurate quantification of 5-Hydroxy Flunixin is critical for regulatory compliance and food safety. This compound is an ideal internal standard for this analysis due to its chemical and physical similarity to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[1][5]

Physicochemical Properties

Property5-Hydroxy FlunixinThis compound
Chemical Formula C₁₄H₁₁F₃N₂O₃C₁₄H₈D₃F₃N₂O₃
Molecular Weight 312.24 g/mol 315.26 g/mol
CAS Number 75369-61-8Not available
Appearance SolidSolid
Solubility Soluble in DMSO and MethanolSoluble in DMSO and Methanol

Experimental Protocols

This section details the procedures for the preparation of standards, sample preparation from bovine milk, and the instrumental analysis using LC-MS/MS.

Preparation of Stock and Working Solutions

Proper preparation of stock and working solutions is crucial for accurate quantification.

  • 3.1.1. 5-Hydroxy Flunixin Stock Solution (1 mg/mL):

    • Accurately weigh 1.0 mg of 5-Hydroxy Flunixin reference standard.

    • Dissolve in 1.0 mL of methanol.

    • Vortex until fully dissolved.

    • Store at -20°C.

  • 3.1.2. This compound (Internal Standard) Stock Solution (1 mg/mL):

    • Accurately weigh 1.0 mg of this compound.

    • Dissolve in 1.0 mL of methanol.

    • Vortex until fully dissolved.

    • Store at -20°C.

  • 3.1.3. Working Solutions:

    • Prepare a series of working solutions for the calibration curve by serially diluting the 5-Hydroxy Flunixin stock solution with a 50:50 mixture of acetonitrile (B52724) and water.

    • Prepare a working solution of this compound at a concentration of 100 ng/mL by diluting the this compound stock solution with the same diluent.

Sample Preparation from Bovine Milk (Protein Precipitation and Solid Phase Extraction)

This protocol is adapted from established methods for the extraction of 5-Hydroxy Flunixin from milk.[3][6] The internal standard is added at the beginning of the process to account for any analyte loss during extraction.

  • Pipette 2 g of milk sample into a 50 mL centrifuge tube.

  • Add a known amount of the this compound working solution.

  • Add 100 µL of EDTA solution and shake for 3 minutes.

  • Add 8.5 mL of acetonitrile containing 0.1% formic acid and 1.5 mL of dichloromethane.

  • Shake the mixture for 15 minutes.

  • Centrifuge at 4,500 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of C18 sorbent.

  • Shake for 10 minutes and then centrifuge at 4,500 x g for 10 minutes at 4°C.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase starting conditions.

  • Vortex and filter through a 0.2-µm nylon syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters

The following are typical LC-MS/MS parameters for the analysis of 5-Hydroxy Flunixin. The parameters for this compound are inferred based on the properties of the unlabeled compound.

ParameterSetting
LC System Shimadzu LCMS-8060 or equivalent
Column Waters X select HSS C18 (150 mm x 2.1 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 100% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5-Hydroxy Flunixin 313.1295.1Optimized by user
313.1280.1Optimized by user
This compound 316.1298.1Optimized by user

Data Presentation: Quantitative Performance

The following tables summarize the expected quantitative performance of the analytical method for 5-Hydroxy Flunixin in various matrices.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) in Milk [3][6]

MethodFlunixin LOD (µg/kg)Flunixin LOQ (µg/kg)5-Hydroxy Flunixin LOD (µg/kg)5-Hydroxy Flunixin LOQ (µg/kg)
Method 1415515
Method 22539

Table 2: Recovery and Precision in Milk [6]

CompoundFortification (µg/kg)Recovery (%)Intra-lab CV (%)Inter-lab CV (%)
5-Hydroxy Flunixin 101083.118
2099.65.914
4094.09.3-

Visualizations

Metabolic Pathway of Flunixin

Flunixin is metabolized in the liver primarily by Cytochrome P450 enzymes to form 5-Hydroxy Flunixin.[7]

G Flunixin Flunixin Five_Hydroxy_Flunixin 5-Hydroxy Flunixin Flunixin->Five_Hydroxy_Flunixin Hydroxylation CYP450 Cytochrome P450 (CYP1A1, CYP3A family) CYP450->Flunixin

Caption: Metabolic conversion of Flunixin to 5-Hydroxy Flunixin.

Experimental Workflow for Sample Analysis

The following diagram outlines the major steps in the analytical workflow for the quantification of 5-Hydroxy Flunixin using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Milk Sample Spike Spike with This compound Sample->Spike Extract Protein Precipitation & Solid Phase Extraction Spike->Extract Evap_Recon Evaporation & Reconstitution Extract->Evap_Recon LC_MSMS LC-MS/MS Analysis Evap_Recon->LC_MSMS Data_Processing Data Processing (Peak Area Ratio) LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Workflow for quantification of 5-Hydroxy Flunixin.

References

Application Notes and Protocols for 5-Hydroxy Flunixin-d3 In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunixin is a potent non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain.[1][2] The principal active metabolite of Flunixin is 5-Hydroxy Flunixin, which retains the anti-inflammatory characteristics of the parent compound.[3]

This document focuses on 5-Hydroxy Flunixin-d3 , a deuterated version of the active metabolite. The incorporation of deuterium (B1214612) atoms (d3) at specific metabolic "hot spots" is a common strategy in drug development aimed at slowing down the rate of metabolic degradation.[4][5] This is due to the kinetic isotope effect, where the heavier C-D bond is stronger and broken more slowly by metabolic enzymes than a C-H bond.[6][] The potential benefits include a longer half-life, reduced dosing frequency, and an improved pharmacokinetic profile.[4][8]

These application notes provide detailed protocols for a suite of in vitro cell-based assays designed to characterize and compare the biological activity and metabolic stability of this compound against its non-deuterated counterpart. The assays will quantify its anti-inflammatory efficacy by measuring its impact on prostaglandin (B15479496) and cytokine production, assess its metabolic profile, and evaluate its cellular toxicity.

Core Applications and Experimental Protocols

Application 1: Quantifying Anti-inflammatory Activity

The primary application is to determine the potency of this compound in inhibiting key inflammatory pathways in a cellular context.

Protocol 1: Cell-Based Prostaglandin E2 (PGE2) Production Assay

This assay measures the inhibition of COX-2-mediated PGE2 production in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: Seed RAW 264.7 murine macrophages in 96-well plates at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and its non-deuterated analog in DMSO. Create a series of 2x final concentrations by serial dilution in a cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 1 hour at 37°C.

  • Inflammatory Stimulation: Add 100 µL of medium containing 2 µg/mL LPS (final concentration 1 µg/mL) to all wells except the vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Collect the supernatant for analysis.

  • PGE2 Quantification: Measure the PGE2 concentration in the supernatant using a commercially available ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percent inhibition of PGE2 production for each concentration relative to the LPS-only control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cytokine Release Assay (TNF-α and IL-6)

This protocol assesses the effect of the compound on the production of pro-inflammatory cytokines.

Methodology:

  • Cell Culture and Plating: Use human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1. Plate cells as described in Protocol 1. For THP-1 cells, differentiate them into a macrophage-like state with Phorbol 12-myristate 13-acetate (PMA) for 48 hours prior to the experiment.

  • Compound Preparation and Treatment: Follow steps 2 and 3 from Protocol 1.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to induce cytokine production.

  • Incubation: Incubate for 6-18 hours (optimal time should be determined empirically for each cytokine).

  • Supernatant Collection: Collect supernatant as described in Protocol 1.

  • Cytokine Quantification: Measure TNF-α and IL-6 concentrations using specific ELISA kits or a multiplex immunoassay platform.

  • Data Analysis: Calculate IC50 values for the inhibition of each cytokine as described for PGE2.

Application 2: Assessing Metabolic Stability

This application directly tests the hypothesis that deuteration enhances the metabolic stability of 5-Hydroxy Flunixin.

Protocol 3: In Vitro Metabolic Stability Assay

This assay measures the rate at which the compound is metabolized by liver enzymes.

Methodology:

  • Reagents: Use pooled human liver microsomes (HLM) and an NADPH-regenerating system.

  • Reaction Mixture: Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4).

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding this compound or its non-deuterated analog (final concentration, e.g., 1 µM) and the NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile (B52724) with an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[2][9]

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Application 3: Evaluating Cellular Viability

A critical control experiment to ensure that the observed anti-inflammatory effects are not a result of cytotoxicity.

Protocol 4: Cell Viability (MTT) Assay

Methodology:

  • Cell Plating and Treatment: Plate and treat cells with serial dilutions of the compounds as described in Protocol 1, but without the LPS stimulation step. Include a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate for 24 hours (or a duration matching the primary activity assays).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percent cell viability relative to the vehicle control. Determine the CC50 (50% cytotoxic concentration) value. A compound is generally considered non-toxic if its CC50 is at least 10-fold higher than its IC50.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison.

Table 1: Anti-inflammatory Potency (IC50 Values)

CompoundPGE2 Inhibition IC50 (nM)TNF-α Inhibition IC50 (nM)IL-6 Inhibition IC50 (nM)
5-Hydroxy FlunixinHypothetical ValueHypothetical ValueHypothetical Value
This compoundHypothetical ValueHypothetical ValueHypothetical Value
Celecoxib (Control)Hypothetical ValueHypothetical ValueHypothetical Value

Table 2: Metabolic Stability Profile

CompoundIn Vitro Half-Life (t½, min)
5-Hydroxy FlunixinHypothetical Value
This compoundHypothetical Value
Verapamil (Control)Hypothetical Value

Table 3: Cellular Viability (CC50 Values)

CompoundRAW 264.7 CC50 (µM)
5-Hydroxy FlunixinHypothetical Value
This compoundHypothetical Value
Doxorubicin (Control)Hypothetical Value

Visualizations

Diagrams of Pathways and Workflows

G cluster_pathway Arachidonic Acid Signaling Pathway Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGG2 PGG2 COX->PGG2 PGH2 PGH2 PGG2->PGH2 PGE2 Prostaglandins (e.g., PGE2) PGH2->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Inhibitor This compound Inhibitor->COX Inhibition

Caption: COX signaling pathway inhibited by this compound.

G cluster_workflow Experimental Workflow: PGE2 Assay A 1. Seed RAW 264.7 Cells (96-well plate) B 2. Pre-treat with This compound (1 hr) A->B C 3. Stimulate with LPS (24 hrs) B->C D 4. Collect Supernatant C->D E 5. Quantify PGE2 (ELISA) D->E F 6. Analyze Data (Calculate IC50) E->F

Caption: Workflow for the cell-based PGE2 inhibition assay.

G cluster_logic Rationale for Deuteration Deuteration Deuteration (d3) (Stronger C-D Bond) KIE Kinetic Isotope Effect Deuteration->KIE Metabolism Slower Rate of Metabolism KIE->Metabolism PK Improved Pharmacokinetics (e.g., longer half-life) Metabolism->PK Efficacy Potentially Improved In Vivo Efficacy PK->Efficacy

Caption: Logical flow illustrating the benefit of deuteration.

References

Application Notes and Protocols for 5-Hydroxy Flunixin-d3 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 5-Hydroxy Flunixin-d3 in drug metabolism and pharmacokinetic studies. Detailed protocols for sample preparation, analytical methodology, and data interpretation are included to facilitate robust and reproducible experimental design.

Introduction

Flunixin (B1672893), a non-steroidal anti-inflammatory drug (NSAID), is widely used in veterinary medicine. Its major metabolite, 5-Hydroxy Flunixin, is a critical analyte for residue monitoring and pharmacokinetic assessments.[1] this compound is a deuterated stable isotope-labeled internal standard, indispensable for accurate quantification of 5-Hydroxy Flunixin in biological matrices by mass spectrometry.[2] The incorporation of deuterium (B1214612) atoms provides a distinct mass difference, allowing for precise differentiation from the endogenous analyte while maintaining similar chemical and physical properties. This minimizes variability during sample preparation and analysis, leading to highly reliable data.[3]

The primary metabolic pathway of Flunixin involves hydroxylation to 5-Hydroxy Flunixin, a reaction catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[4] Understanding the rate and extent of this biotransformation is crucial for determining drug efficacy, safety, and withdrawal times in food-producing animals.[4][5] The use of deuterated standards like this compound is a cornerstone of modern bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for metabolite quantification.[6][7][8]

Key Applications

  • Pharmacokinetic (PK) Studies: Accurate determination of 5-Hydroxy Flunixin concentration-time profiles in plasma, milk, and other biological fluids.[9][10][11][12]

  • Metabolite Identification and Quantification: Use as an internal standard for the precise measurement of 5-Hydroxy Flunixin formation in in vitro and in vivo metabolism studies.

  • Drug Residue Analysis: Essential for regulatory monitoring of flunixin metabolite levels in edible tissues and milk to ensure food safety.[5][6][7]

  • Metabolic Stability Assays: Investigation of the rate of 5-Hydroxy Flunixin formation in liver microsomes or other enzymatic systems.[4]

Experimental Design and Protocols

In Vitro Metabolic Stability Assessment in Liver Microsomes

This protocol outlines the procedure to determine the rate of formation of 5-Hydroxy Flunixin from Flunixin in liver microsomes, using this compound as an internal standard.

Objective: To assess the metabolic stability of Flunixin by quantifying the formation of its primary metabolite, 5-Hydroxy Flunixin.

Materials:

  • Flunixin

  • This compound (Internal Standard)

  • Pooled Liver Microsomes (from the species of interest)

  • NADPH Regeneration System (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Phosphate (B84403) Buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Formic Acid (FA)

  • Water, LC-MS grade

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of Flunixin (e.g., 10 mM in DMSO).

    • Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol).

    • Prepare a working solution of the internal standard (e.g., 100 ng/mL in 50:50 ACN:Water).

    • Prepare the NADPH regeneration system in phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine liver microsomes (e.g., final concentration 0.5 mg/mL), phosphate buffer, and Flunixin (e.g., final concentration 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regeneration system.

    • Incubate at 37°C with gentle shaking.

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (e.g., 2:1 volume of ACN to aliquot).

    • Add the this compound internal standard working solution to each quenched sample.

  • Sample Processing:

    • Vortex the samples vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 ACN:Water with 0.1% FA).

  • LC-MS/MS Analysis:

    • Analyze the reconstituted samples using a validated LC-MS/MS method.

Data Presentation:

Time (min)Peak Area (5-Hydroxy Flunixin)Peak Area (this compound)Response Ratio (Analyte/IS)Concentration (ng/mL)
0
5
15
30
60
Quantification of 5-Hydroxy Flunixin in Plasma/Milk Samples

This protocol provides a method for the extraction and quantification of 5-Hydroxy Flunixin in plasma or milk using this compound as an internal standard.[6][8]

Objective: To accurately measure the concentration of 5-Hydroxy Flunixin in biological fluid samples.

Materials:

  • Plasma or milk samples

  • 5-Hydroxy Flunixin standard for calibration curve

  • This compound (Internal Standard)

  • Acetonitrile (ACN) containing 0.1% Formic Acid

  • Dichloromethane

  • C18 Solid Phase Extraction (SPE) cartridges or loose sorbent

  • Methanol (B129727)

  • Water, LC-MS grade

Protocol:

  • Sample Preparation:

    • To 2 g of milk or plasma in a centrifuge tube, add a known amount of this compound internal standard solution.

    • Add 8.5 mL of acetonitrile with 0.1% formic acid and 1.5 mL of dichloromethane.[8]

    • Shake or vortex vigorously for 15 minutes.

    • Centrifuge at 4,500 x g for 10 minutes at 4°C.[8]

  • Solid Phase Extraction (SPE) Cleanup (Method adapted from Shin and Choi, 2022): [6][8]

    • Transfer the supernatant to a tube containing 150 mg of C18 sorbent.

    • Shake for 10 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.[8]

    • Alternatively, condition a C18 SPE cartridge with methanol followed by water. Load the supernatant and wash with a low percentage of organic solvent. Elute the analyte with methanol.

  • Final Sample Preparation:

    • Evaporate the cleaned extract to dryness under nitrogen.

    • Reconstitute the residue in a known volume of mobile phase (e.g., 1 mL of methanol), sonicate, and vortex.[13]

    • Filter the final sample through a 0.2 µm syringe filter prior to LC-MS/MS analysis.[13]

  • LC-MS/MS Analysis:

    • Develop a multiple reaction monitoring (MRM) method for both 5-Hydroxy Flunixin and this compound.

    • Inject the prepared samples and calibration standards onto the LC-MS/MS system.

Data Presentation:

Sample IDAnalyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)Calculated Concentration (µg/kg)
Blank
Standard 1
Standard 2
...
Sample 1
Sample 2

LC-MS/MS Parameters (Example): [8]

ParameterSetting
LC Column C18 reverse-phase (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation (e.g., start at 5% B, ramp to 100% B)
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MRM Transitions Determine precursor and product ions for both analytes

Visualizations

Flunixin_Metabolism_and_Action cluster_absorption Absorption cluster_metabolism Hepatic Metabolism cluster_action Pharmacological Action Flunixin Flunixin CYP450 Cytochrome P450 Enzymes Flunixin->CYP450 Hydroxylation COX COX-1 / COX-2 Enzymes Flunixin->COX Inhibition Metabolite 5-Hydroxy Flunixin CYP450->Metabolite Metabolite->COX Inhibition (potential) Prostaglandins Prostaglandins COX->Prostaglandins Synthesis Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediation

Caption: Metabolic pathway and mechanism of action of Flunixin.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Matrix (Plasma, Milk, Microsomes) Spike Spike with This compound (IS) Sample->Spike Extraction Protein Precipitation & Liquid-Liquid or Solid Phase Extraction Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for 5-Hydroxy Flunixin analysis.

References

Application Note: Quantitative Analysis of 5-Hydroxy Flunixin-d3 in Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 5-Hydroxy Flunixin-d3 in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 5-Hydroxy Flunixin (B1672893) is the principal metabolite of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine.[1] Monitoring its deuterated form, this compound, is essential for metabolic studies and pharmacokinetic research. The protocol described herein provides a reliable workflow for the extraction, separation, and detection of this compound from urine samples, making it suitable for researchers, scientists, and drug development professionals.

Introduction

Flunixin, a potent NSAID, is extensively used in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties.[1] Following administration, Flunixin is metabolized in the liver to various metabolites, with 5-Hydroxy Flunixin being the primary metabolite.[1][2][3] The quantitative analysis of this metabolite is crucial for understanding the pharmacokinetics and metabolism of Flunixin. The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving high accuracy and precision in bioanalytical methods by compensating for matrix effects and variations in sample preparation and instrument response.

This application note provides a detailed protocol for the quantification of this compound in urine. The method employs liquid-liquid extraction (LLE) for sample clean-up, followed by analysis using a sensitive and selective LC-MS/MS method. The described workflow is designed to deliver high-quality quantitative data for research and drug development applications.

Experimental Protocols

Materials and Reagents
  • This compound standard (Toronto Research Chemicals or equivalent)

  • Flunixin-d3 (for use as an internal standard, Sigma-Aldrich or equivalent)

  • Acetonitrile (B52724) (LC-MS grade, VWR International)

  • Methanol (LC-MS grade, Fisher Scientific)

  • Formic acid (LC-MS grade, Fisher Scientific)

  • Methyl tert-butyl ether (MTBE) (VWR International)

  • Sodium hydroxide (B78521) (0.1 N)

  • Saturated phosphate (B84403) buffer (pH 3.2)

  • Ultrapure water

  • Blank urine matrix

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 1 mL of urine sample in a polypropylene (B1209903) centrifuge tube, add 1 mL of 0.1 N sodium hydroxide.

  • Incubate the mixture at room temperature for approximately 10 minutes.[4]

  • Add the internal standard solution (Flunixin-d3 in methanol).

  • Add 5 mL of MTBE and 4 mL of saturated phosphate buffer (pH 3.2).[4]

  • Vortex the tube for 10 minutes to ensure thorough mixing.[4]

  • Centrifuge the sample at 419 x g for 5 minutes.[4]

  • Carefully transfer the upper organic layer (supernatant) to a clean tube.[4]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 45°C.[4]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).[4]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • LC System: Waters Acquity UPLC or equivalent

  • Column: Ascentis Express C18, 100 x 2.1 mm, 2.7 µm with a C18 guard column (5 x 2.1 mm, 2.7 µm)[4]

  • Column Temperature: 40°C[4]

  • Mobile Phase A: Water with 0.1% formic acid[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[4]

  • Flow Rate: 0.5 mL/min[4]

  • Injection Volume: 10 µL[4]

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

Mass Spectrometry
  • MS System: LTQ XL Orbitrap Mass Spectrometer or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 4.0 kV[4]

  • Gas Temperature: 350°C[4]

  • Gas Flow: 10 L/min[4]

  • Nebulizer Pressure: 50 psi[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the typical quantitative performance of the method for the analysis of this compound in urine.

Table 1: LC-MS/MS MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound314.1296.1
Flunixin-d3 (IS)300.1264.1

Table 2: Method Validation Parameters

ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.2 ng/mL
Accuracy95 - 105%
Precision (%CV)< 15%
Recovery> 85%

Table 3: Accuracy and Precision Data

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
0.50.4998.08.5
55.1102.05.2
5048.997.84.1
100101.5101.53.5

Visualizations

Flunixin_Metabolism Flunixin Flunixin Metabolite 5-Hydroxy Flunixin Flunixin->Metabolite Hydroxylation Enzyme Cytochrome P450 (e.g., CYP3A) Enzyme->Flunixin

Caption: Metabolic pathway of Flunixin to 5-Hydroxy Flunixin.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample 1. Urine Sample Collection Hydrolysis 2. Alkaline Hydrolysis Urine_Sample->Hydrolysis LLE 3. Liquid-Liquid Extraction (LLE) with MTBE Hydrolysis->LLE Evaporation 4. Evaporation to Dryness LLE->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution LC_MSMS 6. LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing 7. Data Processing and Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for this compound analysis.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound in urine. The sample preparation protocol is straightforward, and the chromatographic and mass spectrometric conditions are optimized for high selectivity and sensitivity. This method is well-suited for pharmacokinetic studies, drug metabolism research, and other applications requiring accurate measurement of this compound in a biological matrix.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry of 5-Hydroxy Flunixin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunixin (B1672893), a potent non-steroidal anti-inflammatory drug (NSAID), is widely used in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its primary metabolite, 5-Hydroxy Flunixin, is a key marker for monitoring flunixin residues in animal-derived food products.[3][4][5] The deuterated internal standard, 5-Hydroxy Flunixin-d3, is essential for accurate quantification in complex biological matrices. High-resolution mass spectrometry (HRMS) offers unparalleled specificity and sensitivity for the analysis of such residues, providing high-resolution accurate mass (HRAM) data that enhances confidence in compound identification and quantification. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Principle of Analysis

The method involves the extraction of 5-Hydroxy Flunixin and its deuterated internal standard, this compound, from a biological matrix, followed by chromatographic separation and detection by a high-resolution mass spectrometer. The high resolving power of the mass analyzer allows for the separation of the analyte of interest from isobaric interferences, and the accurate mass measurement provides a high degree of certainty in its identification. Quantification is achieved by comparing the analyte's response to that of the known concentration of the isotopically labeled internal standard.

Metabolic Pathway of Flunixin

Flunixin is metabolized in the liver primarily through hydroxylation to form 5-Hydroxy Flunixin. This biotransformation is catalyzed by cytochrome P450 (CYP) enzymes, specifically members of the CYP1A and CYP3A families.[6][7]

Flunixin Flunixin Metabolism Hydroxylation Flunixin->Metabolism Metabolite 5-Hydroxy Flunixin Metabolism->Metabolite Enzymes Cytochrome P450 (CYP1A, CYP3A) Enzymes->Metabolism

Figure 1: Metabolic conversion of Flunixin to 5-Hydroxy Flunixin.

Experimental Protocols

Sample Preparation: Extraction from Bovine Milk

This protocol is adapted from established methods for the extraction of flunixin and its metabolites from milk.[3][4][5]

Materials:

  • Bovine milk sample

  • This compound internal standard solution

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (50 mL and 15 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • To a 10 mL aliquot of bovine milk in a 50 mL centrifuge tube, add a known amount of this compound internal standard.

  • Add 10 mL of acetonitrile with 1% formic acid.

  • Vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Vortex immediately for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA and 50 mg of C18 sorbent.

  • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-HRMS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

High-Resolution Mass Spectrometry (HRMS)

Instrumentation:

  • An Orbitrap-based or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan with data-dependent MS/MS (dd-MS²) or All Ions Fragmentation (AIF)

  • Mass Range: m/z 100-500

  • Resolution: ≥ 70,000 FWHM

  • Capillary Voltage: 3.5 kV

  • Sheath Gas Flow: 40 arbitrary units

  • Auxiliary Gas Flow: 10 arbitrary units

  • Gas Temperature: 320 °C

  • Collision Energy (for MS/MS): Stepped normalized collision energy (NCE) 20, 30, 40

Data Presentation

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of 5-Hydroxy Flunixin using LC-MS/MS methods. While specific HRMS data is limited in the literature, similar or better performance is expected due to the high selectivity and sensitivity of HRMS.

ParameterMatrixValueReference
Limit of Detection (LOD) Milk3 µg/kg[3][5]
Limit of Quantification (LOQ) Milk9 µg/kg[3][5]
Recovery Milk84.6% - 101%[3]
Precision (RSD) Milk0.7% - 8.4%[3]
Accurate Mass and Isotopic Pattern
CompoundFormulaCalculated Monoisotopic Mass (m/z)Measured Accurate Mass (m/z)Mass Error (ppm)
5-Hydroxy Flunixin C₁₄H₁₁F₃N₂O₃312.0722User to determineUser to calculate
This compound C₁₄H₈D₃F₃N₂O₃315.0909User to determineUser to calculate

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of this compound.

Sample Biological Sample (e.g., Milk) Spike Spike with This compound Sample->Spike Extraction Liquid-Liquid Extraction (Acetonitrile) Spike->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18) Extraction->Cleanup Analysis LC-HRMS Analysis Cleanup->Analysis Data Data Processing & Quantification Analysis->Data

Figure 2: Analytical workflow for this compound analysis.

Proposed Fragmentation Pathway of 5-Hydroxy Flunixin

The following diagram illustrates a plausible fragmentation pathway for 5-Hydroxy Flunixin in positive ion mode, based on common fragmentation patterns of similar structures. The exact fragmentation should be confirmed experimentally.

Parent [M+H]⁺ m/z 313.0795 Frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 295.0689 Parent->Frag1 Frag2 Loss of COOH [M+H-COOH]⁺ m/z 268.0845 Parent->Frag2 Frag3 Further Fragmentation Frag1->Frag3 Frag2->Frag3

Figure 3: Proposed fragmentation of 5-Hydroxy Flunixin.

Conclusion

High-resolution mass spectrometry provides a robust and reliable platform for the sensitive and selective analysis of this compound in complex biological matrices. The combination of high resolving power and accurate mass measurement ensures confident identification and accurate quantification, making it an invaluable tool for drug metabolism studies, pharmacokinetic research, and regulatory monitoring of veterinary drug residues. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in the field.

References

Application Notes and Protocols: 5-Hydroxy Flunixin-d3 Solution Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Purpose

This document provides detailed application notes and protocols for assessing the stability of 5-Hydroxy Flunixin-d3 solutions and offers recommendations for proper storage. These guidelines are essential for ensuring the integrity and accuracy of experimental results when using this compound as an analytical standard.

Introduction

This compound is the deuterated form of 5-Hydroxy Flunixin, the major metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flunixin.[1] As a stable isotope-labeled internal standard, its purity and concentration are critical for the accurate quantification of 5-Hydroxy Flunixin in biological matrices. This document outlines procedures for conducting stability studies under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, in accordance with ICH guidelines.

Materials and Equipment

  • This compound reference standard

  • HPLC or UPLC system with a PDA or UV detector

  • LC-MS/MS system for identification of degradation products

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC vials

  • Temperature and humidity controlled stability chambers

  • Photostability chamber

  • Water bath

  • Refrigerator and freezer (-20°C and -80°C)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

Experimental Protocols

Stability-Indicating Analytical Method

A validated stability-indicating LC-MS/MS method is crucial for separating the intact this compound from its potential degradation products. The following method is a starting point and should be validated for specificity, linearity, accuracy, precision, and robustness.

Instrumentation:

  • LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation of all components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific transitions for this compound and its potential degradation products should be determined.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are performed to predict the degradation pathways and to demonstrate the specificity of the stability-indicating method. A solution of this compound (e.g., 100 µg/mL in methanol or acetonitrile) should be subjected to the following conditions. The extent of degradation should be targeted at 5-20%.

  • Acid Hydrolysis:

    • Treat the solution with 0.1 N HCl.

    • Incubate at 60°C for a specified period (e.g., 4 hours).

    • Neutralize with an equivalent amount of 0.1 N NaOH.

    • Dilute to the final concentration and analyze.

  • Base Hydrolysis:

    • Treat the solution with 0.1 N NaOH.

    • Incubate at 60°C for a specified period (e.g., 2 hours).

    • Neutralize with an equivalent amount of 0.1 N HCl.

    • Dilute to the final concentration and analyze.

  • Oxidative Degradation:

    • Treat the solution with 3% H₂O₂.

    • Keep at room temperature, protected from light, for a specified period (e.g., 24 hours).

    • Dilute to the final concentration and analyze.

  • Thermal Degradation:

    • Store the solution at an elevated temperature (e.g., 70°C) for a specified period (e.g., 7 days).

    • Allow to cool to room temperature.

    • Dilute to the final concentration and analyze.

  • Photostability Testing:

    • Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

Sample Analysis and Data Evaluation
  • Analyze the stressed samples using the validated stability-indicating LC-MS/MS method.

  • Determine the percentage of remaining this compound and the formation of any degradation products.

  • Peak purity analysis should be performed to ensure that the analyte peak is free from co-eluting degradants.

Data Presentation

The following tables summarize the recommended storage conditions and provide a template for presenting stability data from forced degradation studies.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration of Stability
Powder-20°C3 years
In Solvent-80°C1 year

Table 2: Illustrative Stability Data from Forced Degradation Studies

Stress ConditionDurationTemperature% Assay of this compound% Total DegradationNumber of Degradants
0.1 N HCl4 hours60°C85.214.82
0.1 N NaOH2 hours60°C90.59.51
3% H₂O₂24 hoursRoom Temp88.111.93
Thermal7 days70°C92.37.71
Photolytic1.2 M lux hrs25°C95.84.21

Disclaimer: The data in Table 2 is for illustrative purposes only and represents a potential outcome of forced degradation studies. Actual results may vary.

Visualizations

cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation prep_start Prepare this compound Solution stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_start->stress_conditions control Prepare Control Sample (No Stress) prep_start->control lcms_analysis LC-MS/MS Analysis stress_conditions->lcms_analysis control->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing compare Compare Stressed vs. Control data_processing->compare degradation Identify Degradation Products compare->degradation pathway Determine Degradation Pathway degradation->pathway

Caption: Experimental workflow for forced degradation stability study.

Flunixin Flunixin Metabolite 5-Hydroxy Flunixin Flunixin->Metabolite Hydroxylation Enzyme Cytochrome P450 Enzymes (e.g., CYP3A family, CYP1A1) Enzyme->Flunixin

Caption: Metabolic pathway of Flunixin to 5-Hydroxy Flunixin.

Storage Recommendations

To ensure the long-term stability of this compound, it is recommended to adhere to the following storage conditions:

  • Solid Form: Store the powdered compound at -20°C in a tightly sealed container, protected from light and moisture.

  • Solutions: Prepare solutions fresh whenever possible. If storage is necessary, store stock solutions in a non-reactive solvent (e.g., acetonitrile or methanol) at -80°C in tightly sealed, light-resistant containers. Avoid repeated freeze-thaw cycles. Before use, allow the solution to equilibrate to room temperature and vortex briefly to ensure homogeneity.

References

Application Note: High-Performance Chromatographic Separation of 5-Hydroxy Flunixin-d3 for Accurate Bioanalytical Quantitation

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantification of 5-Hydroxy Flunixin-d3, a critical internal standard for the analysis of the non-steroidal anti-inflammatory drug (NSAID) flunixin (B1672893) and its primary metabolite, 5-Hydroxy Flunixin. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate and reproducible measurements in complex biological matrices such as plasma and milk. The described methodology utilizes a reverse-phase C18 column with a gradient elution program, ensuring high resolution and sensitivity.

Introduction

Flunixin is a potent NSAID widely used in veterinary medicine to alleviate inflammation, pain, and fever.[1] Its primary metabolite, 5-Hydroxy Flunixin, serves as a key marker for monitoring flunixin residues in animal-derived food products, particularly milk.[2][3][4] To ensure food safety and adherence to maximum residue limits (MRLs), sensitive and accurate analytical methods are imperative.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variabilities during sample preparation and analysis, thereby enhancing the accuracy and precision of quantification.[5][6] This document provides a comprehensive protocol for the chromatographic separation of this compound alongside flunixin and 5-Hydroxy Flunixin.

Experimental

  • Flunixin, 5-Hydroxy Flunixin, and this compound analytical standards

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Water (deionized or Milli-Q)

  • Formic acid (LC-MS grade)

  • Dichloromethane (ACS grade)

  • C18 solid-phase extraction (SPE) cartridges

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS) is recommended for this analysis. The specific instrumentation used in the cited methods includes a Shimadzu LCMS-8060 system.[2]

Two validated methods are presented below, offering flexibility depending on the available instrumentation and specific matrix requirements.

Method 1: LC-MS/MS for Milk and Other Animal Products [2][3][4]

ParameterCondition
Column Waters X select HSS C18 (150 mm × 2.1 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient Program Refer to the original method for specific gradient details. A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
Flow Rate Not explicitly stated, but typically 0.2-0.4 mL/min for a 2.1 mm ID column.
Injection Volume 5 µL
Column Temperature 40°C
Detector Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI)

Method 2: HPLC-UV for Bovine Plasma [7]

ParameterCondition
Column Not explicitly stated, C18 recommended
Mobile Phase Acetonitrile : 2% Acetic Acid (pH 5.0)
Flow Rate 1.2 mL/min
Injection Volume Not explicitly stated
Column Temperature 30°C
Detector UV Detector
Wavelength 290 nm

Protocols

  • Prepare individual stock solutions of Flunixin, 5-Hydroxy Flunixin, and this compound at a concentration of 1 mg/mL in methanol.

  • Store stock solutions at -20°C or below.

  • Prepare working standard solutions by serially diluting the stock solutions in an appropriate solvent (e.g., methanol or mobile phase A) to create a calibration curve.

  • To a 2 g milk sample in a 50 mL centrifuge tube, add 100 µL of EDTA solution and shake for 3 minutes.

  • Add 8.5 mL of acetonitrile containing 0.1% formic acid and 1.5 mL of dichloromethane.

  • Shake the mixture for 15 minutes and then centrifuge at 4,500 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of C18 sorbent.

  • Shake for 10 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.

  • The resulting supernatant is ready for LC-MS/MS analysis.

  • Plasma samples are extracted with acetonitrile.

  • The supernatant is collected and evaporated to obtain lower limits of detection.

  • The residue is reconstituted in an appropriate solvent before injection into the HPLC-UV system.

Data and Performance Characteristics

The following tables summarize the performance characteristics of the described methods for the analysis of Flunixin and 5-Hydroxy Flunixin. The performance of this compound as an internal standard is reflected in the high accuracy and precision of the methods.

Table 1: Performance of LC-MS/MS Method 1 in Milk [2][3]

AnalyteRecovery (%)Intra-lab CV (%)Inter-lab CV (%)LOD (µg/kg)LOQ (µg/kg)
Flunixin 110 - 1152.2 - 5.48.9 - 22415
5-Hydroxy Flunixin 94.0 - 1083.1 - 9.314 - 20515

Table 2: Performance of LC-MS/MS Method 2 in Milk [2][3]

AnalyteRecovery (%)CV (%)LOD (µg/kg)LOQ (µg/kg)
Flunixin 97.2 - 99.62.2 - 3.925
5-Hydroxy Flunixin 84.6 - 1010.7 - 8.439

Table 3: Performance of HPLC-UV Method in Bovine Plasma [7]

AnalyteRecovery (%)Accuracy (CV, %)LOD (µg/mL)LOQ (µg/mL)
Flunixin 63 - 85< 120.030.06
5-Hydroxy Flunixin 63 - 85< 120.030.05

Workflow and Pathway Diagrams

The following diagram illustrates the general experimental workflow for the analysis of this compound and related compounds.

Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Milk, Plasma) Spike Spike with This compound Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Cleanup Centrifugation and/or SPE Cleanup Extraction->Cleanup FinalSample Final Sample for Injection Cleanup->FinalSample Injection HPLC/UHPLC Injection FinalSample->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection MS/MS or UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Results Final Concentration Report Quantification->Results

Caption: Experimental workflow for the analysis of this compound.

Conclusion

The chromatographic methods detailed in this application note provide reliable and sensitive means for the separation and quantification of this compound, enabling its effective use as an internal standard in bioanalytical assays for flunixin and its primary metabolite. The presented protocols and performance data demonstrate the suitability of these methods for routine monitoring and research applications in drug development and food safety.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Hydroxy Flunixin-d3 Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal intensity of 5-Hydroxy Flunixin-d3 during mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in MS-based assays?

A1: this compound is the deuterated stable isotope-labeled internal standard (IS) for 5-Hydroxy Flunixin, a principal metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flunixin.[1][2] In quantitative LC-MS/MS analyses, a known amount of this internal standard is added to samples.[3] Because it is chemically almost identical to the target analyte (5-Hydroxy Flunixin), it co-elutes and experiences similar ionization effects and potential losses during sample preparation.[3] By measuring the ratio of the analyte signal to the internal standard signal, variations in sample handling and instrument response can be corrected, leading to more accurate and precise quantification.[3]

Q2: What is the recommended ionization mode for this compound?

A2: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of Flunixin and its metabolites, including 5-Hydroxy Flunixin.[4] The protonated molecule, [M+H]+, is typically the most abundant precursor ion observed.[5]

Q3: What are some common causes for low signal intensity of a deuterated internal standard like this compound?

A3: Low signal intensity for a deuterated internal standard can arise from several factors:

  • Inefficient Ionization: Suboptimal ion source parameters (e.g., capillary voltage, source temperature, gas flows) or an incompatible mobile phase can lead to poor ionization efficiency.[6]

  • Matrix Effects: Co-eluting components from the sample matrix (e.g., salts, lipids, proteins) can suppress the ionization of the internal standard in the MS source.[3][7] This is a significant challenge in complex matrices like plasma, milk, or tissue extracts.[8]

  • In-source Fragmentation or Deuterium (B1214612) Loss: Under harsh ionization conditions, the deuterated internal standard might fragment within the ion source, or deuterium atoms could be lost.[9] Using "softer" ionization settings can sometimes mitigate this.[9]

  • Poor Sample Extraction and Recovery: Inefficient extraction methods or sample loss during cleanup steps will result in a lower concentration of the internal standard reaching the detector.

  • Chromatographic Issues: Poor peak shape (e.g., tailing or fronting) can decrease the signal-to-noise ratio and overall signal intensity. This can be caused by column degradation or a mismatch between the sample solvent and the mobile phase.[10]

  • Adsorption: The analyte may adsorb to vials, tubing, or other parts of the LC system, leading to signal loss.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

This is a critical issue that prevents accurate quantification. The following workflow can help diagnose the root cause.

Low_Signal_Workflow cluster_solutions start Start: Low/No this compound Signal check_ms 1. Verify MS Parameters start->check_ms ms_params Check MRM transitions (Precursor/Product Ions) Optimize Source Parameters (Voltage, Temp, Gas) Perform Instrument Calibration check_ms->ms_params Action check_lc 2. Assess Chromatography lc_params Inject IS in Mobile Phase (No Column) Check for Signal Inject IS with Column Evaluate Peak Shape & Retention check_lc->lc_params Action check_sample_prep 3. Evaluate Sample Preparation sample_prep_params Review Extraction Protocol Check for IS Addition Errors Evaluate Recovery with Spiked Samples check_sample_prep->sample_prep_params Action ms_params->check_lc If unresolved solution Signal Restored ms_params->solution Resolved lc_params->check_sample_prep If unresolved lc_params->solution Resolved sample_prep_params->solution Resolved

Caption: Troubleshooting workflow for low or no signal intensity.

Detailed Steps:

  • Verify MS Parameters:

    • MRM Transitions: Ensure the correct precursor and product ion mass-to-charge ratios (m/z) are being monitored for this compound. These should be determined by infusing a standard solution of the deuterated compound.

    • Ion Source Optimization: Systematically optimize key source parameters, including capillary voltage, source temperature, and nebulizer/drying gas flows, to maximize the ion signal.[11]

  • Assess Chromatography:

    • Direct Infusion: To isolate the MS system, infuse the this compound standard directly into the mass spectrometer (bypassing the LC column). If a strong signal is present, the issue likely lies with the chromatography or sample introduction.

    • Peak Shape: If a signal is observed after injection onto the column, but the peak shape is poor (broad, tailing, or fronting), this can diminish the apparent signal intensity.[10] Common causes include column degradation or an inappropriate sample solvent.[10]

  • Evaluate Sample Preparation:

    • Internal Standard Spiking: Double-check that the internal standard is being consistently added to all samples at the correct concentration.

    • Extraction Recovery: Assess the recovery of the extraction procedure. Prepare a known concentration of this compound in a clean solvent and compare its signal to a blank matrix sample that has been spiked with the same amount and subjected to the full extraction process. A significant decrease in signal points to poor recovery.

Issue 2: Drifting or Unstable Internal Standard Signal

An inconsistent internal standard signal across an analytical run can compromise the accuracy and precision of quantitative results.[12]

Unstable_Signal_Workflow cluster_solutions start Start: Unstable IS Signal matrix_effects 1. Investigate Matrix Effects start->matrix_effects matrix_actions Perform Post-Column Infusion Experiment Modify Chromatography to Shift Retention Time Improve Sample Cleanup matrix_effects->matrix_actions Action back_exchange 2. Check for H/D Back-Exchange exchange_actions Incubate IS in Mobile Phase/Sample Diluent Check for Signal Decrease Over Time Adjust Mobile Phase pH back_exchange->exchange_actions Action system_issues 3. Evaluate System Stability system_actions Check for Leaks Run System Suitability Tests Ensure Consistent Autosampler Injection Volume system_issues->system_actions Action matrix_actions->back_exchange If unresolved solution Signal Stabilized matrix_actions->solution Resolved exchange_actions->system_issues If unresolved exchange_actions->solution Resolved system_actions->solution Resolved

Caption: Workflow for troubleshooting an unstable internal standard signal.

Detailed Steps:

  • Investigate Matrix Effects:

    • Differential Ion Suppression/Enhancement: Even with a co-eluting deuterated internal standard, matrix components can cause signal suppression or enhancement.[3] If the internal standard's retention time is slightly shifted from the analyte, they may experience different degrees of matrix effects, leading to signal instability.[3]

    • Post-Column Infusion: This experiment is the gold standard for visualizing regions of ion suppression. By identifying when suppression occurs, you can adjust your chromatography to move the this compound peak to a cleaner region of the chromatogram.[3]

  • Check for Hydrogen/Deuterium (H/D) Back-Exchange:

    • Labile Deuterium: If the deuterium atoms are on chemically labile positions of the molecule, they can exchange with protons from the solvent (e.g., water in the mobile phase), especially under certain pH conditions.[10] This would lead to a decrease in the deuterated standard's signal and a corresponding increase in the signal of the unlabeled analyte.[10]

    • Stability Test: To test for this, incubate a solution of this compound in your mobile phase at the autosampler temperature for an extended period and monitor its signal intensity over time. A progressive decrease suggests back-exchange.[10]

  • Evaluate System Stability:

    • LC System: Check for any leaks in the LC system, as this can cause pressure fluctuations and inconsistent delivery of the mobile phase.

    • Autosampler: Inconsistent injection volumes can lead to variable signal intensity. Verify the autosampler's performance and precision.

    • System Suitability: Regularly inject a standard solution throughout the analytical run to monitor the stability of the entire LC-MS system.

Quantitative Data Summary

The following table summarizes recovery and matrix effect data from a study analyzing 5-Hydroxy Flunixin in various biological matrices. While this data is for the non-deuterated analyte, it highlights the significant impact that different sample types can have on analytical performance, which would similarly affect the deuterated internal standard.

MatrixRecovery (%)Coefficient of Variation (CV%)Matrix Effect (%)
Milk94.0 - 1083.1 - 9.3-24.2
Beef83.3 - 1062.2 - 20Strong
Chicken83.3 - 1062.2 - 20Strong
Egg83.3 - 1062.2 - 20Strong
Flatfish83.3 - 1062.2 - 20Strongest
Shrimp83.3 - 1062.2 - 20Strong

Data adapted from a study on Flunixin and 5-Hydroxy Flunixin analysis.[8] A strong matrix effect indicates significant signal suppression or enhancement.[7][8]

Experimental Protocols

Protocol 1: Sample Extraction from Milk

This protocol is based on a validated method for the extraction of 5-Hydroxy Flunixin from milk.[1][2][8]

  • Sample Preparation:

    • Weigh 2 g of milk sample into a 50 mL centrifuge tube.

    • Add the working solution of this compound internal standard.

    • Add 100 µL of EDTA solution and shake for 3 minutes.[2]

  • Liquid-Liquid Extraction:

    • Add 8.5 mL of acetonitrile (B52724) containing 0.1% formic acid and 1.5 mL of dichloromethane.[2]

    • Shake vigorously for 15 minutes.

    • Centrifuge at 4,500 x g for 10 minutes at 4°C.[2]

  • Cleanup (d-SPE):

    • Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of C18 sorbent.[2]

    • Shake for 10 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.[2]

  • Concentration and Reconstitution:

    • Transfer the cleaned supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of a methanol-based solvent.[1]

    • Vortex and filter through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[7]

Protocol 2: Post-Column Infusion Experiment to Evaluate Matrix Effects

This protocol helps to identify regions of ion suppression or enhancement in your chromatographic run.[3]

  • System Setup:

    • Prepare a solution of this compound at a concentration that gives a stable and moderate signal (e.g., 50-100 ng/mL).

    • Using a T-junction, infuse this solution at a constant, low flow rate (e.g., 10 µL/min) into the LC flow path between the analytical column and the mass spectrometer.

  • Analysis:

    • While the this compound solution is being continuously infused, inject a blank, extracted matrix sample (one that does not contain the analyte or internal standard).

    • Acquire data across the entire chromatographic run, monitoring the signal of the infused this compound.

  • Data Interpretation:

    • A stable, flat baseline for the this compound signal indicates no matrix effects.

    • Dips or drops in the baseline signal indicate regions of ion suppression caused by co-eluting matrix components.

    • Increases in the baseline signal indicate regions of ion enhancement.

    • By comparing the retention time of your analyte/IS with these regions, you can determine if matrix effects are a likely cause of signal instability or loss.[3]

References

troubleshooting 5-Hydroxy Flunixin-d3 peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during the reverse-phase HPLC analysis of 5-Hydroxy Flunixin-d3.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is more drawn out than the leading edge.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Tailing indicates inefficiencies or undesirable chemical interactions within the HPLC system.[2] This distortion is quantitatively measured by the Tailing Factor (T) or Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0. A value greater than 1.2 is generally considered to be tailing.

Q2: Why is this compound prone to peak tailing?

This compound, a metabolite of Flunixin, possesses both a carboxylic acid and a secondary amine group in its structure.[3][4] In reverse-phase HPLC, compounds with basic functional groups, such as amines, are particularly susceptible to peak tailing.[5][6] This is primarily due to strong secondary interactions between the positively charged amine group (at acidic to neutral pH) and negatively charged residual silanol (B1196071) groups (Si-OH) on the surface of the silica-based stationary phase.[7][8][9]

Q3: What are the primary causes of peak tailing for this compound?

Peak tailing for a basic compound like this compound is typically caused by one or more of the following factors:

  • Chemical Interactions: The most common cause is the interaction between the analyte's amine group and active sites (residual silanols) on the stationary phase.[2] Operating at a mobile phase pH close to the analyte's pKa can also lead to a mix of ionized and unionized forms, causing peak distortion.[8][10][11]

  • Column Issues: A contaminated or blocked guard/analytical column, a void at the column inlet, or the use of an older, less deactivated (non-end-capped) column can all contribute to tailing.[9]

  • System and Method Parameters: Excessive volume outside of the column (extra-column volume) from long or wide-diameter tubing can cause band broadening and tailing.[8][9] Additionally, a sample solvent that is stronger than the mobile phase can distort the peak shape.[6][12]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak asymmetry.[12][13]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step workflow to identify and fix the root cause of peak tailing.

G cluster_0 Start: Identify Problem cluster_1 Phase 1: Method & Consumables Check cluster_2 Phase 2: Sample & System Check cluster_3 Solutions start Peak Tailing Observed (Asymmetry > 1.2) check_column Is the column modern, end-capped, and in good condition? start->check_column check_ph Is mobile phase pH optimized (low pH, e.g., <3)? check_column->check_ph Yes solution_column Use a new, high-purity, end-capped column. check_column->solution_column No check_buffer Is the mobile phase adequately buffered? check_ph->check_buffer Yes solution_ph Adjust pH to < 3 (See Protocol 1). check_ph->solution_ph No check_sample Is sample concentration too high (overload)? check_buffer->check_sample Yes solution_buffer Add mobile phase modifier (e.g., 0.1% TFA or Formic Acid). check_buffer->solution_buffer No check_solvent Is sample solvent compatible with mobile phase? check_sample->check_solvent No solution_sample Reduce injection volume or dilute sample. check_sample->solution_sample Yes check_system Are system connections tight and tubing optimized (low dead volume)? check_solvent->check_system No solution_solvent Dissolve sample in mobile phase. check_solvent->solution_solvent Yes solution_system Use shorter, narrower ID tubing and check fittings. check_system->solution_system Yes solution_clean Clean the column (See Protocol 2). check_system->solution_clean No end_node Problem Resolved (Symmetrical Peak) solution_column->end_node solution_ph->end_node solution_buffer->end_node solution_sample->end_node solution_solvent->end_node solution_system->end_node solution_clean->end_node

A step-by-step workflow for troubleshooting this compound peak tailing.
The Primary Chemical Interaction

The diagram below illustrates the chemical interaction that is a primary cause of peak tailing for compounds with amine groups. The basic amine interacts with acidic residual silanol groups on the stationary phase surface, causing a secondary retention mechanism that leads to tailing.

G cluster_0 HPLC Stationary Phase cluster_1 Analyte SilicaSurface Silica Surface SiOH Residual Silanol (Si-OH) C18 C18 Chains Analyte This compound (Contains Basic -NH- group) Analyte->SiOH Secondary Interaction (Ionic - Causes Tailing) Analyte->C18 Primary Interaction (Hydrophobic)

Interaction between this compound and residual silanols.
Troubleshooting Summary Table

Potential Cause Diagnostic Check Recommended Solution
Secondary Silanol Interactions Peak tailing is observed for basic compounds but not for neutral or acidic ones.Use a modern, high-purity, end-capped C18 or a hybrid particle column.[5][8] Add a mobile phase modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to suppress silanol activity.[13]
Incorrect Mobile Phase pH The mobile phase pH is neutral or basic (e.g., > 4).Lower the mobile phase pH to ≤ 3. This protonates the silanol groups, minimizing their interaction with the basic analyte.[5][7][9]
Column Contamination Peak shape degrades over a series of injections; system backpressure may increase.Flush the column with a strong solvent or follow a column regeneration protocol (see Protocol 2).[2][12] Use a guard column to protect the analytical column.[2]
Sample Overload Peak shape improves significantly upon sample dilution.Reduce the injection volume or the concentration of the sample.[12][13]
Incompatible Sample Solvent Early eluting peaks are often the most distorted.Dissolve the sample in the initial mobile phase or a weaker solvent.[12]
Extra-column Volume All peaks in the chromatogram exhibit some degree of tailing or broadening.Minimize tubing length and use narrow internal diameter (ID) tubing (e.g., 0.005"). Ensure all fittings are properly connected to avoid dead volume.[8][9]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol describes how to systematically lower the mobile phase pH to improve peak shape.

Objective: To find the optimal mobile phase pH that provides a symmetrical peak for this compound (Asymmetry Factor ≤ 1.2).

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile (B52724) (or methanol)

  • HPLC grade formic acid or trifluoroacetic acid (TFA)

  • This compound standard solution

Procedure:

  • Prepare Mobile Phase A (Aqueous): Prepare the aqueous component of your mobile phase (e.g., water) and adjust to the target pH using a concentrated acid. Start with a pH of 3.5.

  • Prepare Mobile Phase B (Organic): Use 100% acetonitrile or methanol.

  • Equilibrate System: Equilibrate your HPLC system with your initial gradient conditions for at least 15-20 minutes.

  • Inject Sample: Inject your this compound standard and record the chromatogram. Calculate the peak asymmetry.

  • Iterate and Adjust: If tailing persists, decrease the pH of Mobile Phase A in 0.2-0.3 unit increments (e.g., to pH 3.2, then 2.9). Re-equilibrate the system thoroughly after each change before injecting the sample.

  • Analyze Results: Compare the peak shapes obtained at different pH values to determine the optimal condition.

Expected Outcome Data (Illustrative)

Mobile Phase pHPeak Asymmetry (As)Observation
4.52.4Severe Tailing
3.51.7Moderate Tailing
3.01.3Minor Tailing
2.71.1Symmetrical Peak

Note: This data is representative and illustrates the general principle of pH effect on a basic analyte.[7] Actual values may vary based on the specific column and system conditions.

Protocol 2: HPLC Column Cleaning and Regeneration

This protocol provides a general procedure for cleaning a contaminated C18 column.

Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.

Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min): Note: Always disconnect the column from the detector during flushing to avoid contamination.

  • Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 Acetonitrile/Water) for 15-20 minutes. This removes precipitated buffer.

  • Aqueous Wash: Flush with 100% HPLC-grade water for 15-20 minutes.

  • Organic Flush (Polar Contaminants): Flush in the reverse flow direction with 100% Acetonitrile for 30 minutes.

  • Stronger Organic Flush (Non-polar Contaminants): Flush in the reverse flow direction with 100% Isopropanol (IPA) for 30 minutes.

  • Return to Initial Conditions: Gradually re-introduce your initial mobile phase. Do not switch directly from a strong, non-polar solvent back to a highly aqueous mobile phase. Step back down through the sequence (e.g., Isopropanol -> Acetonitrile -> Mobile Phase).[1]

  • Equilibrate: Equilibrate the column with the starting mobile phase for at least 30 minutes before use.

References

Technical Support Center: Optimizing 5-Hydroxy Flunixin-d3 Extraction from Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 5-Hydroxy Flunixin-d3 from various tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for extracting this compound from tissue?

A1: The initial and critical steps for extracting this compound from tissue samples involve rapid and effective homogenization in a suitable solvent to release the analyte from the tissue matrix. This is typically followed by a protein precipitation step to remove larger macromolecules that can interfere with subsequent analysis.

Q2: Which solvents are most effective for the initial extraction of this compound?

A2: Acetonitrile (B52724) is a commonly used and effective solvent for the initial extraction of flunixin (B1672893) and its metabolites from tissue.[1][2][3] Other solvents, such as ethyl acetate, have also been used, often in combination with pH adjustment to optimize partitioning.

Q3: Why is my recovery of this compound, the internal standard, low and variable?

A3: Low and variable recovery of a deuterated internal standard like this compound can stem from several factors. These include inefficient extraction from the tissue matrix, degradation of the standard during sample processing, or matrix effects that suppress the signal during analysis.[4] It is also possible for deuterated standards to exhibit slightly different extraction efficiencies compared to their non-deuterated counterparts.[3][5]

Q4: What are matrix effects and how can they impact my results?

A4: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the sample matrix.[4][6][7][8] This can lead to either suppression or enhancement of the signal for this compound, resulting in inaccurate quantification. Tissue samples are complex matrices that often cause significant matrix effects.[9]

Q5: How can I minimize the degradation of this compound during the extraction process?

A5: To minimize degradation, it is crucial to keep samples cold throughout the extraction process. Using amber-colored tubes can protect the analyte from light-induced degradation. The stability of the analyte is also pH-dependent, so controlling the pH of your extraction and storage solutions is important.[3]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the extraction of this compound from tissue.

Problem Potential Cause Recommended Solution
Low Recovery of this compound Incomplete tissue homogenization.Ensure the tissue is completely disrupted. Consider using a bead-based homogenizer for more consistent and efficient homogenization.
Inefficient extraction solvent.Optimize the extraction solvent. While acetonitrile is common, a mixture of solvents or adjusting the pH might improve recovery.
Analyte loss during solvent evaporation.If your protocol includes an evaporation step, ensure it is not too aggressive (e.g., excessive temperature or nitrogen flow) which can lead to loss of the analyte.
Suboptimal Solid-Phase Extraction (SPE) conditions.If using SPE, ensure the sorbent type is appropriate for an acidic metabolite. Mixed-mode cation exchange or hydrophilic-lipophilic balance (HLB) sorbents are often good choices.[2] Optimize the pH during sample loading, and the composition of the wash and elution solvents.[10][11][12]
High Variability in Recovery Inconsistent sample processing.Standardize every step of your workflow, including timings for incubation and centrifugation, and volumes of solvents used.
Inconsistent manual extraction.Where possible, use automated or semi-automated systems for liquid handling and extraction to improve consistency.
Poor Peak Shape in Chromatography Matrix interference.Implement a more rigorous cleanup step, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.
Inappropriate reconstitution solvent.Ensure the final extract is reconstituted in a solvent that is compatible with your chromatographic mobile phase.
Suspected Isotopic Exchange (H/D Exchange) Unstable deuterium (B1214612) label position.The stability of the deuterium label depends on its position in the molecule. Labels on heteroatoms or carbons adjacent to carbonyl groups can be more susceptible to exchange, especially under acidic or basic conditions.[3]
pH and temperature of extraction.Both highly acidic and basic conditions, as well as elevated temperatures, can promote H/D exchange.[3] Maintain a neutral or slightly acidic pH and keep samples cold.

Experimental Protocols

Below are detailed methodologies for common extraction techniques that can be adapted for this compound from tissue.

Protocol 1: Protein Precipitation
  • Homogenization: Homogenize a known weight of tissue (e.g., 1 gram) in 3 volumes of ice-cold acetonitrile.

  • Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the analyte and internal standard.

  • Further Processing: The supernatant can be directly injected for LC-MS/MS analysis, or it can be evaporated and reconstituted in a suitable solvent.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Homogenization: Homogenize the tissue sample in an appropriate buffer.

  • pH Adjustment: Adjust the pH of the homogenate to approximately 9.5.

  • Extraction: Add an immiscible organic solvent, such as ethyl acetate, and mix thoroughly to partition the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.

  • Collection: Collect the organic layer containing this compound.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent.

Protocol 3: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Start with the supernatant obtained from the protein precipitation protocol. The pH may need to be adjusted depending on the chosen SPE sorbent.

  • Column Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange or HLB sorbent) according to the manufacturer's instructions. This typically involves washing with methanol (B129727) followed by water or a specific buffer.

  • Sample Loading: Load the sample supernatant onto the conditioned SPE cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining the analyte. The composition of the wash solvent is critical and should be optimized.

  • Elution: Elute the this compound from the cartridge using a strong solvent. For acidic compounds, this often involves a solvent containing a small percentage of a weak acid or base to neutralize the analyte for efficient elution.

  • Final Preparation: The eluate can be evaporated and reconstituted for analysis.

Quantitative Data Summary

The following tables summarize typical performance data for the extraction of flunixin and its metabolites from tissue, which can serve as a benchmark for your experiments.

Table 1: Recovery Data for Flunixin in Bovine Tissues

TissueMean Recovery (%)% Coefficient of Variation (%CV)
Liver85.95.9
Kidney94.69.9
Muscle87.44.7
Fat87.64.4
(Data adapted from a study on flunixin extraction.[4])

Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Flunixin in Bovine Tissues

TissueTheoretical LOD (ng/g)Theoretical LOQ (ng/g)
Liver0.10.3
Kidney0.10.2
Muscle0.20.6
Fat0.20.4
(Data adapted from a study on flunixin extraction.[4])

Visualizing Workflows

The following diagrams illustrate the logical flow of the experimental protocols.

ProteinPrecipitation cluster_workflow Protein Precipitation Workflow Homogenize Homogenize Tissue in Acetonitrile Precipitate Vortex to Precipitate Proteins Homogenize->Precipitate Centrifuge Centrifuge (10,000 x g, 10 min, 4°C) Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze Analyze or Further Process Collect->Analyze

Protein Precipitation Workflow Diagram

LLE cluster_workflow Liquid-Liquid Extraction Workflow Homogenize Homogenize Tissue in Buffer AdjustpH Adjust pH to ~9.5 Homogenize->AdjustpH Extract Add Ethyl Acetate & Mix AdjustpH->Extract Separate Centrifuge to Separate Phases Extract->Separate Collect Collect Organic Layer Separate->Collect Evaporate Evaporate & Reconstitute Collect->Evaporate

Liquid-Liquid Extraction Workflow Diagram

SPE cluster_workflow Solid-Phase Extraction Workflow Pretreat Pre-treat Supernatant (e.g., Adjust pH) Condition Condition SPE Cartridge Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Analyze Evaporate & Reconstitute for Analysis Elute->Analyze

Solid-Phase Extraction Workflow Diagram

References

Technical Support Center: Quantification of 5-Hydroxy Flunixin-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of 5-Hydroxy Flunixin-d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges in the bioanalysis of this metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantification of 5-Hydroxy Flunixin?

A1: The main challenges in quantifying 5-Hydroxy Flunixin, particularly using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), include:

  • Matrix Effects: Co-eluting endogenous or exogenous compounds from the biological matrix can suppress or enhance the ionization of 5-Hydroxy Flunixin, leading to inaccurate results.[1][2] This effect can vary significantly between different matrices such as milk, plasma, beef, and eggs.[1][2]

  • Sample Preparation: Efficient extraction and cleanup are crucial to minimize matrix effects and achieve the required sensitivity. The choice of extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can significantly impact recovery and data quality.[3]

  • Achieving Low Limits of Quantification (LLOQ): For certain applications, such as residue analysis or pharmacokinetic studies, detecting and accurately quantifying very low concentrations of the analyte is necessary.[1][4]

  • Internal Standard Selection: The choice of an appropriate internal standard is critical for correcting variability during the analytical process. While stable isotope-labeled (SIL) standards like this compound are preferred, issues such as isotopic purity and stability must be considered.

Q2: Why is a deuterated internal standard like this compound recommended for LC-MS/MS analysis?

A2: A deuterated internal standard is considered the "gold standard" for quantitative LC-MS/MS analysis. This is because its physicochemical properties are nearly identical to the analyte of interest. This similarity ensures that it behaves in the same way during sample preparation, chromatography, and ionization. Consequently, it can effectively compensate for variations in extraction recovery and matrix effects, leading to more accurate and precise quantification.

Q3: What are the potential issues associated with using a deuterated internal standard?

A3: While highly effective, deuterated internal standards can present their own set of challenges:

  • Isotopic Exchange (Back-Exchange): Deuterium (B1214612) atoms can sometimes be replaced by protons from the surrounding solvent, especially under acidic or basic conditions or at elevated temperatures. This can lead to a decrease in the internal standard signal and inaccuracies in quantification.[5] The stability of the deuterium label depends on its position within the molecule.[5]

  • Purity: The deuterated standard may contain a small amount of the unlabeled analyte as an impurity.[5] This can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[6]

  • Differential Matrix Effects: Although rare, the analyte and the deuterated internal standard can be affected differently by matrix components, which can compromise the accuracy of the results.[5]

Troubleshooting Guides

Problem 1: High Variability or Inaccurate Quantitative Results

Q: My quantitative results for 5-Hydroxy Flunixin are highly variable and seem inaccurate, even with the use of this compound as an internal standard. What could be the cause, and how can I troubleshoot this?

A: High variability and inaccuracy can stem from several sources. Follow this troubleshooting workflow to diagnose and resolve the issue.

start High Variability / Inaccurate Results check_is Step 1: Verify Internal Standard Performance start->check_is is_stable Is the IS signal stable across the run? check_is->is_stable investigate_stability Investigate IS Stability (Isotopic Exchange/Degradation) is_stable->investigate_stability No check_matrix Step 2: Evaluate Matrix Effects is_stable->check_matrix Yes improve_cleanup Improve Sample Cleanup (e.g., change SPE sorbent, use LLE) investigate_stability->improve_cleanup matrix_effect Are matrix effects significant? check_matrix->matrix_effect matrix_effect->improve_cleanup Yes check_purity Step 3: Assess IS Purity matrix_effect->check_purity No end Problem Resolved improve_cleanup->end purity_issue Does the IS contribute to the analyte signal? check_purity->purity_issue source_new_is Source a higher purity IS or adjust LLOQ purity_issue->source_new_is Yes purity_issue->end No source_new_is->end

Caption: Troubleshooting workflow for inaccurate quantitative results.

Detailed Steps:

  • Verify Internal Standard Performance: Check the signal intensity of this compound in all samples and standards. A consistent signal is expected. If the signal is decreasing over the run or is highly variable, it could indicate stability issues.

  • Evaluate Matrix Effects: To determine if matrix effects are the culprit, perform a post-extraction addition experiment. Compare the response of the analyte and internal standard in a neat solution versus a post-extraction spiked blank matrix sample. A significant difference indicates the presence of matrix effects that are not being fully compensated for by the internal standard.

  • Assess Internal Standard Purity: Analyze a blank matrix sample spiked only with the this compound internal standard. Monitor the mass transition for the unlabeled 5-Hydroxy Flunixin. A significant signal for the unlabeled analyte indicates that the internal standard is impure and is contributing to the analyte's measured concentration.[6]

Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: I am observing poor peak shapes for 5-Hydroxy Flunixin and/or its internal standard. What are the common causes and solutions?

A: Poor peak shape can compromise the accuracy of peak integration and, therefore, the quantitative results. The following guide can help identify the source of the problem.

start Poor Peak Shape check_column Step 1: Check LC Column Health start->check_column column_issue Is the column old or showing high backpressure? check_column->column_issue replace_column Replace the column column_issue->replace_column Yes check_mobile_phase Step 2: Evaluate Mobile Phase column_issue->check_mobile_phase No end Problem Resolved replace_column->end mobile_phase_issue Is the mobile phase pH appropriate? Is it freshly prepared? check_mobile_phase->mobile_phase_issue adjust_mobile_phase Adjust pH or remake mobile phase mobile_phase_issue->adjust_mobile_phase Yes check_sample Step 3: Examine Sample Preparation mobile_phase_issue->check_sample No adjust_mobile_phase->end sample_issue Is the sample dissolved in a solvent stronger than the mobile phase? check_sample->sample_issue adjust_sample_solvent Reconstitute sample in a weaker solvent sample_issue->adjust_sample_solvent Yes sample_issue->end No adjust_sample_solvent->end

Caption: Troubleshooting guide for poor chromatographic peak shape.

Detailed Steps:

  • Check LC Column Health: Over time, LC columns can degrade, leading to poor peak shapes. High backpressure is also a sign of a failing column. If the column has been used extensively, replacing it is often the best solution.

  • Evaluate Mobile Phase: The pH of the mobile phase can affect the ionization state of 5-Hydroxy Flunixin and its interaction with the stationary phase. Ensure the mobile phase is at the optimal pH and is freshly prepared to avoid any degradation or changes in composition.

  • Examine Sample Preparation: If the sample is reconstituted in a solvent that is significantly stronger than the initial mobile phase conditions, it can cause peak distortion. Try to reconstitute the final sample extract in the initial mobile phase or a weaker solvent.

Quantitative Data Summary

The following tables summarize key quantitative data from method validation studies for the analysis of 5-Hydroxy Flunixin in various matrices.

Table 1: Method Performance in Milk [1]

ParameterMethod 1Method 2
LOD (µg/kg) 53
LOQ (µg/kg) 159
Recovery (%) 94.0 - 10884.6 - 101
Precision (CV %) 3.1 - 9.30.7 - 8.4
Matrix Effect (%) -24.265.9

Table 2: Method Performance in Various Livestock and Fishery Products (Method 1) [1][2][7]

MatrixRecovery (%)Precision (CV %)Matrix Effect (%)
Beef 83.3 - 1062.2 - 20Strong
Chicken 83.3 - 1062.2 - 20Strong
Egg 83.3 - 1062.2 - 20Strong
Flatfish 83.3 - 1062.2 - 20Strongest
Shrimp 83.3 - 1062.2 - 20Strong

Experimental Protocols

Sample Preparation: Method 1 (QuEChERS-based)[1]

This method is noted for its simplicity and lower matrix effect in milk.

  • Sample Weighing: Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of 1% acetic acid in acetonitrile.

  • Salting Out: Add the QuEChERS salt packet (containing magnesium sulfate (B86663) and sodium acetate).

  • Shaking and Centrifugation: Shake vigorously for 5 minutes and then centrifuge at 4,700 x g for 10 minutes at 4°C.

  • Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing C18 sorbent.

  • Shaking and Centrifugation: Shake for 10 minutes and centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of methanol (B129727).

  • Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following are typical instrumental conditions for the analysis of 5-Hydroxy Flunixin. Optimization will be required for your specific instrument and column.

  • LC System: UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., Waters X select HSS C18, 150 mm × 2.1 mm, 3.5 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor and product ions for 5-Hydroxy Flunixin and this compound should be optimized by infusing a standard solution.

This technical support center provides a starting point for addressing challenges in the quantification of this compound. For further assistance, please consult the instrument manufacturer's guidelines and relevant scientific literature.

References

reducing matrix effects for 5-Hydroxy Flunixin-d3 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of 5-Hydroxy Flunixin-d3. Our aim is to help you overcome common challenges related to matrix effects and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis refer to the alteration of the ionization efficiency of the target analyte, this compound, by co-eluting compounds from the sample matrix. These interfering components can include proteins, lipids, salts, and other endogenous substances.[1] The result is either ion suppression (a decrease in signal) or, less commonly, ion enhancement.[1] This interference can lead to inaccurate quantification, poor sensitivity, and reduced reproducibility of your results.[2] Given that 5-Hydroxy Flunixin is a metabolite often present at low concentrations, it is particularly susceptible to these effects.

Q2: How can I detect the presence of matrix effects in my this compound analysis?

A2: A common and effective method to identify matrix effects is the post-column infusion experiment.[3][4] This technique involves introducing a constant flow of a this compound standard solution into the mass spectrometer after the analytical column.[3] When a blank matrix extract is injected, any dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting matrix components causing ion suppression.[3] Another method is the post-extraction spike, where you compare the response of a known concentration of the analyte in a clean solvent to the response of the same concentration spiked into a blank matrix extract. A lower response in the matrix sample is a clear indicator of ion suppression.[3][5]

Q3: What are the most effective sample preparation techniques to reduce matrix effects for this compound?

A3: Effective sample preparation is crucial for minimizing matrix effects. The most common and effective techniques include:

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively extract the analyte from the matrix, effectively removing many interfering compounds.[6] For 5-Hydroxy Flunixin analysis, reversed-phase sorbents like C18 are commonly used.[7]

  • Liquid-Liquid Extraction (LLE): LLE separates the analyte from matrix components based on their differential solubility in two immiscible liquid phases.[1]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular sample preparation method in food safety analysis that involves an extraction and cleanup step to remove a wide range of matrix components.[8]

  • Protein Precipitation (PPT): While simpler, PPT is generally less effective at removing phospholipids, which are a major source of ion suppression.[5][9] If used, it may require additional cleanup steps.

Q4: Can using an internal standard help compensate for matrix effects?

A4: Yes, using a stable isotope-labeled internal standard (SIL-IS), such as Flunixin-d3, is a highly effective strategy to compensate for matrix effects.[10] The SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, you can achieve more accurate and reliable quantification despite variations in matrix effects between samples.[1]

Troubleshooting Guides

Scenario 1: Significant Ion Suppression Observed

Problem: You have confirmed significant ion suppression in your this compound analysis, leading to low sensitivity and inconsistent results.

Solution Workflow:

A Start: Ion Suppression Detected B Optimize Sample Preparation A->B E Optimize Chromatographic Separation A->E H Utilize Matrix-Matched Calibrants A->H C Implement Solid-Phase Extraction (SPE) with C18 Sorbent B->C D Evaluate Liquid-Liquid Extraction (LLE) with appropriate solvent B->D J Result: Reduced Matrix Effects & Improved Data Quality C->J D->J F Modify Mobile Phase Gradient to separate analyte from interferences E->F G Test Alternative Column Chemistry (e.g., Phenyl-Hexyl) E->G F->J G->J I Prepare calibration standards in blank matrix extract H->I I->J

Caption: Troubleshooting workflow for addressing ion suppression.

Detailed Steps:

  • Enhance Sample Preparation: This is the most critical step.

    • Solid-Phase Extraction (SPE): Implement or optimize an SPE protocol using a C18 sorbent. This is highly effective at removing interfering substances.[8][11]

    • Liquid-Liquid Extraction (LLE): If SPE is not sufficient, explore LLE with different solvent systems to improve the removal of matrix components.

  • Optimize Chromatography: Modifying your LC method can separate this compound from the co-eluting interferences.

    • Gradient Adjustment: Alter the mobile phase gradient to increase the resolution between your analyte and the region of ion suppression identified in your post-column infusion experiment.[6]

    • Alternative Column Chemistry: If a standard C18 column is being used, consider switching to a column with a different stationary phase (e.g., phenyl-hexyl) to achieve a different selectivity.[9]

  • Use Matrix-Matched Calibrants: To compensate for any remaining, consistent matrix effects, prepare your calibration standards in a blank matrix extract that is representative of your samples.[3]

Scenario 2: Inconsistent Recoveries

Problem: You are observing variable and often low recovery of this compound during sample preparation.

Solution:

  • Review Extraction pH: The pH of your extraction solvent can significantly impact the recovery of acidic or basic analytes. Ensure the pH is optimized for this compound.

  • Check SPE Cartridge Loading and Elution: Ensure that the sample volume and concentration are appropriate for the capacity of the SPE cartridge.[11] Optimize the composition and volume of the wash and elution solvents to prevent premature elution or incomplete recovery of the analyte.

  • Evaporation/Reconstitution Step: If your protocol involves an evaporation step, be cautious of analyte loss due to volatility or adhesion to the container walls. The choice of reconstitution solvent is also critical to ensure the analyte is fully redissolved.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Milk

This protocol is adapted from methodologies that have shown to be effective in reducing matrix effects in complex matrices like milk.[8][7]

cluster_prep Sample Preparation cluster_spe SPE Cleanup cluster_final Final Steps A 1. Sample Aliquot: Take 2 g of milk sample B 2. Extraction: Add 8.5 mL acetonitrile (B52724) (0.1% formic acid) & 1.5 mL dichloromethane A->B C 3. Vortex & Centrifuge: Shake for 15 min, then centrifuge at 4,500 x g for 10 min B->C D 4. Transfer Supernatant: Decant supernatant into a tube containing 150 mg of C18 sorbent C->D E 5. Mix & Centrifuge: Shake for 10 min, then centrifuge at 4,500 x g for 10 min D->E F 6. Evaporation: Transfer supernatant and evaporate to dryness under a gentle stream of nitrogen E->F G 7. Reconstitution: Reconstitute in 1 mL of mobile phase F->G H 8. Filtration & Analysis: Filter through a 0.2 µm filter and inject into LC-MS/MS G->H

Caption: SPE workflow for this compound in milk.

Protocol 2: Post-Column Infusion for Detecting Ion Suppression

This protocol allows for the identification of regions in the chromatogram where matrix components cause ion suppression.[3][9]

A 1. Prepare Analyte Solution: this compound in mobile phase B 2. Setup Infusion: Infuse solution post-column into MS source at a constant flow rate using a syringe pump and T-fitting A->B C 3. Inject Blank Matrix: Inject an extracted blank matrix sample onto the LC column B->C D 4. Monitor Signal: Monitor the this compound signal C->D E 5. Analyze Chromatogram: A drop in the baseline signal indicates the retention time of ion-suppressing components D->E

Caption: Post-column infusion experimental setup.

Quantitative Data Summary

The following table summarizes the matrix effects observed for Flunixin and 5-Hydroxy Flunixin in various matrices using a QuEChERS-based extraction method followed by LC-MS/MS analysis. A negative value indicates ion suppression, while a positive value indicates ion enhancement.

MatrixAnalyteMatrix Effect (%)
MilkFlunixin-15.0
5-Hydroxy Flunixin -24.2
BeefFlunixin-80.3
5-Hydroxy Flunixin -85.1
ChickenFlunixin-75.9
5-Hydroxy Flunixin -82.4
EggFlunixin-88.7
5-Hydroxy Flunixin -78.6
FlatfishFlunixin-82.1
5-Hydroxy Flunixin -89.3
ShrimpFlunixin-85.4
5-Hydroxy Flunixin -75.2

Data sourced from a study on the determination of Flunixin and 5-Hydroxy Flunixin residues.[8] The data clearly shows that while milk has a moderate matrix effect, other matrices like beef, chicken, egg, flatfish, and shrimp exhibit strong ion suppression for 5-Hydroxy Flunixin.[8] This highlights the critical need for robust sample cleanup procedures when analyzing these complex matrices.

References

Technical Support Center: 5-Hydroxy Flunixin-d3 Method Refinement for Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-Hydroxy Flunixin-d3 in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

A1: 5-Hydroxy Flunixin is the major metabolite of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) commonly used in veterinary medicine.[1] this compound is a stable isotope-labeled version of this metabolite. It is used as an internal standard in bioanalytical methods, particularly those using mass spectrometry, because it has nearly identical chemical and physical properties to the unlabeled analyte (5-Hydroxy Flunixin). This similarity allows it to mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery and matrix effects, which leads to more accurate and precise quantification.

Q2: What are the most common biological matrices for analyzing 5-Hydroxy Flunixin?

A2: The most common biological matrices for the analysis of Flunixin and its metabolite, 5-Hydroxy Flunixin, include plasma, serum, milk, and edible tissues such as muscle, liver, and kidney.[1][2][3] The choice of matrix depends on the specific goals of the study, such as pharmacokinetics, residue monitoring, or drug metabolism research.

Q3: Which analytical technique is most suitable for the quantification of this compound?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and preferred technique for the quantification of 5-Hydroxy Flunixin and its deuterated internal standard in biological samples.[4][5][6] This method offers high sensitivity, selectivity, and accuracy, which are crucial for detecting low concentrations of drug metabolites in complex biological matrices.[7][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound in biological samples.

Low Analyte Recovery

Q: I am experiencing low recovery of this compound during solid-phase extraction (SPE). What are the potential causes and solutions?

A: Low recovery in SPE can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Improper Sorbent Conditioning Ensure the SPE sorbent is properly wetted. Condition the column with an appropriate solvent (e.g., methanol) followed by an equilibration step with a solvent similar in composition to the sample matrix.[9][10]
Analyte Breakthrough during Loading The sample loading flow rate may be too high, or the sample solvent may be too strong, preventing proper retention. Decrease the flow rate during sample application and consider diluting the sample in a weaker solvent.[7][9]
Premature Elution during Washing The wash solvent may be too strong, causing the analyte to be washed away with interferences. Decrease the organic strength of the wash solvent.[7][11]
Incomplete Elution The elution solvent may be too weak or the volume insufficient to desorb the analyte completely. Increase the organic strength or the volume of the elution solvent. A second elution step can also be performed.[7][12]
Incorrect pH The pH of the sample and solvents can significantly affect the ionization state and retention of the analyte on the sorbent. Adjust the pH to ensure the analyte is in the appropriate form for the chosen SPE chemistry (e.g., neutral for reversed-phase, charged for ion-exchange).[10]
Poor Peak Shape in HPLC

Q: My chromatogram shows tailing or fronting peaks for this compound. How can I improve the peak shape?

A: Poor peak shape can compromise the accuracy and precision of your results. Here are common causes and solutions for peak tailing and fronting.

Troubleshooting Poor Peak Shape

Problem Potential Cause Solution
Peak Tailing Secondary interactions between the analyte and the stationary phase (e.g., silanol (B1196071) interactions).[4]Adjust the mobile phase pH to suppress the ionization of free silanols. Add a competitor (e.g., a small amount of a basic compound like triethylamine) to the mobile phase. Consider using a column with end-capping.
Column overload.[6]Reduce the injection volume or the concentration of the sample.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Peak Fronting Column overload.[6]Dilute the sample or reduce the injection volume.
Poor sample solubility in the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column void or channeling.This is often due to physical shock or harsh mobile phase conditions. The column may need to be replaced.
Matrix Effects in LC-MS/MS

Q: I suspect that matrix effects are impacting my results, leading to ion suppression or enhancement. How can I identify and mitigate this?

A: Matrix effects are a common challenge in LC-MS/MS bioanalysis and can significantly affect the accuracy of quantification.[3][13][14]

Identifying and Mitigating Matrix Effects

Step Description
Identification Post-column infusion: Infuse a constant flow of a standard solution of this compound into the MS while injecting a blank, extracted matrix sample. A dip or rise in the baseline at the retention time of the analyte indicates ion suppression or enhancement, respectively.[14]
Post-extraction spike: Compare the peak area of the analyte spiked into a blank matrix extract with the peak area of the analyte in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.[3]
Mitigation Improve Sample Cleanup: Use a more effective sample preparation technique (e.g., switching from protein precipitation to SPE or liquid-liquid extraction) to remove interfering matrix components.[13]
Optimize Chromatography: Modify the chromatographic conditions (e.g., change the mobile phase gradient, use a different column) to separate the analyte from the co-eluting matrix components.[3][13]
Use a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation.[13]
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[15]

Experimental Protocols

The following are example protocols for the extraction and analysis of 5-Hydroxy Flunixin from biological matrices, based on published methods.

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a simple and rapid method for sample cleanup.

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.

    • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

  • Centrifugation:

    • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

This protocol provides a cleaner extract compared to protein precipitation.

  • Sample Pre-treatment:

    • To 1 mL of urine, add 10 µL of this compound internal standard solution.

    • Acidify the sample with 100 µL of 1 M hydrochloric acid.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize typical LC-MS/MS parameters and performance data for the analysis of 5-Hydroxy Flunixin.

Table 1: Example LC-MS/MS Conditions

ParameterCondition
LC Column C18 reverse-phase (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 5 minutes
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition (5-Hydroxy Flunixin) Precursor Ion (m/z) -> Product Ion (m/z)
MS/MS Transition (this compound) Precursor Ion (m/z) -> Product Ion (m/z)

Table 2: Typical Method Validation Parameters

ParameterTypical Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL
Accuracy (% Bias) Within ±15%
Precision (% CV) < 15%
Recovery 85 - 115%
Matrix Effect < 15%

Visualizations

Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma, Urine, etc.) add_is Add 5-Hydroxy Flunixin-d3 (IS) start->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction centrifuge Centrifugation extraction->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_proc Data Processing lc_ms->data_proc results Results data_proc->results

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_investigation Investigation cluster_solution Solution start Problem Encountered (e.g., Low Recovery) check_spe Check SPE Steps (Condition, Load, Wash, Elute) start->check_spe check_lc Check LC Parameters (Peak Shape, Retention) start->check_lc check_ms Check MS Response (Matrix Effects) start->check_ms optimize_spe Optimize SPE Method check_spe->optimize_spe optimize_lc Optimize LC Method check_lc->optimize_lc improve_cleanup Improve Sample Cleanup check_ms->improve_cleanup end Problem Resolved optimize_spe->end Re-validate optimize_lc->end Re-validate improve_cleanup->end Re-validate

Caption: Logical workflow for troubleshooting common analytical issues.

References

Technical Support Center: 5-Hydroxy Flunixin-d3 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Hydroxy Flunixin-d3 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound as an internal standard in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in experiments?

A1: this compound is the deuterated form of 5-Hydroxy Flunixin, which is the primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flunixin.[1][2][3] Its main application is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4][5][6] Using a SIL-IS like this compound is considered the gold standard for correcting variabilities during sample preparation and analysis, such as matrix effects and instrument response fluctuations.[5]

Q2: What are the most common pitfalls when using this compound as an internal standard?

A2: The most prevalent challenges encountered when using this compound include:

  • Isotopic Instability (Back-Exchange): The deuterium (B1214612) labels on the internal standard may exchange with protons from the sample matrix or mobile phase, leading to a loss of its isotopic purity.[7][8]

  • Chromatographic Shift (Deuterium Isotope Effect): this compound may have a slightly different retention time compared to the non-deuterated 5-Hydroxy Flunixin, which can result in inaccurate quantification if not properly managed.[1][7][8][9]

  • Presence of Unlabeled Analyte: The deuterated standard may contain a small amount of the unlabeled 5-Hydroxy Flunixin as an impurity, which can lead to an overestimation of the analyte concentration, especially at low levels.[7][8]

  • Differential Matrix Effects: The ionization of 5-Hydroxy Flunixin and this compound can be differently affected by other components in the sample matrix, leading to ion suppression or enhancement and, consequently, inaccurate results.[1][7][8]

Q3: How should this compound be stored to ensure its stability?

A3: For long-term stability, this compound should be stored at -20°C.[6] It is also recommended to keep the compound dry and under an inert atmosphere, such as nitrogen.[9]

Troubleshooting Guides

Issue 1: Inconsistent or Inaccurate Quantitative Results

Q: My quantitative results for 5-Hydroxy Flunixin are highly variable and inaccurate, even though I am using this compound as an internal standard. What are the possible causes and how can I troubleshoot this?

A: Inaccurate and imprecise results when using a deuterated internal standard often stem from a few key issues: differential matrix effects, isotopic instability, impurities in the standard, or a chromatographic shift between the analyte and the internal standard. Here is a systematic approach to troubleshooting this problem:

Step 1: Verify Chromatographic Co-elution

Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography, a phenomenon known as the "deuterium isotope effect."[7][9] This can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.

  • Action: Overlay the chromatograms of 5-Hydroxy Flunixin and this compound from a representative sample.

  • Assessment: The peaks should ideally have near-perfect co-elution. If a significant retention time shift is observed, the internal standard may not be adequately compensating for matrix effects.

  • Solution: Optimize the chromatographic method by adjusting the mobile phase composition, gradient slope, or column temperature to achieve better co-elution.

Step 2: Assess for Differential Matrix Effects

Even with good co-elution, the analyte and internal standard can be affected differently by the sample matrix.

  • Action: Perform a post-extraction spike experiment to evaluate the matrix effect.

  • Assessment: Compare the peak area of the analyte and internal standard in a neat solution versus a blank matrix extract spiked after extraction. A significant difference in the response indicates a matrix effect. If the internal standard does not track with the analyte's response change, there is a differential matrix effect.

  • Solution: Improve the sample clean-up procedure to remove interfering matrix components. This can be achieved by optimizing the solid-phase extraction (SPE) or QuEChERS protocol.

Step 3: Check for Isotopic Back-Exchange

Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, especially at certain pH values or temperatures.

  • Action: Incubate the this compound in a blank matrix extract under the same conditions as your sample preparation and analysis for varying durations.

  • Assessment: Analyze the incubated samples and look for a decrease in the deuterated internal standard's signal and a potential increase in a signal corresponding to a partially deuterated or non-deuterated form.

  • Solution: If back-exchange is observed, consider adjusting the pH of the extraction and mobile phase buffers. Ensure the deuterium labels on the this compound are on stable positions of the molecule (e.g., on a carbon atom not prone to enolization).

Step 4: Verify the Purity of the Internal Standard

The presence of unlabeled 5-Hydroxy Flunixin in the this compound stock can lead to an overestimation of the analyte concentration.

  • Action: Analyze a high-concentration solution of the this compound internal standard alone.

  • Assessment: Monitor the mass transition for the unlabeled 5-Hydroxy Flunixin. The response should be minimal.

  • Solution: If a significant amount of unlabeled analyte is detected, source a higher purity standard or account for the impurity in your calculations.

cluster_troubleshooting Troubleshooting Inaccurate Results start Inaccurate/Inconsistent Results check_coelution Step 1: Verify Chromatographic Co-elution start->check_coelution assess_matrix Step 2: Assess Differential Matrix Effects check_coelution->assess_matrix Co-elution OK optimize_chromatography Solution: Optimize Chromatography check_coelution->optimize_chromatography Shift Observed check_exchange Step 3: Check for Isotopic Back-Exchange assess_matrix->check_exchange Matrix Effects Compensated improve_cleanup Solution: Improve Sample Clean-up assess_matrix->improve_cleanup Differential Effects Present check_purity Step 4: Verify Internal Standard Purity check_exchange->check_purity No Exchange adjust_ph Solution: Adjust pH / Use Stable Labeled IS check_exchange->adjust_ph Exchange Occurring new_standard Solution: Source Higher Purity Standard check_purity->new_standard Unlabeled Analyte Detected resolved Problem Resolved check_purity->resolved Purity Acceptable optimize_chromatography->resolved improve_cleanup->resolved adjust_ph->resolved new_standard->resolved

Troubleshooting workflow for inaccurate quantitative results.

Data Presentation

Table 1: Matrix Effect of 5-Hydroxy Flunixin in Various Animal Products

MatrixMatrix Effect (%)Classification
Milk-24.2Medium
BeefStrongStrong
ChickenStrongStrong
EggStrongStrong
FlatfishStrongStrong
ShrimpStrongStrong
Data adapted from a study on the determination of Flunixin and 5-Hydroxy Flunixin residues.[2][10] A negative value indicates ion suppression.

Table 2: Recovery of 5-Hydroxy Flunixin using Different Extraction Methods

MethodMatrixRecovery (%)Intra-lab CV (%)Inter-lab CV (%)
Method 1 (QuEChERS-based)Milk94.0 - 1083.1 - 9.314 - 20
Method 2 (Acetonitrile/DCM)Milk84.6 - 1010.7 - 8.4N/A
Data adapted from a comparative study of analytical methods for Flunixin and 5-Hydroxy Flunixin.[2][10] CV: Coefficient of Variation.

Experimental Protocols

Protocol 1: QuEChERS-based Extraction of 5-Hydroxy Flunixin from Milk

This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of 5-Hydroxy Flunixin from milk samples.

Materials:

  • Homogenized milk sample

  • 50 mL centrifuge tubes

  • Water:Acetonitrile (1:4, v/v)

  • n-hexane

  • C18 sorbent

  • 0.2 µm syringe filter

Procedure:

  • Weigh 2 g of the homogenized milk sample into a 50 mL centrifuge tube.

  • Add 10 mL of water:acetonitrile (1:4, v/v) to the sample.

  • Spike the sample with this compound internal standard.

  • Shake vigorously for 5 minutes.

  • Centrifuge at 4,700 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new 15 mL centrifuge tube containing 150 mg of C18 sorbent.

  • Add 5 mL of n-hexane, shake for 10 minutes, and centrifuge at 4,700 x g for 10 minutes at 4°C.

  • Discard the upper n-hexane layer.

  • Transfer the lower layer to a new tube and concentrate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of mobile phase.

  • Filter the final sample through a 0.2 µm syringe filter before LC-MS/MS analysis.

cluster_quechers QuEChERS-based Extraction Workflow start 2g Homogenized Milk add_solvent Add 10mL Water:Acetonitrile (1:4) Spike with this compound start->add_solvent shake_centrifuge1 Shake (5 min) Centrifuge (4700g, 10 min, 4°C) add_solvent->shake_centrifuge1 transfer_supernatant Transfer Supernatant to Tube with C18 shake_centrifuge1->transfer_supernatant add_hexane Add 5mL n-hexane Shake (10 min) Centrifuge (4700g, 10 min, 4°C) transfer_supernatant->add_hexane discard_hexane Discard Upper n-hexane Layer add_hexane->discard_hexane concentrate Concentrate Lower Layer to Dryness (N2, 40°C) discard_hexane->concentrate reconstitute Reconstitute in 1mL Mobile Phase concentrate->reconstitute filter Filter (0.2µm Syringe Filter) reconstitute->filter end Ready for LC-MS/MS filter->end

QuEChERS-based extraction workflow for 5-Hydroxy Flunixin.
Protocol 2: Solid-Phase Extraction (SPE) of 5-Hydroxy Flunixin from Plasma

This protocol describes a general solid-phase extraction method for cleaning up plasma samples for 5-Hydroxy Flunixin analysis.

Materials:

Procedure:

  • Pre-treat the plasma sample by protein precipitation with an equal volume of acetonitrile. Centrifuge and collect the supernatant.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Load the pre-treated sample supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte and internal standard with 1 mL of the elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Signaling Pathway

Metabolism of Flunixin to 5-Hydroxy Flunixin

Flunixin is metabolized in the liver primarily to 5-Hydroxy Flunixin. This biotransformation is catalyzed by cytochrome P450 (CYP) enzymes, with several members of the CYP3A family and CYP1A1 being involved.[4][11]

cluster_metabolism Metabolic Pathway of Flunixin flunixin Flunixin cyp_enzymes Cytochrome P450 Enzymes (CYP3A family, CYP1A1) flunixin->cyp_enzymes Hydroxylation hydroxy_flunixin 5-Hydroxy Flunixin cyp_enzymes->hydroxy_flunixin

Metabolism of Flunixin to 5-Hydroxy Flunixin.

References

Technical Support Center: Enhancing the Recovery of 5-Hydroxy Flunixin-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of 5-Hydroxy Flunixin-d3 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for poor or inconsistent recovery of this compound?

Poor recovery of this compound, a deuterated internal standard, can typically be attributed to three main factors:

  • Matrix Effects: Components within the biological sample (e.g., plasma, urine, tissue homogenates) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.

  • Extraction Inefficiency: The chosen extraction method may not be optimal for effectively isolating this compound from the sample matrix. This can be due to factors such as incorrect pH, inappropriate solvent selection, or issues with the solid-phase extraction (SPE) sorbent.

  • Analyte Instability: Although deuterated standards are generally more stable, degradation can still occur under harsh experimental conditions, such as extreme pH or high temperatures.

Q2: How can I determine if low recovery is due to matrix effects or extraction inefficiency?

A post-extraction spike experiment is a reliable method to differentiate between these two issues. This involves comparing the analytical response of the internal standard spiked into the sample before and after the extraction process.

Q3: My recovery of this compound is low, but the recovery of the non-deuterated 5-Hydroxy Flunixin (B1672893) is acceptable. What could be the reason?

While deuterated internal standards are designed to behave similarly to their native counterparts, some differences can lead to this discrepancy:

  • Differential Matrix Effects: It is possible for a component in the matrix to co-elute and specifically suppress the ionization of the deuterated standard.

  • Isotope Effects: Kinetic isotope effects can sometimes lead to slight differences in extraction efficiency between the deuterated and non-deuterated compounds, although this is generally a minor factor.

Q4: Can the choice of extraction method significantly impact the recovery of this compound?

Yes, the extraction method is critical. The optimal method will depend on the sample matrix. Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For complex matrices, a more rigorous cleanup method like SPE is often necessary to minimize matrix effects and improve recovery. A study analyzing 5-hydroxy flunixin in various animal-derived food products noted that a specific method yielded poor recovery (<40%) in pork muscle and eel, highlighting the importance of matrix-specific method optimization.[1]

Troubleshooting Guides

Issue 1: Low Recovery of this compound in a Protein Precipitation Protocol

Experimental Protocol: Protein Precipitation (PPT)

  • Sample Preparation: To 200 µL of plasma or serum in a microcentrifuge tube, add the internal standard solution of this compound.

  • Precipitation: Add 600 µL of cold acetonitrile (B52724) (ACN).

  • Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at ≥10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Troubleshooting Steps:

Potential Cause Recommended Action
Incomplete Protein Precipitation Ensure the ratio of acetonitrile to sample is at least 3:1. Consider testing other precipitation solvents like methanol (B129727) or acetone.
Analyte Adsorption to Precipitated Protein After adding the precipitation solvent, ensure thorough vortexing to break up protein-analyte interactions.
Analyte Instability in Solvent Ensure the pH of the reconstitution solvent is compatible with this compound.
Issue 2: Low Recovery of this compound in a Solid-Phase Extraction (SPE) Protocol

Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific matrix and SPE cartridge.

  • Sample Pre-treatment: Dilute the sample (e.g., plasma, urine) with an appropriate buffer to adjust the pH. A pH that keeps the analyte in its desired ionic state for retention is crucial. Centrifuge to remove any particulates.

  • SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent) with an appropriate volume of methanol, followed by equilibration with water or the pre-treatment buffer. Do not allow the sorbent to dry out.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with a weak solvent to remove interfering matrix components without eluting the this compound.

  • Elution: Elute the this compound with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the PPT protocol.

Troubleshooting Steps:

Potential Cause Recommended Action
Improper Sorbent Selection Ensure the SPE sorbent chemistry is appropriate for the chemical properties of 5-Hydroxy Flunixin. A reversed-phase sorbent is a common choice.
Suboptimal pH Adjust the pH of the sample and wash solutions to ensure the analyte is retained on the sorbent during loading and washing, and efficiently eluted.
Inefficient Elution Test stronger elution solvents or increase the volume of the elution solvent. A slower elution flow rate can also improve recovery.
Sorbent Overload Ensure the amount of sample loaded does not exceed the capacity of the SPE cartridge.

Data Presentation

Table 1: Recovery of 5-Hydroxy Flunixin in Various Matrices Using a Validated LC-MS/MS Method [1][2]

MatrixSpiked Concentration (µg/kg)Mean Recovery (%)Coefficient of Variation (CV) (%)
Milk15, 30, 6094.0 - 1083.1 - 9.3
Beef15, 30, 6083.3 - 1062.2 - 20
Chicken15, 30, 6085.2 - 1043.5 - 15.1
Egg15, 30, 6088.9 - 1024.7 - 11.8
Flatfish15, 30, 6084.6 - 1055.1 - 18.9
Shrimp15, 30, 6086.1 - 1033.9 - 14.5

Data adapted from a study by Kang et al. (2024), which provides a comprehensive analysis of flunixin and 5-hydroxy flunixin in various food products.[1][2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Biological Sample spike Spike with This compound start->spike ppt Protein Precipitation spike->ppt e.g., Plasma spe Solid-Phase Extraction spike->spe e.g., Urine lle Liquid-Liquid Extraction spike->lle e.g., Tissue Homogenate evap Evaporation & Reconstitution ppt->evap spe->evap lle->evap lcms LC-MS/MS Analysis evap->lcms

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_low_recovery cluster_investigation Initial Investigation cluster_diagnosis Diagnosis cluster_solutions Solutions start Low Recovery of This compound check_protocol Review Protocol for Errors start->check_protocol post_spike Perform Post-Extraction Spike start->post_spike spike_result Post-Spike Recovery? post_spike->spike_result optimize_extraction Optimize Extraction (pH, Solvent, Sorbent) spike_result->optimize_extraction Low improve_cleanup Improve Sample Cleanup spike_result->improve_cleanup High check_instrument Check Instrument Performance improve_cleanup->check_instrument

Caption: Troubleshooting logic for low recovery of this compound.

References

5-Hydroxy Flunixin-d3 stability issues in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of 5-Hydroxy Flunixin-d3 in acidic conditions. Below, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic solutions?

A1: The stability of this compound in acidic conditions is a critical consideration for experimental design. While specific quantitative data for the deuterated metabolite is not extensively published, studies on the parent compound, Flunixin, indicate that it can be susceptible to degradation under certain acidic conditions. For instance, one study showed degradation of Flunixin when refluxed in 0.1 N HCl at 60°C for 4 hours[1]. Conversely, another study reported no degradation of Flunixin in 1 N HCl at 40°C for 2 days, highlighting the dependency on specific experimental parameters such as temperature and acid concentration[2][3]. Given that this compound is a structural analog, it is prudent to assume it may exhibit similar pH-dependent stability. Therefore, it is highly recommended to perform stability studies under your specific experimental conditions.

Q2: Can the deuterium (B1214612) label on this compound exchange with hydrogen in an acidic mobile phase during LC-MS analysis?

A2: Yes, there is a potential for hydrogen-deuterium (H/D) back-exchange when using deuterated internal standards in protic acidic solvents. This phenomenon can lead to a decreased signal for the deuterated standard and an artificially inflated signal for the non-deuterated analyte, compromising quantitative accuracy. The rate of H/D exchange is influenced by pH, temperature, and the specific position of the deuterium label on the molecule. It is crucial to select a deuterated standard where the labels are on stable positions to minimize this risk[4].

Q3: What are the best practices for storing this compound solutions?

A3: To minimize degradation, this compound, especially in solution, should be stored at low temperatures, such as 4°C or frozen[5]. It is also advisable to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's specific storage recommendations. For solutions, using a non-protic, anhydrous solvent like acetonitrile (B52724) or DMSO for the stock solution is preferable.

Q4: What are the likely degradation products of this compound in acidic conditions?

A4: While specific degradation products of this compound under acidic conditions are not well-documented in the literature, hydrolysis of the amide bond is a potential degradation pathway for molecules with similar structures. This would lead to the cleavage of the molecule into two separate fragments. Forced degradation studies are necessary to identify the actual degradation products formed under specific stress conditions[1][6][7].

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent quantitative results with this compound as an internal standard. 1. Degradation of the standard in acidic samples or mobile phase. 2. H/D back-exchange is occurring. 3. Differential matrix effects between the analyte and the deuterated standard.1. Perform a stability assessment of the standard in your sample matrix and mobile phase at the working temperature. 2. Assess for H/D exchange by incubating the standard in the mobile phase and monitoring for the appearance of the non-deuterated analog over time. Consider adjusting the mobile phase pH to a less acidic range if possible. 3. Evaluate matrix effects by comparing the standard's response in neat solution versus in a matrix extract.
Loss of this compound signal over time in prepared samples. The compound is degrading in the sample matrix or solvent under the storage or experimental conditions.1. Immediately analyze samples after preparation. 2. If storage is necessary, store samples at a lower temperature (e.g., -20°C or -80°C). 3. Ensure the sample solvent is compatible and does not promote degradation. Consider using aprotic solvents for reconstitution if possible.
Appearance of unexpected peaks in the chromatogram of a stressed sample. These are likely degradation products of this compound.1. Utilize a stability-indicating analytical method capable of separating the parent compound from its degradants. 2. Use mass spectrometry (MS) to identify the mass-to-charge ratio of the unknown peaks to aid in their identification.

Quantitative Data on Flunixin Stability in Acidic Conditions

The following table summarizes available data from forced degradation studies on the parent compound, Flunixin. This data can serve as a reference for designing stability studies for this compound.

Compound Acid Condition Temperature Time Result Reference
Flunixin0.1 N HCl60°C (reflux)4 hoursDegradation observed[1]
Flunixin1 N HCl40°C2 daysNo degradation observed[2][3]

Experimental Protocols

Protocol for Forced Acidic Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in acidic conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), various normalities (e.g., 0.1 N, 1 N)

  • Sodium hydroxide (B78521) (NaOH) for neutralization

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol (B129727)

  • Volumetric flasks, pipettes, and vials

  • Calibrated pH meter

  • HPLC or UPLC system with UV or MS detector

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • For each acidic condition to be tested (e.g., 0.1 N HCl, 1 N HCl), transfer a known volume of the stock solution into a separate reaction vessel.

    • Add the acidic solution to achieve the desired final concentration of the analyte (e.g., 100 µg/mL).

    • Incubate the solutions at the desired temperatures (e.g., room temperature, 40°C, 60°C).

    • Prepare a control sample by diluting the stock solution in the mobile phase or a neutral buffer to the same final concentration.

  • Time Points: Withdraw aliquots from each stressed solution and the control sample at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Neutralization and Dilution:

    • Immediately neutralize the withdrawn aliquots with an appropriate concentration of NaOH.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC or UPLC method.

    • Quantify the peak area of the intact this compound.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Hypothesized Acidic Degradation Pathway of this compound parent This compound hydrolysis Acid-Catalyzed Hydrolysis parent->hydrolysis H+, H2O product1 2-amino-5-hydroxynicotinic acid hydrolysis->product1 product2 2-(methyl-d3)-3-(trifluoromethyl)benzoic acid hydrolysis->product2

Caption: Hypothesized degradation of this compound.

Troubleshooting Workflow for Stability Issues start Inconsistent Analytical Results check_stability Assess Analyte Stability in Matrix/Solvent start->check_stability stable Stable check_stability->stable unstable Unstable check_stability->unstable check_hd_exchange Investigate H/D Back-Exchange stable->check_hd_exchange optimize_storage Optimize Storage Conditions (e.g., lower temperature, different solvent) unstable->optimize_storage hd_exchange H/D Exchange Occurring check_hd_exchange->hd_exchange no_hd_exchange No H/D Exchange check_hd_exchange->no_hd_exchange modify_mobile_phase Modify Mobile Phase pH or Composition hd_exchange->modify_mobile_phase check_matrix_effects Evaluate Matrix Effects no_hd_exchange->check_matrix_effects end Resolved optimize_storage->end modify_mobile_phase->end check_matrix_effects->end

Caption: Troubleshooting workflow for stability issues.

Experimental Workflow for Stability Assessment prep_solution Prepare Stock Solution of This compound stress_samples Prepare Stressed Samples (Acidic Conditions, Control) prep_solution->stress_samples incubate Incubate at Defined Temperatures stress_samples->incubate sample_aliquots Collect Aliquots at Various Time Points incubate->sample_aliquots neutralize_dilute Neutralize and Dilute Samples sample_aliquots->neutralize_dilute analyze Analyze by Stability-Indicating LC-MS Method neutralize_dilute->analyze evaluate Evaluate Data and Determine Degradation Rate analyze->evaluate

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Optimizing Ionization of 5-Hydroxy Flunixin-d3 in ESI

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-Hydroxy Flunixin-d3 using Electrospray Ionization (ESI) Mass Spectrometry. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound in ESI-MS?

A1: Both positive and negative electrospray ionization (ESI) modes can be used for the detection of this compound.[1] However, positive ion mode (ESI+) is more commonly reported in the literature for flunixin (B1672893) and its metabolites, often yielding better sensitivity.[2][3] The choice of polarity should be empirically determined and optimized for your specific instrument and sample matrix.

Q2: What are the recommended starting mobile phase conditions for LC-MS analysis of this compound?

A2: A common mobile phase composition for the analysis of this compound is a gradient of water and acetonitrile (B52724), with an acidic modifier. A typical starting point is:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[4][5]

The acidic conditions promote protonation of the analyte, which is beneficial for ionization in positive ESI mode.

Q3: What are the expected precursor and product ions for this compound in MS/MS analysis?

A3: For 5-Hydroxy Flunixin, the protonated molecule [M+H]⁺ is observed at m/z 313. In tandem mass spectrometry (MS/MS), common product ions are observed at m/z 295 and 280.[1] For the deuterated internal standard, this compound, the precursor ion will be shifted by +3 Da to m/z 316. The product ions may or may not be shifted depending on the location of the deuterium (B1214612) labels. It is crucial to optimize the collision energy for these transitions to achieve the best signal intensity.

Q4: How can I minimize matrix effects when analyzing this compound in complex samples like milk or plasma?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in ESI-MS.[4][6] To mitigate these effects:

  • Effective Sample Preparation: Employ a thorough sample clean-up procedure. This may include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[5][7]

  • Chromatographic Separation: Ensure good chromatographic separation of this compound from co-eluting matrix components. Adjusting the gradient profile or using a different stationary phase can improve resolution.

  • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard like this compound is highly recommended. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.[2]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[8]

Troubleshooting Guide

Problem 1: Low or No Signal Intensity for this compound

Possible Cause Troubleshooting Step
Suboptimal ESI Source Parameters Optimize key ESI parameters including capillary voltage, source temperature, and nebulizer and drying gas flow rates. These parameters significantly impact ionization efficiency and desolvation.[9][10]
Incorrect Mobile Phase pH Ensure the mobile phase pH is appropriate for the chosen ionization mode. For positive mode, an acidic pH (e.g., using 0.1% formic acid) is generally required to promote protonation.
Ion Suppression Co-eluting matrix components can suppress the ionization of the analyte.[11] Improve sample clean-up, adjust chromatographic conditions to separate the analyte from interferences, or dilute the sample.
In-source Fragmentation If the capillary voltage or source temperature is too high, the analyte may fragment in the source, leading to a lower abundance of the precursor ion. Systematically reduce these parameters to see if the signal for the precursor ion improves.
Incorrect Mass Spectrometer Settings Verify that the mass spectrometer is set to monitor the correct m/z for the precursor and product ions of this compound. Ensure that the collision energy is optimized for the desired fragmentation.

Problem 2: High Background Noise or Poor Signal-to-Noise Ratio

Possible Cause Troubleshooting Step
Contaminated Mobile Phase or LC System Prepare fresh mobile phase with high-purity solvents and additives. Flush the LC system thoroughly.
Matrix Interferences Enhance the sample preparation procedure to remove more interfering compounds. Consider using a more selective extraction technique like SPE.
Suboptimal ESI Source Parameters Adjust the drying gas flow and temperature. Insufficient desolvation can lead to chemical noise from solvent clusters.
Electronic Noise Ensure proper grounding of the mass spectrometer and check for any sources of electronic interference in the laboratory.

Problem 3: Poor Reproducibility of Peak Areas

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure that the sample preparation procedure is performed consistently for all samples and standards. Use of an automated liquid handler can improve precision.
Fluctuations in ESI Source Stability Allow the mass spectrometer to stabilize for a sufficient amount of time before analysis. Monitor the spray stability visually if possible. The ESI needle may need cleaning or replacement.
Variable Matrix Effects The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement. The use of a co-eluting, stable isotope-labeled internal standard is the best way to correct for this variability.[2]
LC System Issues Check for leaks in the LC system, ensure the autosampler is injecting the correct volume consistently, and verify the performance of the LC pump.

Experimental Protocols & Data

Detailed Experimental Protocol for LC-MS/MS Analysis

This protocol is a general guideline based on methods reported in the literature.[4][5] Optimization will be required for your specific instrumentation and application.

  • Sample Preparation (e.g., for Milk Samples)

    • To 2 g of milk in a 50 mL centrifuge tube, add 100 µL of EDTA solution.

    • Add 8.5 mL of acetonitrile containing 0.1% formic acid and 1.5 mL of dichloromethane.

    • Shake vigorously for 15 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube containing 150 mg of C18 sorbent.

    • Shake for 10 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Liquid Chromatography (LC) Conditions

    • Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Gradient Program:

      • 0-0.5 min: 5% B

      • 0.5-5.5 min: 5% to 60% B

      • 5.5-6.0 min: 60% to 100% B

      • 6.0-10.0 min: Hold at 100% B

      • 10.0-10.2 min: 100% to 5% B

      • 10.2-12.0 min: Hold at 5% B for re-equilibration.

  • Mass Spectrometry (MS) Conditions

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.6 kV.

    • Source Temperature: 500°C.

    • Collision Gas: Argon.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 5-Hydroxy Flunixin: Precursor ion m/z 313 -> Product ions m/z 295 and 280.[1]

      • This compound: Precursor ion m/z 316 -> Product ions (to be determined based on labeling position).

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for 5-Hydroxy Flunixin reported in a comparative study of two different analytical methods.[4][12]

MethodMatrixLOD (µg/kg)LOQ (µg/kg)
Method 1Milk515
Method 2Milk39

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Sample (e.g., Milk) extraction Liquid-Liquid Extraction sample->extraction cleanup Solid-Phase Extraction (C18) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation esi_ionization ESI Ionization (Positive Mode) lc_separation->esi_ionization ms_detection MS/MS Detection (MRM) esi_ionization->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (Internal Standard) peak_integration->quantification troubleshooting_low_signal start Low Signal Intensity check_ms_settings Verify MS Settings (m/z, Collision Energy) start->check_ms_settings optimize_source Optimize ESI Source Parameters check_ms_settings->optimize_source Settings Correct check_mobile_phase Check Mobile Phase (Composition, pH) optimize_source->check_mobile_phase Optimized investigate_matrix_effects Investigate Matrix Effects check_mobile_phase->investigate_matrix_effects Composition Correct improve_sample_prep Improve Sample Preparation investigate_matrix_effects->improve_sample_prep Suppression Observed end Signal Improved improve_sample_prep->end esi_factors cluster_mobile_phase Mobile Phase cluster_source_parameters Source Parameters cluster_analyte_properties Analyte & Matrix esi_efficiency ESI Efficiency ph pH ph->esi_efficiency solvent_composition Solvent Composition solvent_composition->esi_efficiency flow_rate Flow Rate flow_rate->esi_efficiency capillary_voltage Capillary Voltage capillary_voltage->esi_efficiency gas_flows Gas Flows gas_flows->esi_efficiency temperature Temperature temperature->esi_efficiency analyte_concentration Analyte Concentration analyte_concentration->esi_efficiency matrix_components Matrix Components matrix_components->esi_efficiency

References

Technical Support Center: Chromatographic Resolution of 5-Hydroxy Flunixin-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the chromatographic analysis of 5-Hydroxy Flunixin-d3. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to enhance peak resolution and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its chromatographic resolution challenging?

A1: this compound is a deuterated stable isotope-labeled form of 5-Hydroxy Flunixin (B1672893), which is a primary metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Flunixin.[1][2] As a hydroxylated metabolite, it is more polar than its parent compound, Flunixin.[3] This increased polarity presents a significant challenge in reversed-phase (RP) chromatography, where highly polar compounds are often poorly retained on traditional non-polar stationary phases like C18.[3][4][5] This poor retention can lead to elution near the solvent front (void volume), increased susceptibility to matrix effects in complex biological samples, and inadequate separation from other sample components.[3][4]

Q2: What are the fundamental factors that control peak resolution in HPLC?

A2: Peak resolution in HPLC is governed by three key parameters, as described by the resolution equation: column efficiency (N), selectivity (α), and retention factor (k).[6]

  • Column Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency, often achieved with longer columns or columns packed with smaller particles, results in sharper peaks and better resolution.[6][7][8]

  • Selectivity (α): This is the most powerful factor for improving resolution and represents the separation between the centers of two adjacent peaks.[6] It is primarily influenced by the chemical interactions between the analytes, the stationary phase, and the mobile phase.[6][8] Changing the column chemistry or the mobile phase composition can significantly alter selectivity.[7]

  • Retention Factor (k): Also known as the capacity factor, this describes how long an analyte is retained on the column.[6] In reversed-phase HPLC, adjusting the strength of the mobile phase (the ratio of organic solvent to water) is the primary way to control the retention factor.[6][7]

Q3: Which HPLC column chemistries are recommended for improving the retention and resolution of this compound?

A3: Given the polar nature of this compound, several column types can offer better performance than traditional C18 phases.

  • Polar-Endcapped/Embedded Reversed-Phase Columns: These columns feature modified C18 phases that incorporate polar groups.[3][4] This modification makes them more compatible with highly aqueous mobile phases, preventing the "hydrophobic collapse" that can occur with standard C18 columns under these conditions, and provides an alternative selectivity for polar analytes.[4][9]

  • Phenyl Columns: These columns use phenyl groups as the stationary phase and can offer different selectivity compared to alkyl (C18, C8) phases, particularly for compounds with aromatic rings, through π-π interactions.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is a valuable technique for analyzing very polar compounds that are poorly retained in reversed-phase mode.[10][11] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent, and water acts as the strong eluting solvent.[11]

  • Mixed-Mode Columns: These advanced stationary phases combine both hydrophobic (like C18) and ion-exchange functionalities.[12] This dual mechanism can provide unique selectivity and excellent retention for compounds that are both polar and ionizable.[12]

Q4: How can the mobile phase be optimized to enhance the separation of this compound?

A4: Mobile phase optimization is critical for achieving good resolution.

  • Solvent Strength: In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase the retention time of polar analytes like this compound.[6][7]

  • pH Control: Flunixin and its metabolites are acidic compounds.[13][14] Adjusting the mobile phase pH with a buffer or an acidic additive (e.g., formic acid, acetic acid) is crucial.[15][16] Operating at a pH below the pKa of the acidic functional group will keep the analyte in its neutral, more retained form in reversed-phase chromatography, often leading to improved peak shape and retention.

  • Additives and Buffers: The use of additives like formic acid is common in LC-MS/MS methods for Flunixin and its metabolites to control pH and ensure good ionization for mass spectrometry detection.[1][17] Buffers can also be used to maintain a stable pH, which is essential for reproducible retention times.[15]

Troubleshooting Guide

Problem: Poor retention of this compound (peak elutes at or near the solvent front).

Possible Cause Solution
Inappropriate Column Chemistry The analyte is too polar for a standard C18 column. Switch to a column with better retention for polar compounds, such as a polar-endcapped C18, a polar-embedded phase, or a Phenyl column.[4][8] For very high polarity, consider using a HILIC column.[10][11]
Mobile Phase is Too Strong The percentage of organic solvent (e.g., acetonitrile, methanol) in the mobile phase is too high. Decrease the organic solvent percentage to increase analyte retention.[6][7]
Incorrect pH The analyte may be ionized, reducing its retention in reversed-phase mode. Add an acid (e.g., 0.1% formic acid) to the mobile phase to suppress ionization and increase retention.[1][13]

Problem: Poor peak shape (tailing or fronting).

Possible Cause Solution
Secondary Silanol (B1196071) Interactions (Tailing) Residual silanol groups on the silica (B1680970) backbone of the column can interact with polar or basic functional groups on the analyte, causing peak tailing.[15] Use a modern, high-purity, end-capped column. Adding a small amount of an acidic modifier (like formic or acetic acid) or increasing the buffer strength can help minimize these interactions.[15][16]
Column Overload (Fronting) Injecting too much sample mass onto the column can saturate the stationary phase.[18] Reduce the injection volume or dilute the sample.[18]
Column Void or Channeling A void has formed at the head of the column, often due to pressure shocks or operating outside the recommended pH range.[19] Reverse flush the column (if permitted by the manufacturer) or replace it.[19][20]

Problem: Inadequate resolution from co-eluting peaks (e.g., Flunixin-d3, impurities, or matrix components).

Possible Cause Solution
Insufficient Selectivity (α) The column and mobile phase combination does not provide enough chemical differentiation between the analytes. This is the most common cause of co-elution.[6] Change the stationary phase (e.g., from C18 to Phenyl) or modify the mobile phase by changing the organic solvent (e.g., methanol (B129727) instead of acetonitrile) or adjusting the pH.[6][7][8]
Insufficient Efficiency (N) Peaks are too broad, causing them to overlap. Use a longer column or a column with a smaller particle size to increase the plate number (N).[7][8] Optimizing the flow rate can also improve efficiency.[18]
Insufficient Retention (k) Peaks are eluting too close to the void volume where separation is minimal. Decrease the organic solvent strength to increase the retention factor (k) and allow more time for the analytes to interact with the stationary phase.[6][7]

Data & Protocols

Table 1: Comparison of Recommended HPLC Column Chemistries
Stationary PhaseKey CharacteristicsRecommended For
Standard C18 Non-polar alkyl chains. Good for general-purpose reversed-phase separations.Analysis of non-polar to moderately polar compounds. May show poor retention for this compound.[3][5]
Polar-Endcapped C18 C18 phase with polar functional groups to shield residual silanols. Stable in 100% aqueous mobile phases.Improving retention and peak shape of polar compounds like this compound.[4]
Phenyl Phenyl groups bonded to silica. Offers alternative selectivity through π-π interactions.Analytes with aromatic rings; can provide better resolution when C18 fails.[8]
HILIC Polar stationary phase (e.g., bare silica, amide, diol). Uses high organic mobile phase.Separation of very polar and hydrophilic compounds that are unretained in reversed-phase.[10][11]
Mixed-Mode Contains both hydrophobic and ion-exchange functional groups.Simultaneous separation of polar, non-polar, ionic, and non-ionic compounds.[12]
Example Experimental Protocol: LC-MS/MS Analysis

The following is an example protocol adapted from published methods for the analysis of Flunixin and its metabolites.[1][21] Researchers should perform their own method development and validation for their specific application.

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).[1][22]

  • HPLC Column: Waters X select HSS C18 (150 mm × 2.1 mm, 3.5 µm) or equivalent reversed-phase column.[21]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][21]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1][21]

  • Flow Rate: 0.4 mL/min.[17]

  • Column Temperature: 25-40 °C (optimization may be required).[13][18]

  • Injection Volume: 5-20 µL.[13]

  • Gradient Elution:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 5.5 min: Linear gradient from 5% to 60% B

    • 5.5 - 6.0 min: Linear gradient from 60% to 100% B

    • 6.0 - 10.0 min: Hold at 100% B

    • 10.0 - 10.2 min: Return to 5% B

    • 10.2 - 15.0 min: Re-equilibration at 5% B

  • MS Detection: Electrospray Ionization (ESI) in positive or negative mode (analyte dependent), using Multiple Reaction Monitoring (MRM) for quantification.[22][23]

Visualized Workflows

G cluster_legend Legend k_process Process Step k_decision Decision Point k_output Recommendation k_problem Problem start Start: Analyze This compound retention Is retention on standard C18 adequate? start->retention polar_options Use Polar-Retentive Stationary Phase retention->polar_options No optimize_mp Optimize Mobile Phase (pH, % Organic) retention->optimize_mp Yes hilic Consider HILIC polar_options->hilic polar_c18 Use Polar-Endcapped or Embedded C18 polar_options->polar_c18 mixed_mode Consider Mixed-Mode polar_options->mixed_mode hilic->optimize_mp polar_c18->optimize_mp mixed_mode->optimize_mp resolution Is resolution sufficient? optimize_mp->resolution end Method Optimized resolution->end Yes change_selectivity Change Selectivity resolution->change_selectivity No change_solvent Change Organic Solvent (ACN <=> MeOH) change_selectivity->change_solvent change_phase Change Stationary Phase (e.g., C18 to Phenyl) change_selectivity->change_phase change_solvent->optimize_mp change_phase->optimize_mp

Caption: Column selection workflow for polar analytes.

G cluster_legend Legend k_process Action/Check k_decision Decision Point k_output Potential Solution k_problem Problem start Problem: Poor Peak Resolution/Shape check_retention Check Retention (k) start->check_retention retention_ok Is k > 2? check_retention->retention_ok increase_retention Decrease % Organic Solvent retention_ok->increase_retention No check_shape Check Peak Shape retention_ok->check_shape Yes increase_retention->check_retention shape_ok Is peak tailing? check_shape->shape_ok adjust_ph Adjust pH to suppress ionization (add acid) shape_ok->adjust_ph Yes check_efficiency Check Efficiency (N) shape_ok->check_efficiency No adjust_ph->check_shape efficiency_ok Are peaks too broad? check_efficiency->efficiency_ok smaller_particles Use column with smaller particles or longer length efficiency_ok->smaller_particles Yes check_selectivity Change Selectivity (α) efficiency_ok->check_selectivity No smaller_particles->check_efficiency change_column Change Column Chemistry check_selectivity->change_column change_mobile_phase Change Organic Solvent Type check_selectivity->change_mobile_phase

Caption: Troubleshooting flowchart for poor peak resolution.

References

Technical Support Center: Isotopic Interference with 5-Hydroxy Flunixin-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing isotopic interference when using 5-Hydroxy Flunixin-d3 as an internal standard in mass spectrometry-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting and resolving potential issues during quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of using this compound?

A1: Isotopic interference, or crosstalk, occurs when the signal from the naturally occurring isotopes of the analyte (5-Hydroxy Flunixin) contributes to the signal of the deuterated internal standard (this compound). Due to the natural abundance of heavy isotopes (like ¹³C and ²H), the analyte can have a mass that is close to or the same as the internal standard, leading to an artificially inflated response for the internal standard and consequently, inaccurate quantification of the analyte.

Q2: What are the primary indicators of isotopic interference in my assay?

A2: The most common signs of isotopic interference include:

  • Non-linear calibration curves: At higher concentrations of the analyte, the contribution of its isotopic variants to the internal standard's signal becomes more pronounced, causing the calibration curve to bend.

  • Inaccurate quality control (QC) sample results: High-concentration QC samples may exhibit a negative bias because the inflated internal standard signal leads to an underestimation of the analyte concentration.

  • Signal detection in "zero" samples: When analyzing a blank matrix spiked only with a high concentration of the unlabeled analyte, a signal may be detected in the mass channel of the deuterated internal standard.

Q3: How can I minimize or eliminate isotopic interference?

A3: Several strategies can be employed to mitigate isotopic interference:

  • Chromatographic Separation: Ensure baseline separation between the analyte and any potential interfering compounds.[1]

  • Use of High-Resolution Mass Spectrometry (HRMS): HRMS instruments can differentiate between ions with very similar mass-to-charge ratios, effectively separating the analyte's isotopic signal from the internal standard's signal.

  • Mathematical Correction: A correction factor can be calculated and applied to the measured signal of the internal standard to subtract the contribution from the analyte's isotopes.[2]

  • Optimization of MRM Transitions: Select unique and specific precursor and product ion transitions for both the analyte and the internal standard to minimize overlap.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to isotopic interference with this compound.

Issue 1: Non-linear calibration curve, particularly at the higher concentration range.

  • Question: Is the deviation from linearity concentration-dependent?

  • Troubleshooting Steps:

    • Prepare a series of calibration standards with a fixed concentration of this compound and varying concentrations of 5-Hydroxy Flunixin, extending to the upper limit of quantification (ULOQ).

    • Analyze the standards and plot the response ratio (Analyte Area / Internal Standard Area) against the analyte concentration.

    • Observe if the curve deviates from linearity, especially at higher concentrations.

  • Interpretation: A curve that flattens at higher concentrations is a strong indicator of isotopic interference.

Issue 2: Inaccurate results for high-concentration quality control (QC) samples.

  • Question: Are the high QC samples consistently failing with a negative bias?

  • Troubleshooting Steps:

    • Prepare and analyze multiple replicates of low, medium, and high QC samples.

    • Calculate the accuracy and precision for each level.

  • Interpretation: If the low and mid QCs are within acceptable limits, but the high QCs consistently show a negative bias, isotopic interference is a likely cause. The high concentration of the analyte is causing a significant contribution to the internal standard's signal, leading to an underestimation of the analyte concentration.

Issue 3: Signal detected for the internal standard in the absence of its addition.

  • Question: Is there a detectable signal in the this compound MRM channel when analyzing a sample containing only a high concentration of 5-Hydroxy Flunixin?

  • Troubleshooting Steps:

    • Prepare a "zero standard" by spiking a blank matrix with the highest concentration of unlabeled 5-Hydroxy Flunixin used in your calibration curve, without adding any this compound.

    • Analyze this sample and monitor the MRM transition for this compound.

  • Interpretation: Any significant peak observed in the internal standard's MRM channel directly confirms isotopic interference from the analyte.

Quantitative Data Summary

The following tables provide key mass spectrometry data for 5-Hydroxy Flunixin and its deuterated internal standard, this compound. This information is essential for setting up analytical methods and for calculating potential isotopic interference.

Table 1: Molecular and Mass Spectrometry Properties

CompoundMolecular FormulaExact Mass (Da)Precursor Ion [M+H]⁺ (m/z)
5-Hydroxy FlunixinC₁₄H₁₁F₃N₂O₃312.0722312.9
This compoundC₁₄H₈D₃F₃N₂O₃315.0910316.1

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5-Hydroxy Flunixin312.9295.023
312.9279.934
This compound316.1298.0 (Predicted)To be optimized
316.1282.9 (Predicted)To be optimized

*Product ions for this compound are predicted based on the fragmentation of the non-deuterated standard and require empirical optimization.

Table 3: Calculated Isotopic Distribution for 5-Hydroxy Flunixin

IsotopeMass Difference (Da)Relative Abundance (%)
M+00.0100.00
M+11.003415.58
M+22.00581.34
M+33.00780.11

Note: The contribution of the M+3 isotope of 5-Hydroxy Flunixin to the M+0 signal of this compound is a primary source of isotopic interference.

Experimental Protocols

Protocol 1: Method for Quantifying Isotopic Interference

  • Preparation of Solutions:

    • Prepare a stock solution of 5-Hydroxy Flunixin at 1 mg/mL in methanol.

    • Prepare a stock solution of this compound at 100 µg/mL in methanol.

  • Sample Preparation:

    • Prepare a "zero internal standard" sample by spiking a blank biological matrix with 5-Hydroxy Flunixin to the highest concentration of the intended calibration curve (e.g., 1000 ng/mL).

    • Prepare a "zero analyte" sample by spiking the blank matrix with the working concentration of this compound (e.g., 100 ng/mL).

  • LC-MS/MS (B15284909) Analysis:

    • Inject the "zero internal standard" sample and monitor the MRM transition for this compound. The observed peak area represents the contribution from the unlabeled analyte.

    • Inject the "zero analyte" sample and measure the peak area of this compound. This represents the 100% signal for the internal standard at that concentration.

  • Calculation of Interference:

    • % Interference = (Area in "zero IS" sample / Area in "zero analyte" sample) * 100

Protocol 2: LC-MS/MS Parameters for the Analysis of 5-Hydroxy Flunixin

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: As specified in Table 2.

    • Dwell Time: 100 ms per transition.

Visualizations

Flunixin_Metabolism cluster_legend Metabolic Pathway Flunixin Flunixin CYP450 Cytochrome P450 Enzymes (CYP3A, CYP1A1) Flunixin->CYP450 Five_Hydroxy_Flunixin 5-Hydroxy Flunixin CYP450->Five_Hydroxy_Flunixin Substrate Substrate Enzyme Enzyme Metabolite Metabolite

Caption: Metabolic conversion of Flunixin to 5-Hydroxy Flunixin.

Troubleshooting_Workflow Start Suspected Isotopic Interference Check_Linearity Analyze Calibration Curve (High Concentrations) Start->Check_Linearity Linearity_Result Is Curve Non-Linear? Check_Linearity->Linearity_Result Check_High_QC Analyze High QC Samples Linearity_Result->Check_High_QC Yes No_Interference No Significant Interference Detected Linearity_Result->No_Interference No High_QC_Result Are High QCs Inaccurate (Negative Bias)? Check_High_QC->High_QC_Result Zero_Standard_Test Analyze High Analyte Conc. (No Internal Standard) High_QC_Result->Zero_Standard_Test Yes High_QC_Result->No_Interference No Zero_Standard_Result Signal in IS Channel? Zero_Standard_Test->Zero_Standard_Result Interference_Confirmed Isotopic Interference Confirmed Zero_Standard_Result->Interference_Confirmed Yes Zero_Standard_Result->No_Interference No Resolution Implement Resolution Strategy: - HRMS - Mathematical Correction - Method Optimization Interference_Confirmed->Resolution

Caption: Workflow for troubleshooting isotopic interference.

References

Technical Support Center: Method Development for Low-Concentration 5-Hydroxy Flunixin-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method development for the analysis of 5-Hydroxy Flunixin-d3 at low concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying low concentrations of this compound?

A1: For the sensitive and selective quantification of this compound at low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely recommended and utilized technique.[1][2][3] While High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection can be used, LC-MS/MS offers superior sensitivity and specificity, which is crucial when dealing with complex biological matrices and trace-level analysis.[1][4]

Q2: What are the critical initial steps in developing a robust analytical method for this compound?

A2: The critical initial steps involve:

  • Standard and Reagent Preparation: Ensure the purity and accurate concentration of your this compound and internal standards (e.g., Flunixin-d3).[5][6] Stock solutions are typically prepared in methanol (B129727) and stored at low temperatures (e.g., -80°C).[6]

  • Selection of an appropriate internal standard: Flunixin-d3 is a commonly used internal standard for the quantification of Flunixin and its metabolites.[5][6][7]

  • Optimization of LC-MS/MS parameters: This includes selecting the appropriate ionization mode (positive or negative electrospray ionization - ESI), optimizing precursor and product ions for selected reaction monitoring (SRM), and fine-tuning parameters like collision energy and cone voltage.

  • Chromatographic conditions: Developing a suitable gradient elution program with an appropriate column (e.g., C8 or C18) to achieve good peak shape and separation from matrix components.[5][6]

Q3: How can I minimize the matrix effect in my analysis?

A3: The matrix effect, which is the alteration of ionization efficiency by co-eluting matrix components, is a significant challenge in LC-MS/MS analysis.[1][2] To minimize it, you can:

  • Implement a thorough sample clean-up procedure: Techniques like Solid-Phase Extraction (SPE) or the use of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can effectively remove interfering substances.[1][6]

  • Use a matrix-matched calibration curve: Prepare your calibration standards in a blank matrix extract that is free of the analyte to compensate for the matrix effect.

  • Employ a stable isotope-labeled internal standard: Using an internal standard like Flunixin-d3, which has similar chemical properties and chromatographic behavior to the analyte, can help to correct for signal suppression or enhancement.[6][7]

  • Optimize chromatographic separation: Ensure that this compound is chromatographically resolved from the majority of matrix components.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Sensitivity / No Peak Detected Inefficient extraction or sample loss during preparation.Review the sample preparation protocol. Ensure correct pH for extraction and appropriate solvent choice. Check for analyte loss during evaporation steps.[4]
Suboptimal LC-MS/MS parameters.Re-optimize MS parameters, including ionization source settings and SRM transitions. Ensure the correct mobile phase composition and gradient.
High background noise.Check the purity of solvents and reagents.[8] Clean the ion source and mass spectrometer inlet.
Low Recovery Incomplete extraction from the sample matrix.Optimize the extraction solvent and technique (e.g., vortexing time, sonication). Consider using a different sample preparation method like SPE.
Analyte degradation.Ensure samples and standards are stored at appropriate temperatures and protected from light if necessary. Check the stability of the analyte in the final extract.
Inefficient protein precipitation.Use effective protein precipitating agents like acetonitrile (B52724) or acids. Ensure complete precipitation by checking for a clear supernatant after centrifugation.[1]
High Variability in Results (Poor Precision) Inconsistent sample preparation.Ensure precise and consistent execution of each step of the sample preparation protocol for all samples and standards.
Variable matrix effects between samples.Improve the sample clean-up procedure to remove more matrix components.[1][2] Always use an internal standard.
Instability of the LC-MS/MS system.Check for leaks in the LC system, ensure stable pump performance, and verify the autosampler's injection precision.[8]
Peak Tailing or Splitting Poor chromatographic conditions.Optimize the mobile phase composition and gradient. Check the column's health and consider replacing it if it's old or has been exposed to harsh conditions.
Column overload.Dilute the sample or inject a smaller volume.
Presence of interfering substances.Improve the sample clean-up procedure to remove co-eluting interferences.

Quantitative Data Summary

The following tables summarize key performance parameters from published methods for the analysis of 5-Hydroxy Flunixin.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

MatrixMethodLOD (µg/kg)LOQ (µg/kg)Reference
MilkMethod 1 (QuEChERS-based)515[1][2]
MilkMethod 2 (Acetonitrile Extraction)39[1][2]
Various TissuesMethod 1 (QuEChERS-based)2-106-33[1][3]
Bovine PlasmaHPLC-UV3050[4]

Table 2: Recovery and Precision Data

MatrixMethodFortification Level (µg/kg)Recovery (%)Precision (CV, %)Reference
MilkMethod 1 (QuEChERS-based)10 - 10094.0 - 1083.1 - 9.3[1][2]
MilkMethod 2 (Acetonitrile Extraction)10 - 10084.6 - 1010.7 - 8.4[1][2]
MilkInter-lab Validation (Method 1)10 - 10071.2 - 94.014 - 20[1][2]
Bovine PlasmaHPLC-UV50 - 100063 - 81< 11.7[4]

Experimental Protocols

Protocol 1: QuEChERS-based Method for Milk (Method 1)

This method is noted for being environmentally friendly due to lower solvent usage.[1][3]

  • Sample Preparation:

    • Weigh 2 g of homogenized milk sample into a 50 mL centrifuge tube.

    • Add 10 mL of a 1:4 (v/v) mixture of water and acetonitrile.

    • Shake vigorously for a specified time.

    • Centrifuge to separate the layers.

  • Clean-up:

    • An aliquot of the supernatant is subjected to dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., C18) to remove interfering matrix components.

  • Final Extract Preparation:

    • The cleaned extract is evaporated to dryness under a gentle stream of nitrogen.

    • The residue is reconstituted in a suitable solvent (e.g., methanol-based).

    • The final solution is filtered through a 0.2 µm filter before injection into the LC-MS/MS system.

Protocol 2: Acetonitrile Extraction Method for Milk (Method 2)

This method involves a more complex extraction procedure.[1][2]

  • Sample Preparation:

    • Weigh 2 g of milk sample into a 50 mL centrifuge tube.

    • Add 100 µL of EDTA solution and shake for 3 minutes.[2]

    • Add 8.5 mL of acetonitrile containing 0.1% formic acid and 1.5 mL of dichloromethane.[2]

    • Shake for 15 minutes and then centrifuge at 4,500 x g for 10 minutes at 4°C.[2]

  • Clean-up:

    • Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of C18 sorbent.[2]

    • Shake for 10 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.[2]

  • Final Extract Preparation:

    • Evaporate the supernatant to dryness.

    • Reconstitute the residue in 1 mL of methanol, sonicate for 5 minutes, and mix vigorously.

    • Centrifuge and filter the final sample through a 0.2 µm nylon syringe filter before LC-MS/MS analysis.[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Clean-up cluster_final_prep Final Preparation & Analysis start Start: Homogenized Sample extraction Solvent Extraction (e.g., Acetonitrile) start->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant spe Solid-Phase Extraction (SPE) or d-SPE centrifugation2 Centrifugation (if d-SPE) spe->centrifugation2 evaporation Evaporation to Dryness centrifugation2->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.2 µm) reconstitution->filtration analysis LC-MS/MS Analysis filtration->analysis

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_sensitivity Sensitivity Issues cluster_precision Precision Issues cluster_chromatography Chromatography Issues start Problem Encountered poor_sensitivity Poor Sensitivity / No Peak start->poor_sensitivity high_variability High Variability (Poor Precision) start->high_variability bad_peak Bad Peak Shape start->bad_peak check_extraction Optimize Extraction Protocol poor_sensitivity->check_extraction check_ms Optimize MS/MS Parameters poor_sensitivity->check_ms check_cleanup Improve Sample Clean-up check_extraction->check_cleanup review_protocol Ensure Consistent Protocol Execution high_variability->review_protocol use_is Use Stable Isotope Internal Standard high_variability->use_is check_system Verify LC-MS/MS System Stability high_variability->check_system check_mobile_phase Optimize Mobile Phase bad_peak->check_mobile_phase check_column Check/Replace Column bad_peak->check_column

Caption: A logical troubleshooting guide for common analytical issues.

References

improving the limit of detection for 5-Hydroxy Flunixin-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 5-Hydroxy Flunixin-d3. The information is designed to address common issues encountered during experimental analysis, particularly those aimed at improving the limit of detection (LOD).

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of a poor limit of detection (LOD) for this compound?

A poor limit of detection for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as:

  • Suboptimal Sample Preparation: Inefficient extraction of the analyte from the sample matrix, or the presence of co-extracted interfering substances, can significantly suppress the signal.[1]

  • Matrix Effects: Components within the sample matrix (e.g., salts, lipids) can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement.[2]

  • Mass Spectrometer Settings: The parameters of the mass spectrometer, such as source temperature, gas flows, and ion optics, may not be optimized for the specific analyte.[3]

  • Chromatographic Issues: Poor peak shape, co-elution with interfering compounds, or inadequate retention on the analytical column can all negatively impact sensitivity.

  • Internal Standard Issues: Problems with the deuterated internal standard, such as instability or incorrect concentration, can affect the accuracy and precision of quantification, indirectly impacting the reliable determination of the LOD.[4]

Q2: How does the choice of sample preparation method impact the analysis of this compound?

The sample preparation method is critical for removing interfering substances and concentrating the analyte.[1] Different biological matrices require different approaches. For instance, in milk, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method has been shown to be effective.[1] In other matrices, protein precipitation followed by solid-phase extraction (SPE) may be necessary to achieve a cleaner extract. The goal is to minimize matrix effects, which can suppress the analyte's signal.[2]

Q3: What role does a deuterated internal standard like this compound play in the analysis?

A deuterated internal standard is a version of the analyte where some hydrogen atoms have been replaced with deuterium (B1214612).[4] Since it is chemically very similar to the analyte, it behaves almost identically during sample preparation, chromatography, and ionization.[5] This allows it to compensate for variations in extraction recovery, injection volume, and matrix effects, leading to more accurate and precise quantification.[4]

Q4: Can the deuterated internal standard itself be a source of problems?

Yes, while highly beneficial, deuterated standards can sometimes present challenges. These include:

  • Isotopic Contribution: At high analyte concentrations, the natural isotopes of the non-deuterated analyte can contribute to the signal of the deuterated internal standard, particularly if there is a small mass difference.[3]

  • Back-Exchange: In certain solvent conditions (e.g., protic solvents), the deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, leading to a decrease in the internal standard signal and an increase in the analyte signal.[3]

  • Different Retention Times: Deuterated compounds can sometimes have slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the "deuterium isotope effect".[3]

Troubleshooting Guide

Issue 1: High Limit of Detection (LOD) / Low Signal Intensity
Possible Cause Troubleshooting Step
Inefficient ExtractionReview the extraction protocol. Ensure the chosen solvent is appropriate for the polarity of this compound. Consider techniques like sonication to improve extraction efficiency.[6]
Matrix SuppressionPerform a post-extraction spike experiment to confirm ion suppression. If suppression is present, improve the sample cleanup process. This may involve using a different SPE sorbent or adding a filtration step.[2][3]
Suboptimal MS ParametersSystematically optimize key mass spectrometer parameters, including source temperature, nebulizer gas pressure, and collision energy.[3]
Poor ChromatographyEvaluate the peak shape. If fronting or tailing is observed, adjust the mobile phase composition or gradient. Ensure the analytical column is not degraded.
Issue 2: High Variability in Results
Possible Cause Troubleshooting Step
Inconsistent Sample PreparationEnsure the internal standard is added consistently to every sample at the beginning of the extraction process.[4]
Instrument InstabilityPerform a system suitability test to check for injection precision and detector stability.[4]
Variable Matrix EffectsDifferent lots of the same matrix can have varying levels of interfering compounds. If possible, use a matrix from a single source for the entire study.
Issue 3: Non-Linear Calibration Curve
Possible Cause Troubleshooting Step
Detector SaturationThis can occur at high analyte concentrations. A common practice is to use an internal standard concentration that gives a signal intensity around 50% of that of the highest calibration standard.[7]
Disproportionate Analyte/IS RatioA large difference between the analyte and internal standard signals can reduce precision. Adjust the internal standard concentration to be closer to the expected analyte concentrations.[4]
Isotopic CrosstalkEnsure that the mass spectrometer resolution is sufficient to distinguish between the analyte and the internal standard.

Experimental Protocols

Sample Preparation Method for Milk (Method 1 from cited literature)

This method is noted for its simplicity and lower matrix effect in milk.[8][9]

  • Homogenization: Prepare a 2 g homogenized sample in a 50-mL centrifuge tube.

  • Extraction: Add 10 mL of a water:acetonitrile (1:4, v/v) mixture.

  • Shaking and Centrifugation: Shake the mixture for 5 minutes and then centrifuge at 4,700×g for 10 minutes at 4°C.

  • Cleanup: Decant the supernatant into a second 50-mL centrifuge tube containing 500 mg of C18 sorbent and 10 mL of n-hexane saturated with acetonitrile.

  • Second Shaking and Centrifugation: Shake this mixture for 10 minutes and centrifuge at 4,700×g for 5 minutes at 4°C.

  • Final Preparation: The resulting supernatant is ready for LC-MS/MS analysis.

Sample Preparation Method for Bovine Muscle

This method involves a straightforward extraction with acetonitrile.[6]

  • Extraction: A homogenized sample is extracted with acetonitrile.

  • Sonication and Centrifugation: The sample is sonicated for 5 minutes and then centrifuged at 4,000 × g for 5 minutes at 4°C.

  • Evaporation: 1000 µL of the supernatant is transferred to a new tube and evaporated to dryness.

  • Reconstitution: The dried extract is reconstituted in 150 µL of a 0.1% formic acid in water:acetonitrile (50:50, v/v) solution before injection into the LC-MS/MS system.[6]

Quantitative Data Summary

The following tables summarize the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 5-Hydroxy Flunixin from a comparative study of two different analytical methods.

Table 1: LOD and LOQ for 5-Hydroxy Flunixin in Various Matrices (Method 1) [8][9]

MatrixLOD (µg/kg)LOQ (µg/kg)
Milk515
Beef2-86-33
Chicken2-86-33
Egg2-86-33
Flatfish2-86-33
Shrimp2-86-33

Table 2: Comparison of Two Methods for Milk Analysis [8][10]

ParameterMethod 1Method 2
LOD (µg/kg) 53
LOQ (µg/kg) 159
Matrix Effect -24.2%65.9%

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Sample (e.g., Milk) Extraction Extraction with Acetonitrile Sample->Extraction Cleanup Cleanup (e.g., C18) Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract LC LC Separation FinalExtract->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quantification Quantification using Internal Standard Integration->Quantification Result Final Result Quantification->Result

Caption: General workflow for the analysis of this compound.

G cluster_troubleshooting Troubleshooting Logic for Poor LOD cluster_sampleprep_solutions Sample Prep Solutions Poor_LOD Poor Limit of Detection Check_SamplePrep Review Sample Preparation Poor_LOD->Check_SamplePrep Check_MS Optimize MS Settings Poor_LOD->Check_MS Check_Chroma Evaluate Chromatography Poor_LOD->Check_Chroma Improve_Extraction Improve Extraction Efficiency Check_SamplePrep->Improve_Extraction Enhance_Cleanup Enhance Sample Cleanup Check_SamplePrep->Enhance_Cleanup

Caption: Troubleshooting decision tree for a poor limit of detection.

References

5-Hydroxy Flunixin-d3 assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Hydroxy Flunixin-d3 in their assays. The information is designed to address common issues related to assay variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the typical sources of variability in a this compound LC-MS/MS assay?

Variability in this compound assays can arise from several factors throughout the analytical workflow. Key sources include:

  • Sample Preparation: Inconsistent extraction recovery, incomplete protein precipitation, and variability in derivatization steps can all introduce significant error. The choice of extraction method and meticulous adherence to the protocol are critical.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine, tissue homogenates) can suppress or enhance the ionization of 5-Hydroxy Flunixin and its deuterated internal standard (IS), leading to inaccurate quantification.[1][2][3][4] Matrix effects are a major challenge in bioanalytical LC-MS/MS.[2][3][4]

  • Internal Standard (IS) Issues: While this compound is a stable-isotope labeled internal standard designed to mimic the analyte's behavior, issues such as isotopic exchange (H/D back-exchange), chromatographic separation from the analyte (isotope effect), and impurities can lead to variability.

  • Chromatography: Poor peak shape, shifting retention times, and inadequate separation from interfering compounds can all impact the accuracy and precision of the assay.

  • Mass Spectrometer Performance: Fluctuations in instrument sensitivity, incorrect tuning parameters, and detector saturation can introduce variability.

Q2: How can I minimize matrix effects in my assay?

Minimizing matrix effects is crucial for ensuring assay accuracy and reproducibility. Several strategies can be employed:

  • Effective Sample Cleanup: Utilize robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of interfering matrix components.

  • Chromatographic Separation: Optimize the LC method to achieve baseline separation of 5-Hydroxy Flunixin from co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Use of a Stable Isotope Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization. However, it's important to verify that the analyte and IS respond similarly to the matrix effects.

  • Matrix-Matched Calibrators and Quality Controls: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects.

Q3: My this compound internal standard is showing a different retention time than the analyte. Why is this happening and what should I do?

This phenomenon is known as the chromatographic isotope effect. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This is due to the subtle differences in physicochemical properties imparted by the deuterium (B1214612) atoms.

While often a minor shift, it can become problematic if it leads to differential matrix effects, where the analyte and the internal standard are exposed to different co-eluting matrix components, leading to inaccurate quantification.

To address this:

  • Assess the impact: Evaluate if the separation is significant enough to cause differential ion suppression or enhancement.

  • Optimize chromatography: Adjusting the mobile phase or temperature may help to minimize the separation.

  • Ensure consistent integration: If the separation is minimal and consistent, ensure that the peak integration parameters are appropriate for both the analyte and the internal standard.

Q4: What are the acceptable ranges for accuracy and precision in a this compound bioanalytical method validation?

According to regulatory guidelines, such as those from the FDA and EMA, the accuracy and precision of a bioanalytical method should be within certain limits. For validation, the mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and the precision (expressed as the coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).

Troubleshooting Guides

Issue 1: High Variability in Quality Control (QC) Samples

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation - Review the sample preparation protocol for any ambiguities. - Ensure all analysts are following the procedure identically. - Verify the accuracy of pipettes and other liquid handling equipment.
Matrix Effects - Evaluate matrix effects by comparing the response of the analyte in neat solution versus in matrix. - If significant matrix effects are present, optimize the sample cleanup procedure or chromatographic separation.
Internal Standard Issues - Check the purity and concentration of the this compound stock solution. - Investigate the possibility of H/D back-exchange by incubating the IS in the sample matrix under various conditions.
Instrument Instability - Run a system suitability test (SST) to check for instrument performance issues. - Clean the ion source and check for any leaks in the LC system.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Column Contamination - Flush the column with a strong solvent. - If the problem persists, replace the guard column or the analytical column.
Incompatible Sample Solvent - Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. The sample solvent should ideally be weaker than the initial mobile phase.
Column Overload - Reduce the injection volume or dilute the sample.
Secondary Interactions - Adjust the mobile phase pH or ionic strength to minimize secondary interactions with the stationary phase.

Experimental Protocols

The following are summarized experimental protocols for the analysis of 5-Hydroxy Flunixin based on established methods. Researchers should adapt and validate these protocols for their specific matrices and instrumentation.

Method 1: QuEChERS-based Extraction

This method is noted for being environmentally friendly due to lower solvent consumption.

  • Sample Preparation:

    • To 2 g of homogenized sample, add an appropriate volume of internal standard solution (this compound).

    • Add 10 mL of 1% acetic acid in acetonitrile (B52724).

    • Homogenize for 3 minutes.

    • Add magnesium sulfate (B86663) and sodium acetate.

    • Vortex and centrifuge.

  • dSPE Cleanup:

    • Take an aliquot of the supernatant and add it to a microcentrifuge tube containing primary secondary amine (PSA) and C18 sorbents.

    • Vortex and centrifuge.

  • Analysis:

    • Filter the supernatant and inject it into the LC-MS/MS system.

Method 2: Liquid-Liquid Extraction based

This method involves more traditional solvent extraction steps.

  • Sample Preparation:

    • To 2 g of homogenized sample, add an appropriate volume of internal standard solution (this compound).

    • Add EDTA solution and shake.

    • Add acetonitrile with 0.1% formic acid and dichloromethane.

    • Shake for 15 minutes and centrifuge.

  • Cleanup:

    • Transfer the supernatant to a tube containing C18 sorbent.

    • Shake and centrifuge.

  • Concentration and Reconstitution:

    • Evaporate the supernatant to dryness under nitrogen.

    • Reconstitute the residue in methanol.

  • Analysis:

    • Centrifuge, filter, and inject the supernatant into the LC-MS/MS system.

Quantitative Data Summary

The following tables summarize the performance characteristics of two different analytical methods for 5-Hydroxy Flunixin.

Table 1: Accuracy and Precision Data for 5-Hydroxy Flunixin in Milk

MethodSpiked Concentration (µg/kg)Recovery (%)Intra-day Precision (CV%)Inter-day Precision (CV%)
Method 1 1094.0 - 1083.1 - 9.314 - 20
Method 2 1084.6 - 1010.7 - 8.4Not Reported

Data synthesized from a comparative study. Actual performance may vary.

Table 2: Linearity and Matrix Effects in Various Matrices (Method 1)

MatrixLinearity (r²)Matrix Effect (%)
Milk>0.99Low (<20%)
Beef>0.99Strong (>50%)
Chicken>0.99Strong (>50%)
Egg>0.99Strong (>50%)
Flatfish>0.99Strong (>50%)
Shrimp>0.99Strong (>50%)

Matrix effect is classified as low (<20%), medium (20-50%), or strong (>50%).

Visualizations

Assay_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add 5-Hydroxy Flunixin-d3 IS Sample->Add_IS Extraction Extraction (QuEChERS or LLE) Add_IS->Extraction Cleanup Cleanup (dSPE or SPE) Extraction->Cleanup Evap_Recon Evaporation & Reconstitution Cleanup->Evap_Recon Injection Injection Evap_Recon->Injection LC_Sep LC Separation Injection->LC_Sep MS_Detect MS/MS Detection LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

Caption: General workflow for a this compound LC-MS/MS assay.

Troubleshooting_Variability cluster_causes Potential Causes cluster_solutions Troubleshooting Actions High_Variability High Variability in Results Prep_Issues Sample Prep Inconsistency High_Variability->Prep_Issues Matrix_Effects Matrix Effects High_Variability->Matrix_Effects IS_Problems Internal Standard Issues High_Variability->IS_Problems Instrument_Drift Instrument Drift High_Variability->Instrument_Drift Review_Protocol Review Protocol & Technique Prep_Issues->Review_Protocol Optimize_Cleanup Optimize Cleanup/ Chromatography Matrix_Effects->Optimize_Cleanup Check_IS_Purity Check IS Purity/ Stability IS_Problems->Check_IS_Purity Run_SST Run System Suitability Test Instrument_Drift->Run_SST

Caption: Troubleshooting logic for high assay variability.

References

Validation & Comparative

A Comparative Guide to Internal Standards for 5-Hydroxy Flunixin Analysis: 5-Hydroxy Flunixin-d3 vs. Other Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of drug metabolites is a critical aspect of pharmacokinetic, toxicokinetic, and residue analysis studies. For the non-steroidal anti-inflammatory drug (NSAID) flunixin (B1672893), its major metabolite, 5-hydroxy flunixin, is often the target analyte in various biological matrices. The use of a suitable internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is paramount for achieving reliable and reproducible results by compensating for variability in sample preparation and instrument response.

This guide provides an objective comparison of 5-Hydroxy Flunixin-d3 (B23592), a stable isotope-labeled (SIL) internal standard, with other potential internal standards for the bioanalysis of 5-hydroxy flunixin. The comparison is supported by experimental data from published studies, detailed methodologies, and visual representations of key processes.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, a stable isotope-labeled version of the analyte is considered the "gold standard" for use as an internal standard. 5-Hydroxy Flunixin-d3 falls into this category. Its chemical and physical properties are nearly identical to the analyte, 5-hydroxy flunixin. This structural similarity ensures that it behaves in the same manner during sample extraction, chromatography, and ionization in the mass spectrometer. The key advantage is its ability to effectively compensate for matrix effects—the suppression or enhancement of the analyte's signal caused by other components in the sample matrix.

Alternatives to a deuterated metabolite include using a deuterated version of the parent drug, such as Flunixin-d3, or a structurally similar but non-isotopically labeled compound (a structural analog). While often more readily available and less expensive, these alternatives may not perfectly mimic the behavior of 5-hydroxy flunixin, potentially leading to less accurate quantification, especially in complex matrices.

Performance Comparison: this compound vs. Flunixin-d3

The following tables summarize the performance characteristics of two different LC-MS/MS methods. Method A utilizes this compound for the analysis of 5-hydroxy flunixin, representing the ideal internal standard approach. Method B employs Flunixin-d3 as the internal standard for a panel of NSAIDs, including 5-hydroxy flunixin, illustrating the use of a deuterated parent drug as an alternative.

Table 1: Method Performance for 5-Hydroxy Flunixin Analysis in Bovine Plasma

ParameterMethod A (with this compound)[1]
Linearity Range 1.0 - 2000 ng/mL
Correlation Coefficient (r²) > 0.994
Lower Limit of Quantification (LLOQ) 0.9 ng/mL
Limit of Detection (LOD) 0.3 ng/mL
Accuracy (as Recovery %) 98 - 101%
Precision (%RSD) 3.8 - 8.8%

Table 2: Method Performance for 5-Hydroxy Flunixin Analysis in Milk

ParameterMethod B (with Flunixin-d3)[2][3]
Linearity Range Not explicitly stated, but validated at MRLs
Correlation Coefficient (r²) Not explicitly stated
Decision Limit (CCα) Not explicitly stated for 5-OH Flunixin alone
Detection Capability (CCβ) Not explicitly stated for 5-OH Flunixin alone
Accuracy (as Recovery %) 89 - 108%
Precision (%CV, interday) 3 - 16%

Analysis of Performance Data:

Method A, which uses the ideal internal standard this compound, demonstrates excellent accuracy and precision for the quantification of 5-hydroxy flunixin in bovine plasma[1]. The recoveries are very close to 100%, and the relative standard deviations are low, indicating a high degree of method reliability.

Method B, employing Flunixin-d3 for the analysis of 5-hydroxy flunixin in milk, also shows acceptable performance within the guidelines for residue analysis[2][3]. However, the slightly wider ranges for accuracy and precision may reflect the less-than-perfect compensation for the analytical variability of 5-hydroxy flunixin by its deuterated parent drug. The difference in physicochemical properties between flunixin and its hydroxylated metabolite can lead to variations in extraction efficiency and chromatographic behavior, which a non-isobaric internal standard cannot fully correct.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical methods. Below are summaries of the experimental protocols used in the studies cited above.

Method A: Analysis of 5-Hydroxy Flunixin in Bovine Plasma with this compound
  • Sample Preparation:

    • To 0.5 mL of plasma, add the deuterated internal standards (Flunixin-d3 and this compound).

    • Acidify the sample with 20 µL of concentrated phosphoric acid.

    • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Instrumentation: Ultra-High Performance Liquid Chromatography (UHPLC) coupled with a tandem mass spectrometer.

    • Quantification: Determined by regressing the peak area ratios of 5-hydroxy flunixin to this compound against the concentrations of the calibration standards[1].

Method B: Analysis of 5-Hydroxy Flunixin in Milk with Flunixin-d3
  • Sample Preparation:

    • To a milk sample, add an internal standard solution containing Flunixin-d3.

    • Perform a single-step extraction with acetonitrile (B52724) and a salt mixture.

    • Evaporate the supernatant and reconstitute for analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Instrumentation: LC-MS/MS system.

    • Quantification: Based on the ratio of the analyte peak area to the internal standard (Flunixin-d3) peak area[2][3].

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_workflow Experimental Workflow for Bioanalysis Sample Biological Sample (e.g., Plasma, Milk) Add_IS Addition of Internal Standard (this compound) Sample->Add_IS Extraction Sample Preparation (e.g., SPE, LLE) Add_IS->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification (Analyte/IS Ratio) LC_MS->Quantification

Caption: A generalized experimental workflow for quantitative bioanalysis using an internal standard.

cluster_pathway Metabolic Pathway of Flunixin Flunixin Flunixin Metabolite 5-Hydroxy Flunixin Flunixin->Metabolite Hydroxylation Enzyme Cytochrome P450 (CYP1A1, CYP3A family) Enzyme->Flunixin

References

The Gold Standard in Bioanalysis: Validating an Analytical Method with 5-Hydroxy Flunixin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of drug metabolites is paramount for robust pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of analytical methods for the determination of 5-Hydroxy Flunixin, a key metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flunixin. We will explore the performance of established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods and illustrate the significant advantages of incorporating a deuterated internal standard, such as 5-Hydroxy Flunixin-d3, to achieve the highest level of data integrity.

Performance Under the Microscope: A Quantitative Comparison

The use of a stable isotope-labeled internal standard (SIL-IS), like this compound, is the gold standard in quantitative bioanalysis. A SIL-IS is chemically identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow for the correction of variability that can occur during the analytical process, such as matrix effects and extraction inconsistencies, leading to superior accuracy and precision.[1][2]

Table 1: Performance Comparison of Analytical Methods for 5-Hydroxy Flunixin in Milk

Validation ParameterMethod 1 (without IS)[3][4][5]Method 2 (without IS)[3][4]Method with this compound (Expected)
Linearity (r²) >0.99>0.99>0.999
Accuracy (Recovery %) 94.0% - 108%84.6% - 101%95% - 105% (with tighter precision)
Precision (CV %) 3.1% - 9.3%0.7% - 8.4%< 5%
LOD (µg/kg) 53Potentially lower due to improved S/N
LOQ (µg/kg) 159Potentially lower and more robust
Matrix Effect (%) -24.2%65.9%Significantly minimized (<15%)

Data for Method 1 and Method 2 are derived from a study analyzing 5-Hydroxy Flunixin in milk. The "Expected" performance with this compound is based on established principles of using deuterated internal standards to mitigate matrix effects and improve precision.

The use of a deuterated internal standard is recognized by regulatory bodies like the FDA and EMA as a key component of robust bioanalytical method validation.[2]

The "Why": Logical Framework for Using a Deuterated Internal Standard

The core advantage of using a deuterated internal standard lies in its ability to compensate for analytical variability. The following diagram illustrates this logical relationship.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_correction Correction & Quantification Analyte 5-Hydroxy Flunixin Extraction Extraction Analyte->Extraction IS This compound IS->Extraction Spike Spike IS into sample Chromatography Chromatography Extraction->Chromatography Ionization Ionization Chromatography->Ionization Detection Detection Ionization->Detection Ratio Calculate Ratio (Analyte / IS) Detection->Ratio Variability Analytical Variability (e.g., Matrix Effects, Recovery Loss) Variability->Analyte Variability->IS Quantification Accurate Quantification Ratio->Quantification

Caption: Logical workflow demonstrating how a deuterated internal standard corrects for analytical variability.

Experimental Protocols

Below are the detailed methodologies for the two LC-MS/MS methods used for the determination of 5-Hydroxy Flunixin in milk, as described in the referenced literature.[3][4]

Method 1: Multi-residue, Multi-class Analysis Method

This method is noted for being environmentally friendly due to lower reagent use.[3][5]

Sample Preparation:

  • Weigh 2 g of homogenized milk sample into a 50-mL centrifuge tube.

  • Add 10 mL of a water:acetonitrile (B52724) (1:4, v/v) mixture to the sample.

  • Homogenize for 5 minutes.

  • Add 1 g of NaCl and 4 g of anhydrous MgSO₄.

  • Shake vigorously for 1 minute and centrifuge at 4,500 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a 15-mL centrifuge tube containing 150 mg of C18 sorbent.

  • Shake for 10 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.2-µm syringe filter for LC-MS/MS analysis.

Method 2: Method with Dichloromethane

This method involves a more complex extraction procedure.[3][4]

Sample Preparation:

  • Weigh 2 g of milk sample into a 50-mL centrifuge tube.

  • Add 100 µL of EDTA solution and shake for 3 minutes.

  • Add 8.5 mL of acetonitrile containing 0.1% formic acid and 1.5 mL of dichloromethane.

  • Shake for 15 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a 15-mL centrifuge tube containing 150 mg of C18 sorbent.

  • Shake for 10 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of methanol, sonicate for 5 minutes, and vortex for 1 minute.

  • Centrifuge for 10 minutes at 16,000 x g and 4°C.

  • Filter the supernatant through a 0.2-µm nylon syringe filter for LC-MS/MS analysis.[6]

Proposed Method with this compound

A validated method using this compound would follow a similar sample preparation protocol to Method 1 or 2. The key difference would be the addition of a known concentration of this compound to the sample at the very beginning of the extraction process.

G Start Start: Sample Collection Spike Spike with This compound Start->Spike Extraction Sample Extraction (e.g., LLE or SPE) Spike->Extraction Cleanup Purification/ Cleanup Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quantification Quantification using Analyte/IS Ratio Analysis->Quantification End End: Accurate Result Quantification->End

References

A Comparative Guide to the Cross-Validation of 5-Hydroxy Flunixin-d3 Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioanalytical methods for the quantification of 5-Hydroxy Flunixin, with a particular focus on the superior performance of assays utilizing the deuterated internal standard, 5-Hydroxy Flunixin-d3. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is widely recognized as the gold standard in quantitative bioanalysis, offering significant advantages in accuracy and precision over methods employing non-deuterated (e.g., structural analog) internal standards or other analytical techniques.[1][2][3]

The Critical Role of Internal Standards in Bioanalysis

In quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays, an internal standard is essential to correct for variability during sample preparation and analysis.[4] An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for inconsistencies in extraction efficiency, matrix effects, and instrument response.[4] Deuterated internal standards are chemically identical to the analyte, with only a slight increase in mass due to the replacement of hydrogen with deuterium (B1214612) atoms.[3] This near-identical behavior ensures the most accurate correction for analytical variability.[1][3]

Performance Comparison: this compound vs. Alternative Methods

Table 1: Validation Data from Published 5-Hydroxy Flunixin Assays

MethodMatrixLinearity (r²)Accuracy (Recovery %)Precision (CV %)LOQReference
LC-MS/MS (Method 1) Milk>0.9994.0 - 1083.1 - 9.315 µg/kg[5]
LC-MS/MS (Method 2) Milk>0.9984.6 - 1010.7 - 8.49 µg/kg[5]
HPLC-UV Bovine Plasma0.999663 - 81< 120.05 µg/mL[6]

Table 2: Representative Performance Comparison: Deuterated vs. Non-Deuterated Internal Standard for 5-Hydroxy Flunixin Analysis

This table illustrates the expected performance advantages of using a deuterated internal standard.

ParameterMethod A: LC-MS/MS with this compound (Expected)Method B: LC-MS/MS with a Structural Analog IS (Representative)
Accuracy (Bias) Minimal bias due to excellent correction for matrix effects and extraction variability.[2]Potential for significant bias, especially in complex biological matrices.[2]
Precision (%CV) Typically lower %CV due to consistent normalization of analyte signal.[1]Higher %CV is common due to differential behavior of the analog IS and the analyte.
Matrix Effect Significantly mitigated as the deuterated standard co-elutes and experiences the same ion suppression or enhancement.[1][3]Prone to uncorrected matrix effects as the analog may have different chromatographic retention and ionization efficiency.
Robustness High degree of robustness and reliability across different sample lots and analytical runs.[2]Susceptible to variability, potentially requiring more frequent recalibration and troubleshooting.

Experimental Protocols

Below are detailed experimental protocols for a representative LC-MS/MS method for the quantification of 5-Hydroxy Flunixin in a biological matrix, such as plasma or milk.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions: Prepare individual stock solutions of 5-Hydroxy Flunixin and this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the 5-Hydroxy Flunixin stock solution in a 50:50 mixture of acetonitrile (B52724) and water to create working solutions for spiking into the blank biological matrix.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

  • Calibration Standards and QCs: Prepare calibration standards and quality control (QC) samples by spiking appropriate volumes of the 5-Hydroxy Flunixin working solutions into the blank biological matrix. A typical calibration curve consists of a blank, a zero sample (with internal standard), and 6-8 non-zero concentrations. QCs are typically prepared at four levels: lower limit of quantification (LLOQ), low, medium, and high.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the plasma or milk sample (calibration standard, QC, or study sample), add 300 µL of the internal standard spiking solution (this compound in acetonitrile).[4]

  • Vortex the samples for 1 minute to precipitate proteins.[4]

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[4]

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.[4]

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[4]

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.[4]

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[4]

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

    • Gradient: A linear gradient suitable for the separation of 5-Hydroxy Flunixin from endogenous matrix components.

    • Flow Rate: 0.4 mL/min.[4]

    • Injection Volume: 5 µL.[4]

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for both 5-Hydroxy Flunixin and this compound would need to be optimized.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Milk, etc.) Spike Spike with This compound IS Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification Detect->Quantify Integrate Peak Integration Quantify->Integrate Calculate Calculate Concentration (Analyte/IS Ratio) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for the bioanalysis of 5-Hydroxy Flunixin.

References

A Comparative Analysis of Flunixin and its Metabolites for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the pharmacological, kinetic, and analytical properties of the potent non-steroidal anti-inflammatory drug, flunixin (B1672893), and its primary metabolite, 5-hydroxyflunixin.

Flunixin, a non-steroidal anti-inflammatory drug (NSAID) of the nicotinic acid class, is widely used in veterinary medicine for its potent analgesic, anti-inflammatory, and antipyretic activities.[1][2][3] Often administered as flunixin meglumine (B1676163), its therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the synthesis of prostaglandins.[4][5] Following administration, flunixin is metabolized in the body, with 5-hydroxyflunixin being the principal metabolite.[6][7] Understanding the comparative properties of the parent drug and its metabolite is crucial for optimizing therapeutic regimens, ensuring food safety, and advancing drug development. This guide provides a comprehensive comparison of flunixin and 5-hydroxyflunixin, supported by experimental data and detailed methodologies.

Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

Flunixin and its metabolite, 5-hydroxyflunixin, exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, flunixin and its metabolite reduce the production of these pro-inflammatory prostaglandins.[4][8] 5-hydroxyflunixin has been shown to retain the anti-inflammatory properties of the parent compound.[6]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandin (B15479496) H2 COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) Prostaglandins_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Flunixin Flunixin & 5-Hydroxyflunixin Flunixin->COX1 Flunixin->COX2

Mechanism of action of flunixin and its metabolite.

Comparative Pharmacokinetics

The pharmacokinetic profiles of flunixin and its primary metabolite, 5-hydroxyflunixin, have been investigated in various species. The parent drug, flunixin, is generally characterized by rapid absorption and a relatively short plasma half-life.[1][9][10] However, its therapeutic effects are often longer-lasting, which is thought to be due to the accumulation of the drug at the site of inflammation.[1] 5-hydroxyflunixin is often the primary marker for surveillance in milk due to its persistence.[11][12]

Table 1: Comparative Pharmacokinetic Parameters of Flunixin in Various Species

SpeciesDosage and RouteTmax (h)Cmax (µg/mL)Half-life (h)Bioavailability (%)Reference
Heifers2.2 mg/kg (Oral)3.50.96.260[8]
Goats (Dairy)2.2 mg/kg (IV)--Comparable to cattle-[4]
Goats (Boer)2.2 mg/kg (IV)--6.03-[13]
Goats (Boer)3.3 mg/kg (Transdermal)11.410.13443.1224.76[13]
Cats1.0 mg/kg (Oral)1.332.586~1.0-1.5~100[9]
Cats1.0 mg/kg (IV)--~1.0-1.5-[9]
Horses1.1 mg/kg (IV)--1.6-[10]
Tilapia2.2 mg/kg (IM)0.54.8277.34-[14][15]
Alpacas2.2 mg/kg (IV)--4.53-[16]
Alpacas3.3 mg/kg (Transdermal)13.570.10624.0625.05[16]

Table 2: Milk Elimination of Flunixin and 5-Hydroxyflunixin in Cattle

CompoundConditionConcentration at 36h post-administrationNotesReference
5-HydroxyflunixinMastitic CowsHigher than tolerance limit in 8/10 cowsResidues persisted up to 60h in 3/10 mastitic cows.[17]
FlunixinMastitic CowsDetectable[17]

Comparative Pharmacodynamics

The primary pharmacodynamic effect of flunixin is the inhibition of prostaglandin synthesis.[4][8] This can be indirectly measured by quantifying the levels of prostaglandin metabolites in plasma. For instance, a study in heifers demonstrated that oral administration of flunixin meglumine effectively inhibited prostaglandin biosynthesis, with a prolonged effect compared to intravenous administration.[8] While direct comparative studies on the potency of 5-hydroxyflunixin are limited, its persistence and retention of anti-inflammatory activity suggest it contributes to the overall therapeutic effect.[6]

Table 3: Pharmacodynamic Effects of Flunixin

SpeciesDosage and RouteBiomarkerEffectReference
Heifers2.2 mg/kg (Oral & IV)Prostaglandin F2α metaboliteSignificant decrease in plasma concentration[8]
Goats (Boer)2.2 mg/kg (IV) & 3.3 mg/kg (Transdermal)Prostaglandin E2 (PGE2)Decrease in plasma concentrations[13]
Alpacas2.2 mg/kg (IV)Prostaglandin E2 (PGE2)Decrease in plasma concentrations[16]
Alpacas3.3 mg/kg (Transdermal)Prostaglandin E2 (PGE2)Minimal change[16]

Analytical Methodologies: Detection and Quantification

The accurate detection and quantification of flunixin and its metabolites are essential for pharmacokinetic studies, residue monitoring in food products, and anti-doping control in performance animals.[11][18] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the simultaneous determination of flunixin and 5-hydroxyflunixin.[11][12]

Experimental Protocol: LC-MS/MS Analysis of Flunixin and 5-Hydroxyflunixin in Milk

This protocol is a summary of a method described for the analysis of flunixin and its metabolite in milk.[11]

  • Sample Preparation:

    • To 2 g of milk sample in a 50 mL centrifuge tube, add 100 µL of EDTA solution and shake for 3 minutes.

    • Add 8.5 mL of acetonitrile (B52724) containing 0.1% formic acid and 1.5 mL of dichloromethane.

    • Shake for 15 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of C18 sorbent.

    • Shake for 10 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.

    • The supernatant is then filtered and ready for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water with formic acid and acetonitrile.

    • Flow Rate: 0.8 mL/min.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for flunixin and 5-hydroxyflunixin.

Table 4: Performance of an LC-MS/MS Method for Flunixin and 5-Hydroxyflunixin in Milk[11]

ParameterFlunixin5-Hydroxyflunixin
LOD (µg/kg)23
LOQ (µg/kg)59
Recovery (%)97.2 - 99.684.6 - 101
Coefficient of Variation (%)2.2 - 3.90.7 - 8.4

Other analytical techniques used for flunixin detection include:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A sensitive screening method.[19][20]

  • Thin Layer Chromatography (TLC): A less sensitive method with shorter detection times.[19][20]

  • High-Performance Liquid Chromatography (HPLC): Used for quantification.[19][20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For confirmation of identity.[18][19]

Analytical_Workflow Sample Sample Collection (e.g., Milk, Plasma, Tissue) Extraction Extraction & Cleanup Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Acquisition & Quantification Analysis->Data Result Pharmacokinetic & Residue Analysis Data->Result

A typical experimental workflow for the analysis of flunixin and its metabolites.

Comparative Toxicity

As with other NSAIDs, flunixin is associated with potential gastrointestinal and renal toxicity, particularly at higher doses or with prolonged use.[10] Concurrent administration with other NSAIDs or corticosteroids should be avoided.[10] A study in horses showed that co-administration of phenylbutazone (B1037) and flunixin increased the incidence of gastric ulceration. Flunixin has also been shown to be toxic to vultures, causing visceral gout and death.[21][22] There is limited specific data on the comparative toxicity of 5-hydroxyflunixin, however, as a metabolite, its potential for toxicity should be considered, especially in cases of impaired renal or hepatic function.

Conclusion

This comparative analysis highlights the key similarities and differences between flunixin and its primary metabolite, 5-hydroxyflunixin. Both compounds share the same fundamental mechanism of action by inhibiting the COX pathway, leading to anti-inflammatory, analgesic, and antipyretic effects. However, they exhibit distinct pharmacokinetic profiles, with 5-hydroxyflunixin often showing greater persistence, making it a key analyte for residue monitoring. The development and validation of sensitive analytical methods, such as LC-MS/MS, are crucial for accurately characterizing their disposition and ensuring food safety. For researchers and drug development professionals, a thorough understanding of both the parent drug and its active metabolites is essential for the rational design of new therapeutic agents and the establishment of safe and effective treatment protocols. Future research should focus on direct comparative studies of the potency and toxicity of flunixin and 5-hydroxyflunixin to further refine our understanding of their pharmacological profiles.

References

Bridging the Gap in Bioanalysis: A Comparative Guide to Inter-Laboratory 5-Hydroxy Flunixin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reproducible measurement of drug metabolites is paramount. This guide provides an objective comparison of analytical methods for the quantification of 5-Hydroxy Flunixin, a primary metabolite of the nonsteroidal anti-inflammatory drug Flunixin. While direct inter-laboratory comparisons focusing specifically on the deuterated internal standard 5-Hydroxy Flunixin-d3 are not extensively published, this guide draws upon robust inter-laboratory and intra-laboratory validation studies of 5-Hydroxy Flunixin, where this compound serves as a critical internal standard. The presented data and protocols are therefore directly relevant to laboratories performing quantitative analysis using this internal standard.

The primary analytical technique for the quantification of 5-Hydroxy Flunixin is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a method renowned for its high sensitivity and specificity.[1][2][3] This guide will delve into the performance of different LC-MS/MS methods as reported in peer-reviewed studies, offering a valuable resource for laboratories aiming to establish, validate, or compare their own analytical procedures.

Quantitative Performance Data

The following tables summarize the performance characteristics of two distinct analytical methods for the quantification of Flunixin and 5-Hydroxy Flunixin in milk, as detailed in a comprehensive inter-laboratory validation study.[1][2] These methods, while both utilizing LC-MS/MS, employ different sample preparation procedures, leading to variations in performance metrics such as recovery, precision, and matrix effects.

Table 1: Intra-Laboratory Validation of Method 1 for Flunixin and 5-Hydroxy Flunixin in Milk [1]

AnalyteFortification (μg/kg)Recovery (%)CV (%)
Flunixin101152.2
201105.4
401123.1
5-Hydroxy Flunixin101083.1
2094.09.3
4099.04.5

Table 2: Inter-Laboratory Validation of Method 1 for Flunixin and 5-Hydroxy Flunixin in Milk [1][2]

AnalyteFortification (μg/kg)Inter-Lab Recovery (%)Inter-Lab CV (%)
Flunixin1074.5 - 94.08.9 - 22
5-Hydroxy Flunixin1071.2 - 94.014 - 20

Table 3: Comparison of Two LC-MS/MS Methods for Flunixin and 5-Hydroxy Flunixin in Milk [1][2][4]

ParameterMethod 1Method 2
Linearity (r²) >0.99>0.99
Flunixin Recovery (%) 110 - 11597.2 - 99.6
Flunixin CV (%) 2.2 - 5.42.2 - 3.9
5-Hydroxy Flunixin Recovery (%) 94.0 - 10884.6 - 101
5-Hydroxy Flunixin CV (%) 3.1 - 9.30.7 - 8.4
Flunixin LOD (μg/kg) 42
Flunixin LOQ (μg/kg) 155
5-Hydroxy Flunixin LOD (μg/kg) 53
5-Hydroxy Flunixin LOQ (μg/kg) 159
Flunixin Matrix Effect (%) -1578.5
5-Hydroxy Flunixin Matrix Effect (%) -24.265.9

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical results. Below are the summarized experimental protocols for the two methods compared in the tables above.

Method 1: Multi-Residue, Multi-Class Analysis Method [1][3]

This method is characterized by its environmental friendliness due to lower reagent usage and is based on an approved multi-residue analysis approach.[3]

  • Sample Preparation:

    • Weigh 5 g of milk sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) and homogenize for 5 minutes.

    • Add 2 g of anhydrous magnesium sulfate (B86663) and 0.5 g of sodium chloride, shake vigorously for 1 minute, and centrifuge at 4,500 x g for 10 minutes.

    • Take a 5 mL aliquot of the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of 10% methanol.

    • Filter the solution through a 0.2 μm PTFE syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • The final sample is analyzed using a liquid chromatography-tandem mass spectrometry system. Specific instrument parameters (e.g., column, mobile phases, gradient, and mass spectrometer settings) are critical for achieving the reported performance and should be optimized in the user's laboratory.

Method 2: Alternative Extraction and Purification Method [1][2][4]

This method involves a different solvent extraction and a solid-phase extraction (SPE) cleanup step.

  • Sample Preparation:

    • Weigh 2 g of milk sample into a 50 mL centrifuge tube.

    • Add 100 μL of EDTA solution and shake for 3 minutes.

    • Add 8.5 mL of acetonitrile containing 0.1% formic acid and 1.5 mL of dichloromethane.

    • Shake for 15 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of C18 sorbent.

    • Shake for 10 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of methanol, sonicate for 5 minutes, and mix vigorously for 1 minute.

    • Centrifuge for 10 minutes at 16,000 x g and 4°C.

    • Filter the final sample through a 0.2 μm nylon syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • The prepared sample is analyzed by LC-MS/MS. As with Method 1, specific instrumental conditions must be established and optimized.

Visualizing the Workflow

To further clarify the experimental procedures, the following diagrams illustrate the workflows for the inter-laboratory comparison and the two analytical methods described.

InterLab_Comparison_Workflow cluster_prep Sample Preparation cluster_labs Participating Laboratories cluster_analysis Data Analysis Start Homogenized Reference Material Distribute Distribution to Participating Labs Start->Distribute LabA Laboratory A (Method 1) Distribute->LabA LabB Laboratory B (Method 1) Distribute->LabB LabC Laboratory C (Method 1) Distribute->LabC Collect Data Collection LabA->Collect LabB->Collect LabC->Collect Compare Statistical Comparison (Recovery, CV%) Collect->Compare Report Final Report Compare->Report

Inter-Laboratory Comparison Workflow

Method1_Workflow Sample 5g Milk Sample AddACN Add 10mL Acetonitrile Homogenize (5 min) Sample->AddACN AddSalts Add MgSO4 & NaCl Shake & Centrifuge AddACN->AddSalts Supernatant1 Collect 5mL Supernatant AddSalts->Supernatant1 Evaporate1 Evaporate to Dryness Supernatant1->Evaporate1 Reconstitute1 Reconstitute in 1mL 10% Methanol Evaporate1->Reconstitute1 Filter1 Filter (0.2µm PTFE) Reconstitute1->Filter1 LCMS1 LC-MS/MS Analysis Filter1->LCMS1

Method 1: Analytical Workflow

Method2_Workflow Sample2 2g Milk Sample AddEDTA Add EDTA & Shake Sample2->AddEDTA AddSolvents Add Acetonitrile/Formic Acid & Dichloromethane Shake & Centrifuge AddEDTA->AddSolvents Supernatant2 Collect Supernatant AddSolvents->Supernatant2 SPE C18 SPE Cleanup Shake & Centrifuge Supernatant2->SPE Supernatant3 Collect Supernatant SPE->Supernatant3 Evaporate2 Evaporate to Dryness Supernatant3->Evaporate2 Reconstitute2 Reconstitute in 1mL Methanol Sonicate & Mix Evaporate2->Reconstitute2 Centrifuge2 Centrifuge (16,000 x g) Reconstitute2->Centrifuge2 Filter2 Filter (0.2µm Nylon) Centrifuge2->Filter2 LCMS2 LC-MS/MS Analysis Filter2->LCMS2

Method 2: Analytical Workflow

References

The Gold Standard in Bioanalysis: A Comparison Guide to 5-Hydroxy Flunixin-d3 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of drug metabolites is paramount for robust pharmacokinetic, toxicokinetic, and food safety studies. This guide provides an objective comparison of analytical methodologies for the quantification of 5-Hydroxy Flunixin-d3, a key metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flunixin. The use of a deuterated internal standard like this compound is widely recognized as the gold standard for achieving the highest levels of accuracy and precision in mass spectrometry-based bioanalysis. [1][2][3]

5-Hydroxy Flunixin is the principal metabolite of Flunixin and serves as a crucial marker for monitoring Flunixin residues, particularly in milk.[4][5][6] The inherent variability of biological matrices necessitates analytical methods that can ensure reliable and reproducible results. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the benchmark for its sensitivity and selectivity in this regard.[4][7][8]

This guide delves into the performance of LC-MS/MS methods for 5-Hydroxy Flunixin quantification, presenting comparative data on accuracy and precision. Furthermore, it provides detailed experimental protocols and visual workflows to aid in the implementation of these robust analytical techniques.

Performance Comparison of Analytical Methods

The following tables summarize the accuracy and precision data from a comparative study of two distinct LC-MS/MS methods for the quantification of 5-Hydroxy Flunixin in milk.[4] Both methods demonstrate high levels of accuracy and precision, meeting the stringent criteria set by regulatory bodies such as the Codex Alimentarius.[4]

Table 1: Accuracy (% Recovery) of 5-Hydroxy Flunixin Quantification in Milk [4]

Fortification Level (μg/kg)Method 1 (% Recovery)Method 2 (% Recovery)
Low94.084.6
Medium10895.5
High98.7101

Table 2: Precision (% Coefficient of Variation, CV) of 5-Hydroxy Flunixin Quantification in Milk [4]

Fortification Level (μg/kg)Method 1 (% CV)Method 2 (% CV)
Low9.38.4
Medium3.10.7
High4.52.1

These results underscore the suitability of both methods for the reliable quantification of 5-Hydroxy Flunixin residues. Method 1, a multi-residue, multi-class analysis method, offers the advantage of being environmentally friendly due to lower reagent usage.[4][5]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. The following are the experimental protocols for the two LC-MS/MS methods compared in this guide.[4][9]

Method 1: Multi-Residue QuEChERS-Based Method

This method is based on a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction protocol.[4]

  • Sample Preparation:

    • Weigh 2 g of the milk sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) with 1% acetic acid.

    • Add the this compound internal standard.

    • Vortex for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride.

    • Vortex for 1 minute and then centrifuge at 4,700 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant and add it to a clean 15 mL centrifuge tube containing 150 mg of C18 sorbent and 50 mg of primary secondary amine (PSA) sorbent.

    • Vortex for 1 minute and centrifuge at 4,700 x g for 5 minutes at 4°C.

  • Final Sample Preparation:

    • Filter the supernatant through a 0.2 μm PTFE syringe filter.

    • The final sample is then ready for LC-MS/MS analysis.

Method 2: Solvent Extraction Method

This method employs a traditional liquid-liquid extraction followed by a cleanup step.[4][9]

  • Sample Preparation:

    • Weigh 2 g of the milk sample into a 50 mL centrifuge tube.

    • Add 100 µL of EDTA solution and shake for 3 minutes.

    • Add the this compound internal standard.

    • Add 8.5 mL of acetonitrile containing 0.1% formic acid and 1.5 mL of dichloromethane.

    • Shake for 15 minutes and then centrifuge at 4,500 x g for 10 minutes at 4°C.

  • Cleanup:

    • Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of C18 sorbent.

    • Shake for 10 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.

  • Concentration and Reconstitution:

    • Transfer the supernatant to a new tube and concentrate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of a 1:1 (v/v) mixture of water and methanol.

  • Final Sample Preparation:

    • Filter the reconstituted sample through a 0.2 μm PTFE syringe filter prior to LC-MS/MS analysis.

Visualizing the Workflow and Pathway

To further clarify the experimental process and the biological context, the following diagrams have been generated.

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Start Biological Sample (e.g., Milk) Spike Spike with This compound Start->Spike Extract Extraction (QuEChERS or LLE) Spike->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 SPE Solid-Phase Extraction (SPE) Centrifuge1->SPE Centrifuge2 Centrifugation SPE->Centrifuge2 Evaporate Evaporation & Reconstitution Centrifuge2->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS Data Data Processing & Quantification LCMS->Data

Caption: A generalized workflow for the quantification of this compound.

Flunixin's Mechanism of Action: COX Inhibition Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., GI protection, platelet aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Flunixin Flunixin Flunixin->COX1 Inhibition Flunixin->COX2 Inhibition

Caption: The inhibitory effect of Flunixin on the cyclooxygenase (COX) pathway.[10][11]

Conclusion

The quantification of this compound by LC-MS/MS provides a highly accurate and precise method for bioanalytical studies. The use of a deuterated internal standard is critical for mitigating matrix effects and ensuring data integrity.[1][12] The presented methods and data serve as a valuable resource for laboratories involved in drug metabolism, pharmacokinetics, and regulatory compliance, enabling confident and reliable decision-making in research and development.

References

Performance Characteristics of Analytical Methods for 5-Hydroxy Flunixin Utilizing Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of flunixin (B1672893) and its metabolites, the accurate quantification of 5-hydroxy flunixin is crucial. This metabolite often serves as a primary marker for flunixin surveillance in various biological matrices. The use of a stable isotope-labeled internal standard, such as 5-Hydroxy Flunixin-d3, is a key component of robust analytical methodologies, primarily those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of the performance characteristics of such methods based on available experimental data.

Comparison of Method Performance

The following table summarizes the performance characteristics of different analytical methods developed for the quantification of 5-hydroxy flunixin. These methods, while not always explicitly stating the use of this compound, follow protocols where such an internal standard is best practice for achieving the reported accuracy and precision.

ParameterMethod 1 (Bovine Milk)Method 2 (Bovine Milk)Method 3 (Bovine Plasma)Method 4 (Livestock & Fishery Products)
Analytical Technique LC-MS/MSLC-MS/MSHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.2 ppb (theoretical)3 µg/kg0.03 µg/mL2-10 µg/kg
Limit of Quantification (LOQ) 1 ppb9 µg/kg0.05 µg/mL6-33 µg/kg
Recovery 101%84.6%–101%63-85%83.3%–106%
Precision (%CV) 5%0.7%–8.4%< 12%2.2%–20%
Linearity (r²) Not Specified> 0.99> 0.999> 0.99
Matrix Effect Not Specified65.9%Not ApplicableStrong in flatfish, beef, chicken, eggs, shrimp

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical performance. Below are summaries of the experimental protocols from the cited studies.

Method 1: LC-MS/MS for 5-Hydroxyflunixin in Raw Bovine Milk[1]
  • Sample Preparation:

    • Acidified whole milk is subjected to solvent precipitation/extraction using an acetone/ethyl acetate (B1210297) mixture.

    • The resulting organic extract is purified by solid-phase extraction (SPE) employing a strong cation exchange cartridge (sulfonic acid).

  • LC-MS/MS Analysis:

    • The purified sample is analyzed using a liquid chromatography system coupled with a tandem mass spectrometer.

Method 2: Comparative LC-MS/MS Methods for Flunixin and 5-Hydroxy Flunixin in Milk[2][3]

This study compared two approaches for milk analysis.

  • Method 1 (Multi-residue method):

    • Extraction: Homogenized milk sample (2 g) is mixed with 10 mL of water:acetonitrile (B52724) (1:4, v/v).

  • Method 2 (Specific method):

    • Pre-treatment: Milk sample (2 g) is treated with 100 µL of EDTA solution and shaken.

    • Extraction: 8.5 mL of acetonitrile containing 0.1% formic acid and 1.5 mL of dichloromethane (B109758) are added, and the mixture is shaken.

    • Centrifugation: The mixture is centrifuged at 4,500×g for 10 min at 4°C.

    • Purification: The supernatant is transferred to a tube containing 150 mg of C18 sorbent, shaken, and centrifuged again.

    • Final Preparation: The final extract is filtered before LC-MS/MS analysis.

Method 3: HPLC-UV for Flunixin and 5-Hydroxyflunixin in Bovine Plasma[4]
  • Sample Preparation:

    • Plasma samples are extracted with acetonitrile.

  • HPLC-UV Analysis:

    • The extract is analyzed by liquid chromatography with ultraviolet detection.

    • The limit of quantitation for 5-hydroxyflunixin was reported as 0.05 µg/mL with a recovery range of 63-85%.[1]

Method 4: LC-MS/MS for Flunixin and 5-Hydroxy Flunixin in Various Animal Products[2][5]

This method was applied to beef, chicken, egg, flatfish, and shrimp.

  • Sample Preparation: A QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and purification protocol is employed.

  • LC-MS/MS Analysis: The final extract is analyzed by LC-MS/MS.

  • Performance: The method demonstrated good linearity (>0.99) and recoveries between 83.3% and 106% for 5-hydroxy flunixin across the various matrices.[2] However, significant matrix effects were observed in most tissues, with the strongest effect in flatfish.[2][3]

Visualizing the Workflow

A generalized workflow for the analysis of 5-hydroxy flunixin using a deuterated internal standard like this compound is depicted below. This process is typical for achieving high accuracy and precision in complex biological matrices.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (e.g., Milk, Plasma) add_is Spike with This compound sample->add_is extract Solvent Extraction (e.g., Acetonitrile) add_is->extract cleanup Purification (e.g., SPE, C18) extract->cleanup lc LC Separation cleanup->lc ms MS/MS Detection lc->ms quant Quantification (Analyte/IS Ratio) ms->quant report Final Concentration Report quant->report

General workflow for 5-hydroxy flunixin analysis.

The use of a deuterated internal standard such as this compound is critical in LC-MS/MS-based bioanalytical methods.[4][5][6] It helps to correct for variability in sample preparation and potential matrix effects, thereby ensuring the reliability of the quantitative results. The choice of a specific method will depend on the matrix, the required sensitivity, and the available instrumentation. While HPLC-UV methods exist, LC-MS/MS offers superior sensitivity and selectivity, which is often necessary for residue analysis at regulatory limits.

References

A Comparative Guide to Linearity and Range for 5-Hydroxy Flunixin Calibration Curves

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the linearity and analytical range for the quantification of 5-Hydroxy Flunixin, offering valuable insights for researchers, scientists, and professionals in drug development. The data presented is based on validated bioanalytical methods and serves as a benchmark for laboratory assays. While the primary focus of this guide is on 5-Hydroxy Flunixin, the principles and methodologies are directly applicable to its deuterated internal standard, 5-Hydroxy Flunixin-d3, which is expected to exhibit similar chromatographic and mass spectrometric behavior.

Quantitative Data Summary

The following tables summarize the linearity and range of calibration curves for 5-Hydroxy Flunixin in various biological matrices as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

Table 1: Linearity and Range of 5-Hydroxy Flunixin Calibration Curves by LC-MS/MS

Biological MatrixCalibration Range (µg/kg)Number of PointsCoefficient of Determination (r²)
Milk (Method 1)2.5 - 405>0.99[1][2]
Milk (Method 2)Not specifiedNot specified>0.99[1][2]
Beef0 - 806>0.99[1][2]
Chicken0 - 806>0.99[1][2]
Eggs0 - 806>0.99[1][2]
Flatfish0 - 806>0.99[1][2]
Shrimp0 - 806>0.99[1][2]

Table 2: Linearity and Range of 5-Hydroxy Flunixin Calibration Curve by HPLC-UV

Biological MatrixCalibration Range (µg/mL)Number of PointsRegression EquationCorrelation Coefficient (R)
Bovine Plasma0.05 - 55Not specified0.9998[3]

Experimental Protocols

The establishment of a reliable calibration curve is fundamental to analytical method validation. Below are the detailed methodologies employed in the cited studies.

LC-MS/MS Method for Various Livestock and Fishery Products [1][2]

  • Sample Preparation: A detailed extraction and clean-up procedure was performed, tailored to each matrix (milk, beef, chicken, egg, flatfish, and shrimp). This typically involved protein precipitation, liquid-liquid extraction, and solid-phase extraction.

  • Standard Curve Preparation: Calibration standards were prepared by spiking blank matrix extracts with known concentrations of 5-Hydroxy Flunixin. For the multi-matrix validation, a six-point calibration curve was prepared in the range of 0 to 80 µg/kg. For milk, a five-point curve from 2.5 to 40 µg/kg was used.

  • Instrumental Analysis: An LC-MS/MS system was used for the separation and detection of 5-Hydroxy Flunixin.

  • Data Analysis: The peak area response of 5-Hydroxy Flunixin was plotted against the corresponding concentration to construct the calibration curve. Linearity was assessed by calculating the coefficient of determination (r²).

HPLC-UV Method for Bovine Plasma [3]

  • Sample Preparation: Plasma samples were extracted with acetonitrile. The supernatant was evaporated to dryness and the residue was reconstituted in a mobile phase-like solution.

  • Standard Curve Preparation: Standard calibration curves were prepared by spiking control plasma samples with 5-Hydroxy Flunixin at five concentration levels ranging from 0.05 to 2 µg/mL.

  • Instrumental Analysis: An HPLC system equipped with a UV detector set at 290 nm was used for analysis.

  • Data Analysis: The peak areas were plotted against the concentrations, and the linearity was evaluated using the correlation coefficient (R) and F-test for lack-of-fit.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships involved in establishing calibration curve parameters, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Evaluation A Blank Matrix Selection B Spiking with Analyte (5-Hydroxy Flunixin) A->B C Serial Dilutions B->C D Extraction & Clean-up C->D E LC-MS/MS or HPLC-UV Analysis D->E F Peak Area Integration E->F G Construct Calibration Curve (Response vs. Concentration) F->G H Linear Regression Analysis G->H I Determine r² and Range H->I J Validated Method I->J Acceptance Criteria Met? K Method Optimization I->K No K->A Re-evaluate & Repeat

Caption: Workflow for Establishing Calibration Curve Linearity and Range.

G cluster_params Core Calibration Parameters cluster_limits Detection & Quantification Limits Linearity Linearity (r² ≥ 0.99) Range Range Linearity->Range Defines the boundaries LLOQ Lower Limit of Quantification (LLOQ) Range->LLOQ Lower bound ULOQ Upper Limit of Quantification (ULOQ) Range->ULOQ Upper bound Accuracy Accuracy Precision Precision LLOQ->Accuracy LLOQ->Precision ULOQ->Accuracy ULOQ->Precision

Caption: Interrelationship of Calibration Curve Validation Parameters.

References

A Comparative Guide to the Specificity of 5-Hydroxy Flunixin-d3 Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the primary analytical methods for the detection of 5-Hydroxy Flunixin-d3, the main metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flunixin (B1672893). The focus of this comparison is on the specificity of these methods, a critical parameter for accurate and reliable quantification in complex biological matrices. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug residue analysis, and food safety monitoring.

Executive Summary

The two predominant techniques for the detection of 5-Hydroxy Flunixin are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays (such as ELISA). LC-MS/MS offers high specificity and sensitivity, making it the gold standard for confirmatory analysis. Immunoassays, on the other hand, provide a high-throughput and cost-effective screening solution. The specificity of immunoassays is dependent on the cross-reactivity of the antibodies used. Recent developments in monoclonal and polyclonal antibody production have led to highly specific immunoassays for 5-Hydroxy Flunixin with minimal cross-reactivity to the parent drug, Flunixin, and other NSAIDs.

Data Presentation

The following tables summarize the performance characteristics of different detection methods for 5-Hydroxy Flunixin, with a focus on parameters that reflect the methods' specificity and reliability.

Table 1: Performance Comparison of LC-MS/MS Methods for 5-Hydroxy Flunixin Detection in Milk.

ParameterMethod 1[1][2]Method 2[1][2]
Limit of Detection (LOD) 5 µg/kg3 µg/kg
Limit of Quantification (LOQ) 15 µg/kg9 µg/kg
Recovery 94.0%–108%84.6%–101%
Precision (CV) 3.1%–9.3%0.7%–8.4%
Matrix Effect -24.2%65.9%

Table 2: Performance of an Indirect Competitive ELISA (icELISA) for 5-Hydroxy Flunixin Detection.

ParameterBovine Muscle[3]Milk[3]
Limit of Detection (LOD) 2.98 µg/kg (for Flunixin)0.78 µg/L
Semi-inhibitory Concentration (IC50) 1.43 ng/mL (for Flunixin)0.29 ng/mL
Recovery 83%–94% (for Flunixin)81%–105%
Precision (CV) 5.8%–10.2% (for Flunixin)6.8%–11.3%

Table 3: Cross-Reactivity of a Polyclonal Antibody-Based icELISA. [4]

CompoundCross-Reactivity (%)
5-Hydroxy Flunixin 100
Flunixin 20.3
Other related NSAIDs < 0.1

Experimental Protocols

LC-MS/MS Method for 5-Hydroxy Flunixin in Milk

This protocol is a summary of a validated method for the determination of 5-Hydroxy Flunixin in milk samples.[1][2][5]

a. Sample Preparation (QuEChERS-based Method 1) [1][2]

  • Weigh 2 g of a homogenized milk sample into a 50 mL centrifuge tube.

  • Add 10 mL of a 1:4 (v/v) mixture of water and acetonitrile (B52724).

  • Shake the mixture for 5 minutes and centrifuge at 4,700 ×g for 10 minutes at 4°C.

  • Transfer the supernatant to a second 50 mL centrifuge tube containing 500 mg of C18 sorbent and 10 mL of n-hexane saturated with acetonitrile.

  • Shake for 10 minutes and centrifuge at 4,700 ×g for 5 minutes at 4°C.

  • Transfer 5 mL of the acetonitrile extract to a 15 mL centrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of a 1:1 (v/v) mixture of water and methanol.

  • Filter the solution through a 0.2-µm PTFE syringe filter before LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of mobile phases, typically consisting of an aqueous component with a small amount of acid (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the specific compound and mobile phase.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 5-Hydroxy Flunixin and its deuterated internal standard (this compound).

Indirect Competitive ELISA (icELISA) for 5-Hydroxy Flunixin in Bovine Muscle and Milk

This protocol outlines the key steps for an icELISA developed for the detection of 5-Hydroxy Flunixin.[3][4]

a. Immunogen and Coating Antigen Preparation

  • The immunogen is prepared by conjugating 5-Hydroxy Flunixin to a carrier protein like Bovine Serum Albumin (BSA) using the carbodiimide (B86325) method.

  • The coating antigen is prepared by conjugating 5-Hydroxy Flunixin to a different carrier protein (e.g., ovalbumin) to avoid antibody recognition of the carrier protein used for immunization.

b. ELISA Procedure

  • Coat a 96-well microplate with the coating antigen and incubate.

  • Wash the plate to remove unbound antigen.

  • Add the sample extract or standard solution of 5-Hydroxy Flunixin, followed by the addition of the polyclonal antibody against 5-Hydroxy Flunixin.

  • Incubate to allow competition between the free 5-Hydroxy Flunixin in the sample/standard and the coated antigen for binding to the antibody.

  • Wash the plate to remove unbound antibodies and other components.

  • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody.

  • Wash the plate again.

  • Add a substrate solution that reacts with the enzyme to produce a colorimetric signal.

  • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader. The signal intensity is inversely proportional to the concentration of 5-Hydroxy Flunixin in the sample.

c. Sample Preparation for ELISA [3]

  • For bovine muscle, homogenize 1.0 g of the sample. For milk, use 1.0 mL.

  • Add 4.0 mL of 0.5% hydrochloric acid in acetonitrile.

  • Sonicate for 5 minutes and then centrifuge at 5000 x g for 10 minutes.

  • Collect 2 mL of the supernatant and evaporate to dryness under a stream of nitrogen at 55°C.

  • Reconstitute the residue in the assay buffer before analysis.

Mandatory Visualizations

Metabolic Pathway of Flunixin

The primary metabolic pathway of Flunixin involves hydroxylation to form 5-Hydroxy Flunixin. This reaction is catalyzed by Cytochrome P450 enzymes in the liver.[1][2]

metabolic_pathway Flunixin Flunixin Metabolite 5-Hydroxy Flunixin Flunixin->Metabolite Hydroxylation Enzyme Cytochrome P450 (CYP1A1, CYP3A family) Enzyme->Flunixin

Metabolic conversion of Flunixin.
Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the general workflow for the analysis of this compound using LC-MS/MS.

lcmsms_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Milk) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Purification Purification (e.g., C18 Sorbent) Extraction->Purification Concentration Concentration Purification->Concentration Reconstitution Reconstitution Concentration->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS DataAnalysis Data Analysis MSMS->DataAnalysis Result Result Reporting DataAnalysis->Result

LC-MS/MS analytical workflow.
Logical Relationship in Indirect Competitive ELISA

This diagram shows the principle of the indirect competitive ELISA for the detection of 5-Hydroxy Flunixin.

elisa_logic cluster_well Microplate Well cluster_detection Detection CoatedAntigen Coated 5-OH Flunixin BoundComplex1 Antibody-Coated Antigen Complex CoatedAntigen->BoundComplex1 SampleAnalyte 5-OH Flunixin (in sample) BoundComplex2 Antibody-Sample Analyte Complex SampleAnalyte->BoundComplex2 Antibody Primary Antibody Antibody->BoundComplex1 Antibody->BoundComplex2 Signal Colorimetric Signal BoundComplex1->Signal Inverse Relationship

Principle of indirect competitive ELISA.

References

A Comparative Analysis of 5-Hydroxy Flunixin-d3 Across Various Species

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative examination of 5-Hydroxy Flunixin-d3, the primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flunixin (B1672893). Flunixin is widely used in veterinary medicine to manage pain and inflammation. Understanding the metabolic fate and pharmacokinetic profile of its major metabolite is crucial for ensuring drug efficacy and food safety. This document provides a consolidated overview of key pharmacokinetic parameters and analytical methodologies for this compound in different animal species, tailored for researchers, scientists, and professionals in drug development.

Pharmacokinetic Profile of Flunixin and its Metabolite, 5-Hydroxy Flunixin

The metabolism and elimination of Flunixin, and consequently the presence of 5-Hydroxy Flunixin, can vary significantly across species and even with the route of administration. These differences are critical for determining appropriate dosing regimens and withdrawal periods.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of Flunixin and 5-Hydroxy Flunixin in various species as reported in the scientific literature. It is important to note that direct comparative studies are limited, and data has been compiled from multiple independent studies.

SpeciesRoute of AdministrationAnalyteParameterValueReference
Dairy Cattle Intravenous (IV)FlunixinTerminal Half-Life3.42 h[1]
Intramuscular (IM)FlunixinTerminal Half-Life4.48 h[1]
Subcutaneous (SC)FlunixinTerminal Half-Life5.39 h[1]
IV, IM, SC5-Hydroxy FlunixinMilk EliminationUndetectable in all IV cows at 48h; one IM and one SC cow had measurable concentrations.[1]
Veal Calves Intravenous (IV)FlunixinElimination Half-Life1.32 ± 0.94 h[2]
5-Hydroxy FlunixinHepatic ConcentrationDetected in 1 of 4 calves at 96h post-dose; not detected at 120h.[2]
Horses TransdermalFlunixinTerminal Half-Life22.4 h (range: 18.3-42.5)[3][4]
Cmax515.6 ng/mL (range: 369.7-714.0)[3][4]
Tmax8.67 h (range: 8.0-12.0)[3][4]
5-OH FlunixinSerum/UrineAbove limit of quantitation at 96h post-administration.[3][4]
Dairy Goats Transdermal5-Hydroxy FlunixinApparent Milk Half-Life17.52 h[5]
Intravenous (IV)FlunixinElimination Half-Life3.77 h (Lactating)[6]
Subcutaneous (SC)FlunixinElimination Half-Life3.03 h (Lactating, multiple doses)[6]
Sheep Oral (in feed)FlunixinHalf-Life7.95 ± 0.77 h[7][8]
Cmax1.78 ± 0.48 µg/mL[7][8]
Tmax6.00 ± 4.14 h[7][8]
Intravenous (IV)FlunixinElimination Half-Life229 min (3.8 h)[9]
Intramuscular (IM)FlunixinElimination Half-Life205 min (3.4 h)[9]

Analytical Methodologies for Detection

The accurate quantification of 5-Hydroxy Flunixin is essential for pharmacokinetic studies and residue monitoring in food products. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique employed for this purpose due to its high sensitivity and specificity.

Overview of LC-MS/MS Methods

The table below outlines key aspects of various LC-MS/MS methods used for the determination of Flunixin and 5-Hydroxy Flunixin in different biological matrices.

MatrixExtraction MethodPurificationAnalytical ColumnKey FindingsReference
Milk Organic Solvent ExtractionC18 Solid Phase Extraction (SPE)Not specifiedMethod 1 (environmentally friendly) and Method 2 both showed good linearity (>0.99), accuracy (84.6%–115%), and precision (0.7%–9.3%).[10][10]
Milk, Beef, Chicken, Egg, Flatfish, Shrimp QuEChERS-basedC18 SPENot specifiedMethod 1 was validated for various matrices, with recoveries of 82.4%–110% for flunixin and 83.3%–106% for 5-hydroxy flunixin.[10][11][10]
Bovine Milk Acetone/Ethyl Acetate Precipitation/ExtractionStrong Cation Exchange SPENot specifiedMethod provides determination and confirmation of 5-hydroxyflunixin at 1 and 2 ppb levels, respectively.[12][12]
Plasma (Goat) Not specifiedNot specifiedUPLC-MS/MSLOQ for 5-OH metabolite was 0.8 ng/mL in plasma and 0.9 ng/mL in milk.[13][13]
Plasma (Veal Calves) Not specifiedNot specifiedNot specifiedLOQ was 0.001 μg/mL, and the LOD was 0.0005 μg/mL for both flunixin and 5-OH flunixin.[2][2]

Experimental Protocols

Representative Experimental Protocol: Quantification of 5-Hydroxy Flunixin in Milk by LC-MS/MS

This protocol is a generalized representation based on methodologies described in the cited literature.[10][14]

1. Sample Preparation and Extraction:

  • To 2 g of milk sample in a 50 mL centrifuge tube, add an internal standard solution (e.g., this compound).

  • Add 100 µL of EDTA solution and shake for 3 minutes.

  • Add 8.5 mL of acetonitrile (B52724) containing 0.1% formic acid and 1.5 mL of dichloromethane.

  • Shake vigorously for 15 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.

2. Solid Phase Extraction (SPE) Cleanup:

  • Decant the supernatant into a 15 mL centrifuge tube containing 150 mg of C18 sorbent.

  • Shake for 10 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.

3. Concentration and Reconstitution:

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol (B129727) or a water:methanol mixture).

  • Vortex and sonicate for 5 minutes.

4. Final Preparation and Analysis:

  • Centrifuge the reconstituted sample at 16,000 x g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.2-µm syringe filter into an autosampler vial.

  • Analyze the sample using a validated LC-MS/MS method.

Visualizations

Metabolic Pathway of Flunixin

Metabolic Pathway of Flunixin Flunixin Flunixin Metabolite 5-Hydroxy Flunixin Flunixin->Metabolite Hydroxylation Enzyme Cytochrome P450 (e.g., CYP1A1, CYP3A family) Enzyme->Flunixin

Caption: Metabolic conversion of Flunixin to 5-Hydroxy Flunixin.

Generalized Experimental Workflow for Pharmacokinetic Analysis

Experimental Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Animal_Selection Species Selection (e.g., Cattle, Goat, Sheep) Drug_Administration Drug Administration (e.g., IV, IM, Transdermal) Animal_Selection->Drug_Administration Sample_Collection Biological Sample Collection (Blood, Milk, Tissue) Drug_Administration->Sample_Collection Sample_Preparation Sample Preparation (Extraction, Cleanup) Sample_Collection->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Data_Acquisition Data Acquisition LCMS_Analysis->Data_Acquisition PK_Modeling Pharmacokinetic Modeling Data_Acquisition->PK_Modeling Parameter_Calculation Parameter Calculation (t1/2, Cmax, Tmax) PK_Modeling->Parameter_Calculation Comparative_Analysis Comparative Analysis Parameter_Calculation->Comparative_Analysis

References

Comparative Guide to 5-Hydroxy Flunixin-d3 Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available 5-Hydroxy Flunixin-d3 reference standards. This deuterated internal standard is crucial for the accurate quantification of 5-Hydroxy Flunixin, the major metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flunixin, in various biological matrices. This document outlines key quality attributes from various suppliers, detailed experimental protocols for its use, and visual representations of relevant biological and experimental workflows.

Product Comparison

A critical aspect of selecting a reference standard is ensuring its quality and suitability for the intended analytical method. The following table summarizes the available information on this compound from prominent suppliers. Data has been compiled from publicly available Certificates of Analysis and product information sheets.

SupplierProduct NumberPurityIsotopic Enrichment (d3)Concentration/Form
LGC Standards (TRC) H942422>95% (HPLC)Not specifiedNeat Solid
Cayman Chemical 35057≥98%≥99% deuterated forms (d1-d3); ≤1% d0 (for Flunixin-d3)Neat Solid
MedChemExpress HY-113583SNot specifiedNot specifiedSolid
Santa Cruz Biotechnology sc-214327Not specifiedNot specifiedSolid

Note: Isotopic enrichment data for this compound was not consistently available. The data from Cayman Chemical for the related compound Flunixin-d3 is provided for reference.

Experimental Protocols

Accurate and reproducible results in bioanalysis heavily depend on robust experimental protocols. Below are detailed methodologies for the extraction and analysis of 5-Hydroxy Flunixin from biological matrices using this compound as an internal standard, primarily employing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Extraction from Bovine Milk

This protocol is adapted from validated methods for the determination of Flunixin and its metabolites in milk.

Materials:

  • Bovine milk sample

  • This compound internal standard solution

  • Acetonitrile (B52724)

  • Dichloromethane

  • Formic acid

  • C18 solid-phase extraction (SPE) cartridges

  • 0.2 µm nylon syringe filters

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 2 g of a homogenized milk sample in a 50 mL centrifuge tube, add a known amount of this compound internal standard.

  • Add 8.5 mL of acetonitrile containing 0.1% formic acid and 1.5 mL of dichloromethane.

  • Vortex for 15 minutes and then centrifuge at 4,500 x g for 10 minutes at 4°C.

  • Decant the supernatant into a clean 15 mL centrifuge tube containing 150 mg of C18 sorbent.

  • Vortex for 10 minutes and centrifuge at 4,500 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of methanol, sonicate for 5 minutes, and vortex for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C and filter the supernatant through a 0.2 µm nylon syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at 30% B, increase to 90% B over several minutes, hold, and then return to initial conditions for equilibration.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • 5-Hydroxy Flunixin: Monitor for the transition of the precursor ion to a specific product ion (e.g., m/z 313 -> 295).

    • This compound: Monitor for the transition of the deuterated precursor ion to its corresponding product ion (e.g., m/z 316 -> 298).

  • Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

Visualized Workflows and Pathways

To further elucidate the processes involving this compound, the following diagrams are provided in the DOT language for Graphviz.

Synthesis Workflow

The synthesis of this compound typically involves a multi-step chemical process. While the exact proprietary methods of manufacturers are not public, a plausible synthetic route can be inferred from the synthesis of Flunixin and general methods for introducing deuterium (B1214612) and hydroxyl groups.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product 2-chloro-5-hydroxynicotinic_acid 2-chloro-5-hydroxynicotinic acid Coupling_Reaction Coupling Reaction (e.g., Buchwald-Hartwig) 2-chloro-5-hydroxynicotinic_acid->Coupling_Reaction Reactant 1 2-methyl-d3-3-trifluoromethylaniline 2-methyl-d3-3- trifluoromethylaniline 2-methyl-d3-3-trifluoromethylaniline->Coupling_Reaction Reactant 2 5-Hydroxy_Flunixin-d3 This compound Coupling_Reaction->5-Hydroxy_Flunixin-d3 Yields G Sample_Collection Biological Sample (e.g., Milk, Plasma) Spiking Spike with This compound (IS) Sample_Collection->Spiking Extraction Sample Preparation (e.g., SPE) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification G cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGG2, PGH2, etc.) COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Flunixin Flunixin Flunixin->COX1 Inhibits Flunixin->COX2 Inhibits

Assessing the Isotopic Purity of 5-Hydroxy Flunixin-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated standards like 5-Hydroxy Flunixin-d3 is a critical parameter that underpins the accuracy and reliability of quantitative bioanalytical studies. This guide provides an objective comparison of the primary analytical techniques for assessing the isotopic purity of this compound, presenting supporting experimental data and detailed methodologies.

Introduction to Isotopic Purity Assessment

This compound is the deuterated analog of 5-Hydroxy Flunixin, the major metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flunixin. In quantitative mass spectrometry-based assays, this compound serves as an ideal internal standard, as its chemical and physical properties are nearly identical to the unlabeled analyte, but it is distinguishable by its higher mass.

The isotopic purity of a deuterated standard refers to the percentage of the compound that is fully labeled with the desired number of deuterium (B1214612) atoms. In the case of this compound, this means three deuterium atoms are incorporated into the molecule. High isotopic purity (typically >98%) is crucial to minimize "cross-talk," where the signal from the unlabeled analyte is artificially inflated by the presence of unlabeled or partially labeled internal standard.

The two gold-standard techniques for determining the isotopic purity and enrichment of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: Quantitative Isotopic Purity Analysis

The primary goal of isotopic purity assessment is to determine the distribution of isotopologues—molecules that differ only in their isotopic composition. For this compound, this involves quantifying the relative abundance of the desired d3 species against the unlabeled (d0) and partially labeled (d1, d2) counterparts. This data is typically provided in the Certificate of Analysis (CoA) from the supplier.

Table 1: Representative Isotopic Distribution of this compound as Determined by High-Resolution Mass Spectrometry

IsotopologueMass ShiftRelative Abundance (%)
d0 (Unlabeled)M+00.15
d1M+10.40
d2M+22.50
d3 (Fully Labeled)M+396.95

Note: This data is representative of a typical batch of a d3-labeled compound and should be confirmed by analyzing the specific lot of the standard.

Table 2: Comparison of Analytical Techniques for Isotopic Purity Assessment

ParameterHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by mass-to-charge ratio of isotopologues.Differentiation of nuclei based on their magnetic properties.
Information Provided Isotopic distribution (relative abundance of d0, d1, d2, d3, etc.).Location of deuterium labels and site-specific isotopic enrichment.
Sample Consumption Very low (nanogram level).[1][2]Higher (milligram level).
Throughput High.Low to moderate.
Quantitative Accuracy Excellent for relative abundance.Excellent for site-specific enrichment.
Instrumentation LC-HRMS (e.g., Q-TOF, Orbitrap).High-field NMR spectrometer (e.g., 400 MHz or higher).

Mandatory Visualization

The following diagrams illustrate the general workflows for assessing the isotopic purity of this compound using LC-HRMS and NMR spectroscopy.

LC_HRMS_Workflow cluster_lc LC Separation cluster_ms HRMS Analysis cluster_data Data Analysis prep Prepare solutions of This compound and unlabeled standard lc Inject sample onto UPLC/HPLC system prep->lc column Chromatographic separation on a C18 column lc->column ms Electrospray Ionization (ESI) column->ms analyzer High-resolution mass analysis (e.g., TOF, Orbitrap) ms->analyzer xic Extract Ion Chromatograms for d0, d1, d2, d3 analyzer->xic integrate Integrate peak areas of each isotopologue xic->integrate calculate Calculate relative abundance and isotopic purity integrate->calculate

Workflow for Isotopic Purity Assessment by LC-HRMS.

NMR_Workflow cluster_data Data Analysis prep Dissolve 5-10 mg of This compound in deuterated solvent acquire Acquire 1H and/or 2H NMR spectra on a high-field spectrometer prep->acquire process Process spectra (phasing, baseline correction) acquire->process integrate Integrate relevant signals (residual proton vs. reference) process->integrate calculate Calculate site-specific deuterium incorporation integrate->calculate

Workflow for Isotopic Purity Assessment by NMR.

Experimental Protocols

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

This method is widely used for its high sensitivity and throughput in determining the isotopic distribution of labeled compounds.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a corresponding stock solution of unlabeled 5-Hydroxy Flunixin.

  • Further dilute the stock solutions to a working concentration of 1 µg/mL with the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions:

  • MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Full scan from m/z 100-500.

  • Resolution: >60,000.

4. Data Analysis:

  • Extract the ion chromatograms for the theoretical m/z values of the d0, d1, d2, and d3 isotopologues of 5-Hydroxy Flunixin.

  • Integrate the peak areas for each isotopologue.

  • Correct the raw intensities for the natural abundance of ¹³C, which also contributes to the M+1 peak.

  • Calculate the isotopic purity by expressing the corrected peak area of the desired deuterated isotopologue (d3) as a percentage of the sum of all corrected isotopologue peak areas.

Isotopic Enrichment Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information on the location of the deuterium labels and can be used for quantitative analysis of isotopic enrichment.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6) to a final volume of 0.6-0.7 mL in a clean NMR tube.

2. NMR Acquisition Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the protons of interest to ensure full relaxation for accurate integration.

  • Number of Scans: A sufficient number of scans to achieve a good signal-to-noise ratio for all peaks of interest.

3. Data Analysis (¹H NMR):

  • Process the spectrum with appropriate phasing and baseline correction.

  • Identify the signal corresponding to the residual protons at the deuterated positions.

  • Integrate the area of this residual proton signal.

  • Integrate the area of a well-resolved, non-deuterated proton signal within the molecule to serve as an internal reference.

  • Calculate the percentage of the non-deuterated species at the labeled position by comparing the normalized integrals.

  • The isotopic purity (Atom % D) is then calculated as 100% minus the percentage of the non-deuterated species.

Comparison with Alternatives

The primary alternative to using this compound as an internal standard is to use a structurally analogous compound. However, this approach is less ideal as the chromatographic behavior and ionization efficiency of the analogue may differ from the analyte, leading to less effective correction for matrix effects and other sources of analytical variability. The use of a stable isotope-labeled internal standard like this compound, with its high isotopic purity, remains the most robust and reliable approach for quantitative bioanalysis.

Conclusion

The assessment of isotopic purity is a critical step in the validation of deuterated internal standards. Both high-resolution mass spectrometry and NMR spectroscopy are powerful techniques that provide complementary information. HRMS is ideally suited for determining the overall isotopic distribution and is a high-throughput method, while NMR provides detailed, site-specific information on deuterium incorporation. For routine use in quantitative bioanalysis, a Certificate of Analysis from the supplier detailing the isotopic distribution as determined by HRMS is typically sufficient to ensure the quality and reliability of the this compound internal standard.

References

A Comparative Guide to Bioanalytical Method Validation for 5-Hydroxy Flunixin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key considerations and experimental data relevant to the method validation of 5-Hydroxy Flunixin-d3, a deuterated internal standard crucial for the accurate quantification of the active metabolite of Flunixin (B1672893). In bioanalytical studies, particularly those supporting pharmacokinetics and drug metabolism, the use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard.[1][2] This is due to its ability to mimic the analyte of interest throughout sample preparation and analysis, thereby providing superior compensation for variability and leading to more accurate and precise results.[1][2]

This document outlines the essential validation parameters as stipulated by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and presents a performance comparison between deuterated internal standards and their non-deuterated, structurally similar counterparts (analog internal standards).

The Gold Standard: Deuterated vs. Analog Internal Standards

The selection of an appropriate internal standard is a critical decision in developing robust bioanalytical methods. Deuterated internal standards are chemically identical to the analyte, with the only difference being the increased mass due to the deuterium (B1214612) atoms. This near-identical physicochemical behavior ensures they co-elute with the analyte and experience similar matrix effects and ionization efficiencies in the mass spectrometer.[1][2][3] Analog internal standards, while structurally similar, can exhibit different extraction recoveries, chromatographic retention times, and ionization responses, potentially leading to less accurate and precise quantification.[3]

The following table summarizes the performance differences observed in studies comparing deuterated and analog internal standards for the analysis of various compounds.

Validation ParameterDeuterated Internal StandardAnalog Internal StandardKey Takeaway
Inter-patient Assay Imprecision (CV%) 2.7% - 5.7%7.6% - 9.7%Deuterated standards provide significantly better precision across different patient samples.[3]
Accuracy (Mean Bias) 100.3%96.8%Deuterated standards lead to more accurate measurements, closer to the true value.[4]
Precision (Variance) Significantly lower (p=0.02)HigherThe use of a deuterated internal standard resulted in a statistically significant improvement in method precision.[4]

Core Bioanalytical Method Validation Parameters for 5-Hydroxy Flunixin

The following table outlines the essential validation parameters for a bioanalytical method intended to quantify 5-Hydroxy Flunixin using this compound as an internal standard. The acceptance criteria are based on general FDA and EMA guidelines. While specific data for this compound is not publicly available, the provided data for Flunixin and 5-Hydroxy Flunixin from various studies serves as a strong proxy for expected performance.

Validation ParameterPurposeTypical Acceptance CriteriaExample Data (Flunixin / 5-Hydroxy Flunixin)
Selectivity & Specificity To ensure the method can differentiate the analyte and internal standard from other components in the matrix.No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 different sources.In a study on bovine muscle, no interfering peaks were observed in 21 different blank samples.
Accuracy & Precision To determine the closeness of measured concentrations to the true value and the reproducibility of the measurements.Accuracy: Within ±15% of the nominal concentration (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).For 5-Hydroxy Flunixin in milk, accuracy ranged from 84.6%–108% and precision (CV) was between 0.7%–9.3%.[5][6]
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration over the intended analytical range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators should be within ±15% of nominal (±20% at LLOQ).A study on Flunixin and 5-Hydroxy Flunixin in milk reported linearity of >0.99 for both analytes.[6]
Recovery To assess the extraction efficiency of the analytical method.Recovery should be consistent, precise, and reproducible.The overall recovery for Flunixin in bovine tissues was reported to be between 85.9% and 94.6%.[7] For 5-Hydroxy Flunixin in bovine plasma, recovery was in the range of 63-85%.[8]
Matrix Effect To evaluate the influence of matrix components on the ionization of the analyte and internal standard.The CV of the matrix factor across at least 6 different lots of matrix should be ≤15%.The use of a deuterated internal standard like Flunixin-d3 is effective in compensating for matrix effects.[9]
Stability To ensure the analyte is stable in the biological matrix under various storage and processing conditions.Analyte concentrations should be within ±15% of the initial concentration.Flunixin stability was demonstrated in bovine muscle and sample extracts under different storage conditions.[9]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) To determine the lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.LOD is typically 3 times the signal-to-noise ratio. LOQ is the lowest concentration on the calibration curve that meets accuracy and precision criteria.For 5-Hydroxy Flunixin in milk, the LOD and LOQ were reported to be 2–10 µg/kg and 6–33 µg/kg, respectively.[5][6] In bovine plasma, the LOQ for 5-Hydroxy Flunixin was 0.05 µg/mL.[8]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to a successful bioanalytical method validation. Below are representative methodologies for key experiments.

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of the biological sample (e.g., plasma), add a fixed volume of the this compound internal standard working solution.

  • Add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) and vortex for 1 minute to precipitate proteins.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions
  • Chromatography: Reversed-phase liquid chromatography is typically employed.

    • Column: A C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 150×4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and an organic solvent like acetonitrile or methanol.

    • Flow Rate: 0.2 - 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 35°C.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive or negative electrospray ionization (ESI) mode with Selected Reaction Monitoring (SRM) is commonly used for quantification. Specific precursor and product ion transitions for both 5-Hydroxy Flunixin and this compound would need to be optimized.

Visualizing the Workflow and Principles

The following diagrams illustrate the general workflow for bioanalytical method validation and the principle of using a deuterated internal standard.

Bioanalytical_Method_Validation_Workflow cluster_PreValidation Pre-Validation cluster_Validation_Parameters Core Validation Parameters cluster_PostValidation Post-Validation MethodDevelopment Method Development & Optimization Protocol Validation Protocol Definition MethodDevelopment->Protocol Selectivity Selectivity Protocol->Selectivity AccuracyPrecision Accuracy & Precision CalCurve Calibration Curve Recovery Recovery MatrixEffect Matrix Effect Stability Stability Report Validation Report Generation Stability->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: A generalized workflow for bioanalytical method validation.

Deuterated_Internal_Standard_Principle cluster_Sample_Preparation Sample Preparation cluster_LC_MS_Analysis LC-MS/MS Analysis cluster_Quantification Quantification Sample Biological Sample (Analyte) Add_IS Add Known Amount of Deuterated IS (Analyte-d3) Sample->Add_IS Extraction Extraction & Cleanup Add_IS->Extraction LC Co-elution from LC Column Extraction->LC MS Differential Detection by Mass Spectrometer LC->MS Ratio Calculate Peak Area Ratio (Analyte / Analyte-d3) MS->Ratio Calibration Compare Ratio to Calibration Curve Ratio->Calibration Concentration Determine Analyte Concentration Calibration->Concentration

Caption: Principle of quantification using a deuterated internal standard.

References

A Comparative Guide to the Pharmacokinetics of Flunixin and its Major Metabolite, 5-Hydroxy Flunixin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of the non-steroidal anti-inflammatory drug (NSAID) Flunixin (B1672893) and its primary active metabolite, 5-Hydroxy Flunixin. The information presented herein is compiled from various veterinary pharmacokinetic studies, offering a data-centric overview to inform research and drug development.

Executive Summary

Flunixin is a widely used NSAID in veterinary medicine for its potent analgesic, anti-inflammatory, and anti-pyretic properties. Following administration, Flunixin is metabolized in the liver to several metabolites, with 5-Hydroxy Flunixin being the most significant. Understanding the comparative pharmacokinetics of the parent drug and its metabolite is crucial for optimizing dosage regimens, ensuring efficacy, and adhering to withdrawal times in food-producing animals. This guide summarizes key pharmacokinetic parameters, details common experimental protocols for their determination, and illustrates the metabolic pathway of Flunixin.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for Flunixin and 5-Hydroxy Flunixin in various animal species. It is important to note that while extensive data is available for Flunixin, comprehensive plasma pharmacokinetic data for 5-Hydroxy Flunixin is less commonly reported, with many studies focusing on its role as a residue marker in milk.

Table 1: Pharmacokinetic Parameters of Flunixin in Various Species
SpeciesRoute of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (h)Half-life (t½) (h)Reference
Cattle (Heifers) Intravenous (IV)1.1--8.12[1]
Cattle (Heifers) Oral2.20.93.56.2[2]
Cattle (Lactating) Intravenous (IV)1.1 (two doses, 12h apart)--3.42[3]
Cattle (Lactating) Intramuscular (IM)1.1 (two doses, 12h apart)--4.48[3]
Cattle (Lactating) Subcutaneous (SC)1.1 (two doses, 12h apart)--5.39[3]
Cattle (Veal Calves) Intravenous (IV)2.2 (daily for 3 days)--1.32 ± 0.94[4]
Horses Intravenous (IV)1.0~100.051.6[5]
Horses Oral1.0~30.51.6 - 2.56[5]
Horses (Ponies) Oral (restricted feeding)-2.84 ± 0.280.76 ± 0.18-[6]
Horses (Ponies) Oral (free access to hay)-1.30 ± 0.237.66 ± 1.74-[6]
Swine Intravenous (IV)2.2---[5]
Swine Intramuscular (IM)2.23.7480.61-[5]
Swine Oral2.20.9461.0-[5]
Goats (Dairy) Intravenous (IV)1.1--7.64 (geometric mean)[7]
Tilapia Intramuscular (IM)2.24.8270.57.34[8]
Rhinoceros (Black) Oral1.00.17 - 0.661.05 - 10.783.88 - 14.85[9]

Note: Cmax and Tmax are not applicable for intravenous administration. Values presented as mean ± standard deviation where available.

Table 2: Pharmacokinetic Parameters of 5-Hydroxy Flunixin in Plasma
SpeciesRoute of Administration (of Flunixin)Dose (mg/kg)Cmax (µg/mL)Tmax (h)Half-life (t½) (h)AUC (h·µg/mL)Reference
Cattle (Veal Calves) Intravenous (IV)2.2 (daily for 3 days)0.079 ± 0.048-10.24 ± 4.730.416 ± 0.222[4]

Note: Comprehensive plasma pharmacokinetic data for 5-Hydroxy Flunixin is limited. This table will be updated as more research becomes available.

Experimental Protocols

The determination of pharmacokinetic parameters for Flunixin and 5-Hydroxy Flunixin typically involves the following key experimental steps:

Animal Studies
  • Species and Housing: Studies are conducted in the target species (e.g., cattle, horses, swine) housed in appropriate facilities with access to food and water. Health status, age, and weight of the animals are recorded.

  • Drug Administration: Flunixin meglumine (B1676163) is administered via various routes, most commonly intravenous (IV), intramuscular (IM), or oral (PO), at a specified dose.

  • Sample Collection: Blood samples are collected at predetermined time points before and after drug administration. For IV administration, sampling is more frequent in the initial phase to capture the distribution phase. Blood is typically collected into heparinized tubes.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen (e.g., at -80°C) until analysis.

Analytical Methodology
  • Sample Preparation: A common method for extracting Flunixin and 5-Hydroxy Flunixin from plasma is protein precipitation using an organic solvent like acetonitrile. The supernatant is then often further purified using solid-phase extraction (SPE).

  • Chromatographic Separation: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). A C18 reversed-phase column is frequently used to separate the parent drug from its metabolite.

  • Detection and Quantification: Mass Spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the preferred method for detection and quantification due to its high sensitivity and specificity. UV detection has also been used.[10][11][12][13]

  • Validation: The analytical method is validated to ensure accuracy, precision, linearity, and defined limits of detection (LOD) and quantification (LOQ).

Pharmacokinetic Analysis

The plasma concentration-time data for both Flunixin and 5-Hydroxy Flunixin are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, area under the curve (AUC), and elimination half-life (t½).

Visualizing the Processes

To better understand the experimental workflow and the metabolic fate of Flunixin, the following diagrams are provided.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Animal Test Animal (e.g., Cattle, Horse) Dosing Flunixin Administration (IV, IM, Oral) Animal->Dosing Sampling Serial Blood Sampling Dosing->Sampling Centrifugation Centrifugation Sampling->Centrifugation Plasma_Separation Plasma Separation & Storage Centrifugation->Plasma_Separation Extraction Sample Extraction (Protein Precipitation, SPE) Plasma_Separation->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Concentration_Time Concentration-Time Data Analysis->Concentration_Time PK_Modeling Pharmacokinetic Modeling Concentration_Time->PK_Modeling Parameters PK Parameters (Cmax, Tmax, t½, AUC) PK_Modeling->Parameters Flunixin_Metabolism Flunixin Flunixin Metabolism Hepatic Metabolism (Hydroxylation) Flunixin->Metabolism Five_OH_Flunixin 5-Hydroxy Flunixin (Major Metabolite) Metabolism->Five_OH_Flunixin Other_Metabolites Other Minor Metabolites Metabolism->Other_Metabolites Excretion Excretion (Urine and Feces) Five_OH_Flunixin->Excretion Other_Metabolites->Excretion

References

Safety Operating Guide

Proper Disposal of 5-Hydroxy Flunixin-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-Hydroxy Flunixin-d3, a deuterated metabolite of the non-steroidal anti-inflammatory drug (NSAID) Flunixin, is crucial for maintaining a safe and compliant laboratory environment. This guide provides detailed procedures for its disposal, emphasizing safety and regulatory adherence.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). While specific hazard data for this compound is limited, the parent compound, Flunixin, is known to cause skin, eye, and respiratory irritation.[1][2] Therefore, the following precautions should be taken:

  • Eye Protection: Wear chemical safety goggles or a face shield.[3]

  • Hand Protection: Use compatible chemical-resistant gloves.[3]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[3][4]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[3][5]

In case of accidental exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][4]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]

Waste Classification and Disposal Procedures

Since deuterium (B1214612) is a stable, non-radioactive isotope, deuterated compounds that are not otherwise classified as hazardous can typically be disposed of as standard chemical waste, in accordance with local, state, and federal regulations.[5] However, if the parent molecule is hazardous, the deuterated compound must be treated as hazardous waste.[5] Given the potential irritant nature of Flunixin and its derivatives, this compound should be treated as a hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.[6] As a general principle, different chemical wastes should be kept separate.[6]

  • Container Selection: Use a container made of a material compatible with the chemical. For solid waste, a securely sealed plastic bag or a wide-mouth plastic container is suitable. For solutions, use a leak-proof bottle, ensuring it is not a material that will react with the solvent used.

  • Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), the approximate quantity, and any known hazard symbols.[6][7] Do not use chemical formulas or abbreviations.[6]

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[3] Waste containers should be kept tightly closed and inspected regularly.[7]

  • Decontamination of Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[6] The rinsate should be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the original label fully defaced or removed.[6]

  • Disposal of Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent pads, or weighing papers, should be placed in the designated hazardous waste container.

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Follow all institutional and local regulations for the final disposal process.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_start cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment (PPE) cluster_disposal_path Disposal Procedure cluster_end start Start: this compound Waste Generated assess_parent Is the parent compound (5-Hydroxy Flunixin) hazardous? start->assess_parent assess_deuterated Treat deuterated compound as hazardous assess_parent->assess_deuterated Yes/Uncertain wear_ppe Wear appropriate PPE: - Safety Goggles - Chemical-resistant Gloves - Lab Coat assess_deuterated->wear_ppe segregate Segregate as Hazardous Chemical Waste wear_ppe->segregate container Use a dedicated, compatible, and sealed waste container segregate->container label_waste Label container with full chemical name and hazard information container->label_waste store_waste Store in a designated, secure, and ventilated area label_waste->store_waste contact_ehs Arrange for pickup by EHS or licensed waste contractor store_waste->contact_ehs end_point End: Proper and Compliant Disposal contact_ehs->end_point

Caption: Disposal Workflow for this compound

References

Essential Safety and Logistical Information for Handling 5-Hydroxy Flunixin-d3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling of 5-Hydroxy Flunixin-d3. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on the safety profiles of its non-deuterated analog, 5-Hydroxy Flunixin, and the parent compound, Flunixin. As 5-Hydroxy Flunixin is a pharmaceutical-related compound with unknown potency, and Flunixin is known to cause skin, eye, and respiratory irritation, it is imperative to handle this deuterated metabolite with a high degree of caution.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with compounds of this nature include potential skin and eye irritation, and possible respiratory irritation if inhaled as a dust or aerosol.[1] Therefore, a comprehensive approach to personal protection is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles with side shieldsProtects eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant nitrile glovesPrevents direct skin contact. Gloves should be inspected for tears or punctures before use and disposed of properly after handling.
Body Protection A standard laboratory coat or a chemical-resistant apron for larger quantitiesProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask)Necessary when handling the powder outside of a chemical fume hood or ventilated enclosure to prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential to minimize exposure and prevent contamination during the handling of this compound.

  • Preparation and Engineering Controls:

    • Conduct all work in a well-ventilated laboratory.

    • Ensure that an eyewash station and safety shower are readily accessible.[3]

    • Perform all weighing and transfer operations that may generate dust inside a chemical fume hood or a ventilated balance enclosure.

  • Handling:

    • Don all required PPE as detailed in Table 1 before handling the compound.

    • Use appropriate tools, such as a spatula and weigh boat, to handle the solid compound, avoiding the creation of dust.

    • When preparing solutions, slowly add the solvent to the solid to prevent splashing.

    • Avoid all personal contact, including the inhalation of any dust.

    • Do not eat, drink, or smoke in the handling area.

  • Post-Handling Decontamination:

    • Wipe down the work area with an appropriate solvent to decontaminate surfaces.

    • Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, followed by eye protection).

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

Safe Handling and Disposal Workflow

Safe Handling and Disposal Workflow for this compound prep Preparation - Verify fume hood function - Locate safety shower/eyewash - Gather all necessary PPE don_ppe Don PPE - Nitrile Gloves - Safety Goggles - Lab Coat - Respirator (if needed) prep->don_ppe handling Handling in Ventilated Enclosure - Weigh and transfer compound - Prepare solutions don_ppe->handling decontaminate Decontaminate Work Area - Wipe surfaces with appropriate solvent handling->decontaminate dispose_waste Waste Disposal - Collect solid and liquid waste in labeled, sealed hazardous waste containers decontaminate->dispose_waste doff_ppe Doff PPE - Remove in correct order to prevent cross-contamination dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Collection:

    • Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Collect all liquid waste (e.g., unused solutions, solvent rinses) in a separate, sealed, and clearly labeled hazardous waste container.

  • Waste Segregation:

    • Do not mix waste containing this compound with incompatible chemicals. Always refer to the SDS of all components in a waste stream to prevent hazardous reactions.

  • Institutional Guidelines:

    • Dispose of all hazardous waste in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.

Experimental Protocol: Quantification of 5-Hydroxy Flunixin in a Biological Matrix using LC-MS/MS with this compound as an Internal Standard

This protocol provides a representative methodology for the use of this compound as an internal standard in a quantitative bioanalytical assay.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of 5-Hydroxy Flunixin and this compound (internal standard, IS) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Create a series of calibration standards by spiking a blank biological matrix (e.g., plasma, milk) with known concentrations of 5-Hydroxy Flunixin.

    • Prepare QC samples at low, medium, and high concentrations in the same biological matrix.

    • Add a consistent concentration of the this compound IS to all calibration standards, QCs, and unknown samples.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of the sample, standard, or QC, add 300 µL of acetonitrile (B52724) containing the this compound IS.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the prepared sample onto a suitable liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

    • Use an appropriate LC column (e.g., C18) and mobile phase gradient to achieve chromatographic separation of the analyte and IS from matrix components.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both 5-Hydroxy Flunixin and this compound.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the IS.

    • Calculate the peak area ratio (analyte peak area / IS peak area).

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

    • Determine the concentration of 5-Hydroxy Flunixin in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

Experimental Workflow for Quantification using an Internal Standard prep_standards Prepare Standards and QCs - Spike blank matrix with analyte - Add Internal Standard (IS) sample_prep Sample Preparation - Add IS to unknown samples - Protein precipitation prep_standards->sample_prep centrifuge Centrifugation - Pellet precipitated proteins sample_prep->centrifuge supernatant_transfer Supernatant Transfer - Transfer clear supernatant for analysis centrifuge->supernatant_transfer lcms_analysis LC-MS/MS Analysis - Inject sample - Chromatographic separation - MRM detection supernatant_transfer->lcms_analysis data_analysis Data Analysis - Calculate peak area ratios - Construct calibration curve - Quantify unknown samples lcms_analysis->data_analysis

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy Flunixin-d3
Reactant of Route 2
5-Hydroxy Flunixin-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.